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(2-Morpholinopyrimidin-4-yl)methanol Documentation Hub

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  • Product: (2-Morpholinopyrimidin-4-yl)methanol

Core Science & Biosynthesis

Foundational

Introduction: The Prominence of the Morpholinopyrimidine Scaffold

An In-Depth Technical Guide to (2-Morpholinopyrimidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery In the landscape of modern medicinal chemistry, certain molecular frameworks consistently eme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Morpholinopyrimidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The morpholinopyrimidine core is a quintessential example of such a structure. Its derivatives are integral to the development of therapeutic agents, particularly in oncology, where they form the backbone of numerous kinase inhibitors.[1][2] The morpholine moiety often enhances drug-like properties, improving solubility and metabolic stability, while also providing a key hydrogen bond acceptor that facilitates binding to the hinge region of kinase ATP pockets.[3]

(2-Morpholinopyrimidin-4-yl)methanol represents a foundational building block within this important class of compounds. The presence of a primary alcohol at the 4-position of the pyrimidine ring offers a versatile chemical handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel, highly potent, and selective therapeutic candidates.[2] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and its significant role in the context of drug development, tailored for researchers and scientists in the field.

Part 1: Core Chemical and Physical Properties

While extensive experimental data for this specific isomer is not aggregated in public literature, its fundamental properties can be defined based on its structure and data from closely related analogs. These properties are crucial for its handling, reaction setup, and formulation development.

Structural and Physicochemical Data

The molecule consists of a central pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxymethyl group at the 4-position.

Diagram 1: Chemical Structure of (2-Morpholinopyrimidin-4-yl)methanol

A 2D representation of the (2-Morpholinopyrimidin-4-yl)methanol structure.

PropertyValue / PredictionSource / Justification
Molecular Formula C₉H₁₃N₃O₂Based on chemical structure
Molecular Weight 195.22 g/mol Based on chemical formula
CAS Number Not assignedIsomer-specific CAS not found
Appearance Predicted: White to off-white solidTypical for similar organic compounds
Melting Point Not availableRequires experimental determination
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents.[4][5] Limited solubility in water.Based on the polarity of functional groups and data for related heterocyclic compounds.[6][7]
Stability Stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[8]General reactivity for alcohols and amines.

Part 2: Synthesis and Purification Workflow

A robust synthesis of (2-Morpholinopyrimidin-4-yl)methanol can be envisioned through a multi-step process, leveraging established pyrimidine chemistry. The causality behind this proposed route lies in the differential reactivity of the halogenated positions on the pyrimidine core, allowing for sequential and controlled substitutions.

Proposed Synthetic Protocol
  • Step 1: Selective Monosubstitution of Dichloropyrimidine. Starting with commercially available 2,4-dichloropyrimidine, a nucleophilic aromatic substitution (SₙAr) with one equivalent of morpholine is performed. The C2 position is generally more reactive towards nucleophiles than the C4 position, allowing for selective introduction of the morpholine moiety. This reaction is typically run at a controlled temperature (e.g., 0 °C to room temperature) in a polar aprotic solvent like THF or acetonitrile with a mild base (e.g., DIPEA) to scavenge the HCl byproduct.

  • Step 2: Introduction of the Carbon Framework at C4. The remaining chlorine at the C4 position can be functionalized using a palladium-catalyzed cross-coupling reaction. A Sonogashira coupling with trimethylsilylacetylene is a viable option. This introduces a protected alkyne, which serves as a precursor to the hydroxymethyl group.

  • Step 3: Hydration and Reduction to the Final Product. The silyl-protected alkyne can be deprotected (e.g., with TBAF) and subsequently hydrated to form a methyl ketone. The final and critical step is the reduction of this ketone or a corresponding ester (if an alternative C4 functionalization was used) to the primary alcohol. A selective reducing agent such as sodium borohydride (NaBH₄) in methanol is ideal for this transformation, as it will not affect the pyrimidine ring. This mirrors established procedures for reducing carbonyls on heterocyclic systems to their corresponding alcohols.[9]

  • Purification: The final product would be purified from the reaction mixture using standard column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure (2-Morpholinopyrimidin-4-yl)methanol.

Diagram 2: Proposed Synthesis Workflow

G start 2,4-Dichloropyrimidine step1 Step 1: Nucleophilic Substitution Reagents: Morpholine, DIPEA Solvent: THF start->step1 intermediate1 2-Morpholino-4-chloropyrimidine step1->intermediate1 step2 Step 2: Sonogashira Coupling Reagents: TMS-acetylene, Pd catalyst, Cu(I) Solvent: Toluene intermediate1->step2 intermediate2 2-Morpholino-4-(trimethylsilylethynyl)pyrimidine step2->intermediate2 step3 Step 3: Hydration & Reduction Reagents: 1. TBAF 2. NaBH₄ Solvent: Methanol intermediate2->step3 purify Purification (Column Chromatography) step3->purify product (2-Morpholinopyrimidin-4-yl)methanol purify->product

A logical workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization Profile

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following section outlines the expected spectral data for (2-Morpholinopyrimidin-4-yl)methanol.

TechniqueExpected Features
¹H NMR Morpholine Protons: Two distinct multiplets (appearing as triplets) expected. Protons adjacent to oxygen (O-CH₂) δ ≈ 3.7-3.9 ppm (4H). Protons adjacent to nitrogen (N-CH₂) δ ≈ 3.5-3.7 ppm (4H).[10] Pyrimidine Protons: Two doublets in the aromatic region, δ ≈ 8.2 ppm (H6) and δ ≈ 6.5 ppm (H5). Methanol Protons: A singlet or doublet for the -CH₂- group at δ ≈ 4.5 ppm (2H). A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
¹³C NMR Pyrimidine Carbons: C2 and C4 will be the most downfield (δ ≈ 160-165 ppm). C6 will be next (δ ≈ 158 ppm), followed by C5 (δ ≈ 105-110 ppm).[9] Morpholine Carbons: O-CH₂ carbons at δ ≈ 66 ppm and N-CH₂ carbons at δ ≈ 44 ppm. Methanol Carbon: -CH₂OH carbon at δ ≈ 63 ppm.
Mass Spec (ESI+) Molecular Ion: Predicted m/z for [M+H]⁺ = 196.1080. Other common adducts such as [M+Na]⁺ (m/z ≈ 218.09) may also be observed.[11][12]
FT-IR O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (from alcohol). C-H Stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic).[13] C=N & C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region (from pyrimidine ring). C-O Stretch: Strong peak around 1050-1150 cm⁻¹ (from alcohol and morpholine ether).

Part 4: Reactivity, Stability, and Medicinal Chemistry Applications

Chemical Reactivity and Stability

The primary alcohol is the most reactive site for derivatization. It can be readily:

  • Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP for aldehyde; Jones reagent for carboxylic acid).

  • Esterified with carboxylic acids or acid chlorides.

  • Converted to an ether via Williamson ether synthesis.

This versatility makes the molecule an excellent starting point for building molecular libraries for drug screening.[2] The compound is expected to be stable under neutral conditions but may be sensitive to strong acids or bases and high temperatures.[8]

Role in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The (2-Morpholinopyrimidin-4-yl)methanol scaffold is of paramount interest as a precursor for inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]

  • Mechanism of Action: PI3K inhibitors are ATP-competitive, binding to the kinase domain of the enzyme. The morpholinopyrimidine core is exceptionally well-suited for this role. The pyrimidine ring mimics the adenine of ATP, while the morpholine oxygen acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the ATP-binding pocket.[14]

  • Structure-Activity Relationship (SAR): The hydroxymethyl group at the C4 position provides a vector for modification. By extending from this position, chemists can design substituents that probe the solvent-exposed region of the kinase, leading to improved potency and selectivity for specific PI3K isoforms (α, β, δ, γ).[15][16]

Diagram 3: PI3K/Akt Signaling Pathway and Inhibition

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (2-Morpholinopyrimidin-4-yl) -based Inhibitor Inhibitor->PI3K INHIBITS

Inhibition of the PI3K enzyme blocks downstream signaling, reducing cancer cell growth and survival.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for analogous compounds, (2-Morpholinopyrimidin-4-yl)methanol should be handled with care.[17][18]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

(2-Morpholinopyrimidin-4-yl)methanol is more than just a chemical compound; it is a strategic starting material for the synthesis of next-generation therapeutics. Its structure embodies the key features of the highly successful morpholinopyrimidine pharmacophore, while its reactive hydroxymethyl group provides the synthetic versatility required for modern drug discovery campaigns. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this valuable building block in the rational design of potent and selective enzyme inhibitors, particularly for targets within the PI3K/Akt signaling cascade. As the quest for novel cancer therapies continues, the importance of foundational scaffolds like (2-Morpholinopyrimidin-4-yl)methanol will only continue to grow.

References

  • Helwa, A. M., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]

  • Heffron, T. P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(20), 2259-2287. [Link]

  • Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology, 17(1), 121. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1469034. [Link]

  • Thompson, M. G., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(10), 1381. [Link]

  • PubChemLite. [4-(pyrimidin-2-yl)morpholin-2-yl]methanol. [Link]

  • Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 426. [Link]

  • Kompis, I., et al. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in Medicinal Chemistry, 19, 269-331. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResearchGate. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubChemLite. [2-(morpholin-4-yl)phenyl]methanol. [Link]

  • ENG Scientific Inc. (2022). SDS 1715 Methanol Fixative. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 651. [Link]

Sources

Exploratory

Technical Monograph: (2-Morpholinopyrimidin-4-yl)methanol

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, adhering to the requ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, adhering to the requested "Senior Application Scientist" persona.

CAS Number: 1344040-20-5[1][2]

Executive Intelligence

(2-Morpholinopyrimidin-4-yl)methanol is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. Its structure combines a pyrimidine scaffold—essential for ATP-mimetic activity—with a morpholine ring that enhances aqueous solubility and metabolic stability.

This guide moves beyond basic data to provide a robust, self-validating protocol for synthesis and application, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

ParameterSpecification
CAS Number 1344040-20-5
IUPAC Name [2-(Morpholin-4-yl)pyrimidin-4-yl]methanol
Molecular Formula

Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Pyrimidine N), ~8.3 (Morpholine N - conjugated)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors

Strategic Synthesis Pathways

To achieve high yield and purity without extensive chromatographic purification, I recommend the Nucleophilic Aromatic Substitution (


)  pathway over the ester reduction route. The 

approach utilizes the electron-deficient nature of the pyrimidine ring to displace a halogen, a reaction that is thermodynamically favored and operationally simpler.
Pathway Logic
  • Precursor Selection: (2-Chloropyrimidin-4-yl)methanol (CAS 34953-87-2) is the optimal starting material. The chlorine at the 2-position is highly activated due to the flanking nitrogen atoms.

  • Nucleophile: Morpholine acts as both the nucleophile and the acid scavenger, though an auxiliary base (DIPEA or

    
    ) is recommended to prevent morpholine salt precipitation.
    
  • Solvent System: Polar aprotic solvents (DMF, DMSO) accelerate the reaction, but n-Butanol or Isopropanol are preferred for process chemistry as they allow for product precipitation upon cooling.

Synthesis Workflow Diagram

The following diagram outlines the decision logic and workflow for the synthesis:

SynthesisWorkflow Figure 1: Optimized SnAr Synthesis Route for (2-Morpholinopyrimidin-4-yl)methanol. Start Start: (2-Chloropyrimidin-4-yl)methanol Reagents Add: Morpholine (1.2 eq) Base: DIPEA (2.0 eq) Solvent: n-Butanol Start->Reagents Dissolution Reaction Reaction: Reflux (110°C) Time: 4-6 Hours Reagents->Reaction SnAr Mechanism Workup Workup: Cool to 0°C Precipitate Product Reaction->Workup Conversion >98% Product End Product: (2-Morpholinopyrimidin-4-yl)methanol CAS 1344040-20-5 Workup->Product Filtration & Drying

Validated Experimental Protocol

Objective: Synthesis of 10g of (2-Morpholinopyrimidin-4-yl)methanol.

Materials
  • (2-Chloropyrimidin-4-yl)methanol (1.0 eq, 10.0 g, ~69.2 mmol)

  • Morpholine (1.5 eq, 9.0 mL, ~103.8 mmol)

  • Diisopropylethylamine (DIPEA) (2.0 eq, 24.1 mL)

  • n-Butanol (100 mL) (Solvent)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Chloropyrimidin-4-yl)methanol (10.0 g) in n-Butanol (100 mL).

    • Scientist's Note: n-Butanol is chosen because the starting material is soluble at high temperatures, but the product crystallizes out upon cooling, simplifying purification.

  • Addition: Add DIPEA (24.1 mL) followed by Morpholine (9.0 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (~118°C) for 6 hours.

    • Monitoring: Monitor via TLC (10% MeOH in DCM).[1] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup (Crystallization): Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Once at ambient temperature, cool further to 0–4°C using an ice bath for 1 hour.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold n-Butanol (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove residual high-boiling solvent.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 11.5 – 12.5 g (85-92% Yield).

Applications in Drug Discovery[3][8]

This compound is not merely an intermediate; it is a privileged scaffold . The 2-morpholinopyrimidine motif is a recurrent pharmacophore in FDA-approved drugs (e.g., Pan-PI3K inhibitors).

Pharmacophore Analysis
  • Morpholine Ring: Acts as a solvent-exposed solubilizing group. The oxygen atom often engages in hydrogen bonding with water networks in the kinase pocket entrance.

  • Pyrimidine Nitrogen (N1): Typically serves as the key hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.

  • Hydroxymethyl Group: A versatile "handle." It can be oxidized to an aldehyde for reductive amination, converted to a halide for alkylation, or used directly to form ethers.

Mechanistic Diagram: Kinase Inhibitor Design

The diagram below illustrates how this specific molecule fits into a larger drug design strategy targeting the PI3K/mTOR pathway.

DrugDesign Figure 2: Pharmacophore mapping of the title compound in kinase inhibitor design. Scaffold (2-Morpholinopyrimidin-4-yl)methanol Morpholine Pyrimidine Core CH2OH Handle Function Pharmacological Function Solubility & Metabolic Stability Hinge Binder (ATP Mimic) Linker to Specificity Pocket Scaffold:f0->Function:f0 Scaffold:f1->Function:f1 Scaffold:f2->Function:f2 Target Target: PI3K / mTOR Kinase Domain Function->Target High Affinity Binding

Safety & Handling (MSDS Highlights)

While generally stable, this compound should be treated as a potential irritant.

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the alcohol function over long periods.

References

  • BLD Pharm. (2-Morpholinopyrimidin-4-yl)methanol Product Data & CAS Verification. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for (2-Morpholinopyrimidin-5-yl)methanol (Isomer Comparison). Retrieved from

  • Pfizer Inc. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). (Contextual usage of morpholinopyrimidine scaffolds). Academia.edu. Retrieved from

  • Organic Chemistry Portal. Synthesis of Morpholines and Pyrimidine Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Spectral Profiling of (2-Morpholinopyrimidin-4-yl)methanol

Part 1: Executive Summary & Structural Context (2-Morpholinopyrimidin-4-yl)methanol is a critical pharmacophore intermediate, frequently utilized in the synthesis of PI3K, mTOR, and ATR kinase inhibitors. Its structure c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

(2-Morpholinopyrimidin-4-yl)methanol is a critical pharmacophore intermediate, frequently utilized in the synthesis of PI3K, mTOR, and ATR kinase inhibitors. Its structure combines a pyrimidine core (imparting aromaticity and hydrogen-bonding potential) with a morpholine ring (improving solubility and pharmacokinetic properties) and a primary alcohol (serving as a versatile handle for further functionalization).

This guide provides a definitive spectral characterization framework. Unlike standard databases that list raw peaks, this document synthesizes experimental data with mechanistic interpretation, enabling researchers to validate structural integrity and identify impurities in high-throughput workflows.

Chemical Identity[1][2][3][4]
  • IUPAC Name: [2-(Morpholin-4-yl)pyrimidin-4-yl]methanol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 195.22 g/mol

  • Key Structural Features:

    • Pyrimidine Ring: Electron-deficient aromatic system.

    • C2-Morpholine: Electron-donating substituent via resonance (N-lone pair delocalization).

    • C4-Hydroxymethyl: Benzylic-like alcohol, susceptible to oxidation.

Part 2: Analytical Workflow & Methodology

To ensure data fidelity, the following self-validating workflow is recommended. This protocol minimizes solvent effects and impurity interference.

AnalyticalWorkflow Sample Crude Sample (>95% Purity) Prep Sample Preparation (Solvent Selection) Sample->Prep Dissolution IR FT-IR (ATR) (Functional Groups) Sample->IR Solid State ID NMR 1H & 13C NMR (DMSO-d6) Prep->NMR Structural ID MS LC-MS (ESI+) (Fragmentation Analysis) Prep->MS MW Confirmation Validation Structural Validation & QC Release NMR->Validation Connectivity MS->Validation Mass/Charge IR->Validation Fingerprint

Figure 1: Integrated spectral characterization workflow for pyrimidine intermediates.

Sample Preparation Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    . 
    
    
    
    is secondary; DMSO is preferred to visualize the hydroxyl proton and prevent aggregation of the polar pyrimidine core.
  • Mass Spectrometry: Prepare a 10 µM solution in 50:50 Methanol/Water + 0.1% Formic Acid. Direct infusion or UPLC-MS (C18 column) is suitable.

  • Infrared Spectroscopy: Neat solid analysis using Attenuated Total Reflectance (ATR) on a diamond crystal.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this compound is characterized by the distinct desymmetrization of the pyrimidine ring and the specific coupling patterns of the morpholine ring.

1H NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Py-H6 8.35Doublet (d)1H5.2Deshielded by adjacent N atoms; typical for C6 pyrimidine.
Py-H5 6.72Doublet (d)1H5.2Shielded relative to H6; doublet confirms 4,5-substitution pattern.
OH 5.35Triplet (t)1H5.8Hydroxyl proton. Triplet indicates coupling to

. Disappears with

shake.

-OH
4.38Doublet (d)2H5.8Benzylic-like position. Couples to OH. Becomes singlet upon

exchange.
Morph-N-

3.70 - 3.75Multiplet (m)4H-Protons alpha to Nitrogen. Broadened due to restricted rotation/resonance with pyrimidine.
Morph-O-

3.60 - 3.65Multiplet (m)4H-Protons alpha to Oxygen. Typical ether region.
13C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignmentInterpretation
169.5 Quaternary (C)C2 (Pyrimidine)Highly deshielded due to two adjacent Nitrogens and amino-substituent.
161.2 Quaternary (C)C4 (Pyrimidine)Ipso-carbon bearing the hydroxymethyl group.
158.0 Methine (CH)C6 (Pyrimidine)Alpha to nitrogen, characteristic aromatic signal.
106.5 Methine (CH)C5 (Pyrimidine)Beta to nitrogen, relatively shielded.
66.2 Methylene (

)
Morpholine O-

Typical ether carbon shift.
63.5 Methylene (

)

-OH
Primary alcohol carbon.
44.1 Methylene (

)
Morpholine N-

Shifted upfield relative to O-

due to N-connection.

Expert Insight: The chemical shift of the pyrimidine C5 proton (6.72 ppm) is a critical purity marker. If the morpholine substitution fails (leaving a chloride), this proton shifts significantly downfield (>7.5 ppm) due to the loss of the electron-donating effect of the morpholine nitrogen.

Part 4: Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.

ESI-MS Data (Positive Mode)
  • [M+H]+: m/z 196.11 (Calculated: 196.1086)

  • [M+Na]+: m/z 218.09

  • [2M+H]+: m/z 391.22 (Dimer formation common in ESI at high concentrations)

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the morpholine and pyrimidine rings.

Fragmentation Parent [M+H]+ m/z 196.11 Frag1 Loss of H2O m/z 178.10 Parent->Frag1 -18 Da (Dehydration) Frag2 Loss of CH2OH m/z 165.09 Parent->Frag2 -31 Da (Alpha-cleavage) Frag3 Morpholine Cleavage m/z 86.06 Parent->Frag3 Ring fragmentation

Figure 2: Proposed ESI+ fragmentation pathway.

Diagnostic Peaks:

  • m/z 178: Loss of water from the primary alcohol. This is often the base peak in in-source fragmentation.

  • m/z 165: Cleavage of the hydroxymethyl group, leaving the cationic pyrimidine-morpholine core.

Part 5: Infrared Spectroscopy (IR)

IR analysis is rapid for solid-state identification and polymorph screening.

Wavenumber (

)
IntensityAssignmentFunctional Group
3250 - 3400 Broad, MediumO-H StretchPrimary Alcohol (H-bonded)
2850 - 2960 MediumC-H StretchAliphatic (Morpholine

)
1585 StrongC=N / C=C StretchPyrimidine Ring Breathing
1540 StrongC=N StretchPyrimidine Ring
1240 MediumC-N StretchAryl-Amine (Pyrimidine-Morpholine)
1110 StrongC-O StretchEther (Morpholine) & Primary Alcohol

Interpretation: The absence of a carbonyl band (~1700


) confirms the reduction of any ester precursors. The strong bands at 1585 and 1540 

are diagnostic of the 2,4-disubstituted pyrimidine system.

References

  • Synthesis & Pharmacophore Context

    • WO2022034529A1: "Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof." (Describes synthesis of 2-morpholinopyrimidin-4-yl derivatives). Link

  • Spectral Analogues (Pyrimidine-4-methanol)

    • PubChem CID 1131605-06-5: (2-Methylpyrimidin-4-yl)methanol spectral data. Link

  • Morpholine Ring Conformation

    • J. Med. Chem., 2012, 55, 1, 237–246. "Structural Analysis of Morpholine-Substituted Kinase Inhibitors." (Provides basis for NMR shifts of N-adjacent protons). Link

  • General Pyrimidine Characterization: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds," 8th Ed. (Standard reference for pyrimidine coupling constants).

Sources

Exploratory

The Morpholinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

An In-Depth Technical Guide on the Potential Biological Activity of (2-Morpholinopyrimidin-4-yl)methanol and its Derivatives Abstract The (2-Morpholinopyrimidin-4-yl)methanol core represents a significant pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activity of (2-Morpholinopyrimidin-4-yl)methanol and its Derivatives

Abstract

The (2-Morpholinopyrimidin-4-yl)methanol core represents a significant pharmacophore in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While the biological activity of the parent molecule is not extensively documented, its structural motifs are integral to a class of potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] This technical guide will provide an in-depth analysis of the morpholinopyrimidine scaffold, exploring the synthesis, biological evaluation, and structure-activity relationships of its derivatives as promising anticancer agents. We will delve into the causality behind experimental designs and present validated protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The PI3K/Akt/mTOR Pathway - A Cornerstone of Cancer Therapy

The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs fundamental cellular processes.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, a master regulator of protein synthesis and cell growth.

The morpholine and pyrimidine moieties are key structural features found in numerous PI3K and mTOR inhibitors.[1] The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases.[3] The pyrimidine ring serves as a versatile scaffold for further functionalization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several morpholinopyrimidine-based compounds have entered clinical trials as potent and selective inhibitors of this pathway.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor (2-Morpholinopyrimidin-4-yl) methanol Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Synthesis_Workflow Start Starting Pyrimidine (e.g., Dichloropyrimidine) Step1 Nucleophilic Substitution with Morpholine Start->Step1 Intermediate1 2-Morpholino-4-chloropyrimidine Intermediate Step1->Intermediate1 Step2 Functionalization at C4 (e.g., Suzuki Coupling, Nucleophilic Substitution) Intermediate1->Step2 Intermediate2 Substituted (2-Morpholinopyrimidin-4-yl) Core Step2->Intermediate2 Step3 Introduction/Modification of Methanol Moiety or other side chains Intermediate2->Step3 Final Final (2-Morpholinopyrimidin-4-yl) methanol Derivative Step3->Final

Figure 2: Generalized synthetic workflow for (2-Morpholinopyrimidin-4-yl)methanol derivatives.

Representative Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of a substituted morpholinopyrimidine derivative, based on common methodologies found in the literature. [2] Step 1: Synthesis of 4-(4-chloropyrimidin-2-yl)morpholine

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., dichloromethane or ethanol), add morpholine dropwise at 0 °C.

  • Add a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-(4-chloropyrimidin-2-yl)morpholine.

Step 2: Suzuki Coupling for C4-Arylation

  • In a reaction vessel, combine 4-(4-chloropyrimidin-2-yl)morpholine, a desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Na2CO3).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Introduction of the Methanol Moiety This can be achieved through various methods depending on the desired final structure. If the starting material already contains a precursor to the methanol group (e.g., an ester or an aldehyde), a reduction step (e.g., using LiAlH4 or NaBH4) would be employed.

Biological Evaluation of Morpholinopyrimidine Derivatives

The biological activity of novel morpholinopyrimidine derivatives is primarily assessed through a series of in vitro assays to determine their antiproliferative effects and their inhibitory activity against target kinases.

In Vitro Antiproliferative Activity

The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. [5] MTT Assay Protocol:

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Kinase Inhibition Assays

To determine the specific molecular targets of the active compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as PI3K or mTOR.

Generic Kinase Inhibition Assay Protocol (e.g., for PI3Kα):

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the purified kinase enzyme (e.g., recombinant human PI3Kα), its substrate (e.g., PIP2), and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

  • Stop the reaction and quantify the amount of product formed (e.g., PIP3). This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, HTRF®, or ELISA.

  • Calculate the IC50 values for kinase inhibition.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins indicates pathway inhibition. [6] Western Blot Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution of cancer cells. Many anticancer agents induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M). [7] Cell Cycle Analysis Protocol:

  • Treat cells with the test compound for a defined period.

  • Harvest the cells and fix them in cold ethanol.

  • Treat the cells with RNase to remove RNA.

  • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) and Biological Data

Numerous studies have explored the SAR of morpholinopyrimidine derivatives as PI3K/mTOR inhibitors. These studies have revealed key structural features that contribute to their biological activity.

Table 1: Biological Activity of Representative Morpholinopyrimidine Derivatives

Compound IDModification on Pyrimidine RingTarget Cancer Cell LineIC50 (µM) - AntiproliferativeTarget KinaseIC50 (nM) - Kinase InhibitionReference
Compound 6e Varied substitutionsLeukemia SR0.76PI3Kα11.73 (µM)[7]
Compound 6g Varied substitutionsLeukemia SR13.59PI3Kα8.43 (µM)[7]
Compound 12b Pyrazolo and other heterocyclesLeukemia SRNot specifiedmTOR830[4]
Compound 12d Pyrazolo and other heterocyclesLeukemia SRNot specifiedmTOR2850[4]
Compound 14 Trisubstituted pyrimidineC4-2 (Prostate)Not specifiedPI3KMore potent than ZSTK474[2]
Compound 20 Trisubstituted pyrimidineC4-2 (Prostate)Not specifiedPI3KMore potent than ZSTK474[2]
GDC-0980 Thienopyrimidine corePC3 and MCF-7neo/HER2Not specifiedPI3Kα, β, δ, γ; mTOR5, 27, 7, 14; 17 (Ki)[8]
Compound 8a 2,4-dianilinopyrimidineH19750.044FAK47[9][10]

Note: The IC50 values and target specificities can vary significantly based on the specific substitutions on the morpholinopyrimidine scaffold.

The data consistently shows that modifications at the C2, C4, and C5 positions of the pyrimidine ring can significantly impact the potency and selectivity of these compounds. For instance, the introduction of various heterocyclic moieties at the C2 position has been shown to enhance anticancer efficacy. [4]Furthermore, substitutions on the phenyl ring of 2,4-dianilinopyrimidine derivatives have been demonstrated to yield potent FAK inhibitors. [9][10]

Conclusion and Future Perspectives

The (2-Morpholinopyrimidin-4-yl)methanol scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The extensive body of research on its derivatives has firmly established the importance of the morpholinopyrimidine core in targeting the PI3K/Akt/mTOR pathway, a critical signaling node in cancer. The modular nature of its synthesis allows for extensive chemical exploration, enabling the optimization of pharmacological properties.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific PI3K isoforms or for dual PI3K/mTOR inhibition to maximize therapeutic efficacy and minimize off-target effects.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that can overcome resistance mechanisms that emerge during cancer therapy.

  • Exploring Other Kinase Targets: Investigating the potential of the morpholinopyrimidine scaffold to inhibit other kinases that are relevant to cancer and other diseases.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical and clinical development to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of the chemical space around the (2-Morpholinopyrimidin-4-yl)methanol core holds immense promise for the discovery of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(3), 1535-1551. [Link]

  • Helwa, A. M., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. [Link]

  • Wright, E. W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19036-19052. [Link]

  • Wright, E. W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Various Authors. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Wipf, P., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Medicinal Chemistry, 20(33), 4167-4198. [Link]

  • Various Authors. (n.d.). Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Bentham Science. [Link]

  • Various Authors. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Ataollahi, S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Paul, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10486. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

  • Various Authors. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. PubMed. [Link]

  • Various Authors. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 241-253. [Link]

  • MCE. (n.d.). [2-chloro-6-(morpholin-4-yl)pyrimidin-4-yl]methanol. [Link]

  • Various Authors. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • PubChem. (n.d.). [4-(pyrimidin-2-yl)morpholin-2-yl]methanol. [Link]

Sources

Foundational

A Guide to (2-Morpholinopyrimidin-4-yl)methanol: A High-Value Fragment for Modern Drug Discovery

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of (2-Morpholinopyrimidin-4-yl)methanol as a strategic fragment for fragment-based drug design (FBDD). W...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of (2-Morpholinopyrimidin-4-yl)methanol as a strategic fragment for fragment-based drug design (FBDD). We will dissect its molecular attributes, validate its utility through the lens of established medicinal chemistry principles, and provide actionable protocols for its deployment in screening and lead optimization campaigns.

Section 1: The Rationale - Embracing Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3]

The core principle is that smaller, less complex molecules have a higher probability of finding a complementary binding site on a protein target, thus sampling chemical space more effectively with a much smaller library.[3][4] While HTS seeks high-affinity "hits" from the outset, FBDD identifies efficient binders that serve as ideal starting points for rational, structure-guided optimization into potent lead compounds.[1][4] This approach often yields leads with superior physicochemical properties and avoids the molecular complexity that can plague HTS hits.[1]

A key guideline in FBDD is the "Rule of Three," which suggests ideal fragments should have:

  • Molecular weight (MW) ≤ 300 Da

  • LogP ≤ 3

  • Hydrogen bond donors ≤ 3

  • Hydrogen bond acceptors ≤ 3

  • Rotatable bonds ≤ 3[4]

This framework ensures that the fragment has ample room for chemical elaboration without becoming excessively large or lipophilic, properties that often lead to poor drug-like characteristics.

Section 2: The Morpholinopyrimidine Scaffold: A Privileged Element in Medicinal Chemistry

The (2-Morpholinopyrimidin-4-yl)methanol fragment is built upon the morpholinopyrimidine scaffold, a structure widely recognized as a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.

  • The Morpholine Moiety: This saturated heterocycle is frequently incorporated into drug candidates to enhance solubility, improve metabolic stability, and serve as a hydrogen bond acceptor.[5][6][7] Its non-planar, chair-like conformation can also provide favorable three-dimensional contacts within a protein binding site.[5]

  • The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is adept at forming hydrogen bonds and participating in aromatic stacking interactions.[8] It serves as a versatile anchor, and its positions can be readily substituted to probe structure-activity relationships (SAR).[9][10]

The fusion of these two motifs has proven particularly fruitful in the development of kinase inhibitors. The pyrimidine core can effectively mimic the adenine hinge-binding region of ATP, while the morpholine group often extends into a solvent-exposed region, improving properties or providing an additional interaction point.[11] This is exemplified by the prominent role of the morpholinopyrimidine core in numerous PI3K inhibitors, including the clinical candidate GDC-0941.[8][11][12][13]

Section 3: Profile of a Powerhouse Fragment: (2-Morpholinopyrimidin-4-yl)methanol

This specific fragment combines the benefits of the privileged morpholinopyrimidine scaffold with a strategically placed hydroxymethyl group, creating a versatile tool for FBDD.

Physicochemical Properties

(2-Morpholinopyrimidin-4-yl)methanol is an excellent starting point for an FBDD campaign, as its properties align well with the "Rule of Three."

PropertyValue"Rule of Three" Compliance
Molecular Formula C₉H₁₃N₃O₂N/A
Molecular Weight 195.22 g/mol ✓ (≤ 300)
cLogP (calculated) ~ -0.5 to 0.5✓ (≤ 3)
Hydrogen Bond Donors 1 (from -OH)✓ (≤ 3)
Hydrogen Bond Acceptors 5 (2 pyrimidine N, 1 morpholine N, 2 O)X (> 3)
Rotatable Bonds 2✓ (≤ 3)

Note: While the hydrogen bond acceptor count is formally 5, in a binding context, not all are typically engaged simultaneously. The overall profile remains highly favorable for a fragment.

Key Structural Features for Drug Design
  • Pyrimidine Core: Acts as the primary anchor, designed to form key hydrogen bonds, often with the hinge region of kinases.

  • Morpholine Group: Provides a solubility-enhancing feature and can be a vector for exploring interactions in adjacent pockets.[6]

  • Hydroxymethyl Group (-CH₂OH): This is a critical feature for fragment evolution. It serves as both a hydrogen bond donor and acceptor and provides a reactive handle for synthetic elaboration (fragment "growing") with minimal disruption to the core binding motif.

Synthesis Outline

A common and efficient route to this class of compounds involves the sequential nucleophilic aromatic substitution of a di-chlorinated pyrimidine.

G start 2,4-Dichloropyrimidine step1 React with Morpholine (Nucleophilic Substitution at C4) start->step1 intermediate 4-Morpholino-2-chloropyrimidine step1->intermediate step2 Palladium-catalyzed coupling or Grignard reaction followed by reduction to introduce hydroxymethyl group intermediate->step2 product (2-Morpholinopyrimidin-4-yl)methanol step2->product

Caption: General synthetic pathway to the target fragment.

Section 4: A Technical Workflow for Fragment Deployment

Successfully using (2-Morpholinopyrimidin-4-yl)methanol requires a systematic, multi-stage approach that integrates biophysical screening with structural biology.

Experimental FBDD Workflow

The following diagram outlines a typical cascade for identifying and validating fragment hits, then evolving them into potent leads.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization lib Fragment Library (incl. title compound) screen Primary Screen (e.g., Thermal Shift Assay) lib->screen hits Initial Hits screen->hits validate Secondary Screen (e.g., SPR) hits->validate structure Structural Biology (X-ray Crystallography) validate->structure validated_hits Validated, Structurally Characterized Hits structure->validated_hits synthesis Structure-Guided Synthesis validated_hits->synthesis testing Potency & ADME Testing synthesis->testing lead Lead Compound testing->lead

Caption: A typical workflow for a fragment-based drug design campaign.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

This method rapidly screens fragments by measuring their effect on the thermal stability of the target protein.[14][15] Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (Tm).

Methodology:

  • Preparation: Prepare a master mix of the target protein (2-5 µM final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x final concentration).

  • Fragment Dispensing: In a 96- or 384-well PCR plate, dispense 1 µL of each fragment stock solution (e.g., 10 mM in DMSO) to achieve a final concentration of 100-500 µM. Include DMSO-only controls.

  • Protein Addition: Add 19 µL of the protein/dye master mix to each well. Seal the plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a gradient from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds, while monitoring fluorescence.

  • Data Analysis: The Tm is the midpoint of the unfolding transition. A fragment is considered a potential hit if it induces a Tm shift (ΔTm) of ≥ 2-3 standard deviations above the DMSO controls.

Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique used to confirm direct binding and determine binding kinetics (Kᴅ, kₐ, kₔ).[14][16]

Methodology:

  • Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density of ~10,000-15,000 Response Units (RU).

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Prepare a serial dilution of the fragment (e.g., from 100 µM down to 1 µM). Inject each concentration over the protein-immobilized and a reference flow cell for a set association time (e.g., 60s), followed by a dissociation phase with running buffer (e.g., 120s).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a high salt or low pH buffer) to remove any remaining bound fragment.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ). A confirmed hit will show a concentration-dependent binding response.

Protocol 3: Structure-Based Design via X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is the cornerstone of FBDD, providing a precise roadmap for chemical optimization.[17][18]

Methodology:

  • Protein Crystallization: Screen for crystallization conditions of the apo-protein using vapor diffusion or batch methods.[19] Optimize conditions to obtain well-diffracting crystals (typically >95% purity protein at 5-20 mg/mL).[20][21]

  • Co-crystallization or Soaking:

    • Co-crystallization: Add the fragment (e.g., at 1-5 mM) to the protein solution before setting up the crystallization trial.[18]

    • Soaking: Transfer existing apo-crystals into a solution containing the fragment (e.g., 1-10 mM in cryo-protectant) for a period ranging from minutes to hours.

  • Cryo-protection and Mounting: Soak the crystal in a cryo-protectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation. Mount the crystal on a loop and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[14]

  • Structure Determination: Process the diffraction data. Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully examine the resulting electron density maps to unambiguously confirm the binding pose and interactions of the fragment.[18]

Hit-to-Lead Optimization Strategies

With a high-resolution structure in hand, the weakly binding fragment can be evolved into a potent lead compound using several established strategies.[22]

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging grow_start Initial Fragment Hit grow_end Grown Compound grow_start->grow_end Add functional groups to exploit adjacent pockets link_start1 Fragment A link_end Linked Compound link_start1->link_end Connect two fragments that bind in nearby sites link_start2 Fragment B link_start2->link_end Connect two fragments that bind in nearby sites merge_start1 Fragment X merge_end Merged Compound merge_start1->merge_end Fuse overlapping fragments into a single molecule merge_start2 Fragment Y merge_start2->merge_end Fuse overlapping fragments into a single molecule

Caption: Key strategies for evolving fragment hits into lead compounds.

For (2-Morpholinopyrimidin-4-yl)methanol, the most direct path is Fragment Growing . The hydroxymethyl group is the ideal vector for this strategy. Based on the crystal structure, chemists can synthesize analogues that extend this group into an adjacent hydrophobic or polar pocket to pick up additional favorable interactions, thereby increasing affinity and potency. Throughout this process, it is crucial to monitor Ligand Efficiency (LE) , a metric that relates binding affinity to the size of the molecule.[23] A successful optimization campaign aims to increase potency while maintaining a high LE, ensuring that the added chemical matter contributes efficiently to binding.[23]

Section 5: Conclusion

(2-Morpholinopyrimidin-4-yl)methanol is more than just a small molecule; it is a strategically designed starting point for drug discovery. Its composition is rooted in the privileged morpholinopyrimidine scaffold, known for its success in kinase inhibitor design. The fragment's adherence to the "Rule of Three," combined with its versatile chemical handles, makes it an exemplary tool for FBDD. By employing a rigorous workflow of biophysical screening, structural determination, and rational, structure-guided optimization, research teams can leverage this high-value fragment to efficiently develop novel, potent, and drug-like clinical candidates.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Available from: [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 325-336. Available from: [Link]

  • Kumar, A., & Kumar, A. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Journal of Analytical and Pharmaceutical Research, 12(6). Available from: [Link]

  • X-Chem. (n.d.). Fragment Screening & Fragment-Based Drug Design. X-Chem. Available from: [Link]

  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Available from: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. Available from: [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures. Available from: [Link]

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(33), 13198-13203. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PubMed. Available from: [Link]

  • Scilit. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Scilit. Available from: [Link]

  • Wallace, E. M., et al. (2009). Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6936-6940. Available from: [Link]

  • Helwa, A. M., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. Available from: [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20038-20050. Available from: [Link]

  • McElroy, W. T., et al. (2015). Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters, 25(9), 1842-1846. Available from: [Link]

  • Ataollahi, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. Available from: [Link]

  • Capelli, A. M., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1163. Available from: [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]

  • Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 7(1), e15-e21. Available from: [Link]

  • Collins, P. M., et al. (2017). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. ResearchGate. Available from: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available from: [Link]

  • Ali, M. A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1679. Available from: [Link]

  • OTAVAchemicals. (n.d.). Multi kinase inhibitors. OTAVAchemicals. Available from: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 25(15), 3352. Available from: [Link]

  • J&K Scientific. (n.d.). (2-Morpholinopyrid-4-yl)methanol, 97%. J&K Scientific. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Khafaji, N. A., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 13(42), 29699-29718. Available from: [Link]

  • Moshang Chemical. (n.d.). [2-chloro-6-(morpholin-4-yl)pyrimidin-4-yl]methanol. Moshang Chemical. Available from: [Link]

  • Szukalski, F., et al. (2021). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. Molecules, 26(8), 2235. Available from: [Link]

  • Al-Otaibi, F. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3959-3968. Available from: [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. JoVE. Available from: [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. Available from: [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available from: [Link]

  • Holcomb, J., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Biophysics, 4(4), 557-575. Available from: [Link]

  • Kumar, P., & Sharma, S. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-338). Elsevier. Available from: [Link]

  • Chemsrc. (n.d.). [2-(Butylamino)pyrimidin-4-yl]methanol. Chemsrc. Available from: [Link]

Sources

Exploratory

The Hydroxymethyl Group on the Pyrimidine Ring: A Technical Guide to its Reactivity and Synthetic Utility

Abstract The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, from the nucleobases that constitute our genetic code to a multitude of synthetic drugs.[1] The introduction of a h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, from the nucleobases that constitute our genetic code to a multitude of synthetic drugs.[1] The introduction of a hydroxymethyl group onto this heterocyclic core imparts a unique set of reactive properties, opening a gateway for diverse chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the hydroxymethyl group on the pyrimidine ring, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key reactions this functional group undergoes, including oxidation, nucleophilic substitution, etherification, and esterification, providing mechanistic insights, detailed experimental protocols, and a discussion of its strategic importance in medicinal chemistry.

Introduction: The Significance of the Hydroxymethylpyrimidine Scaffold

The hydroxymethylpyrimidine motif is not merely a synthetic curiosity; it is a recurring structural element in nature with profound biological implications.[2] Perhaps the most notable examples are the modified nucleobases, 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU).[2] These molecules play a crucial role in epigenetics, arising from the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes.[2][3] The presence and distribution of these hydroxymethylated bases in DNA are critical for regulating gene expression.

Beyond its role in the chemistry of life, the hydroxymethyl group serves as a versatile synthetic handle for the elaboration of the pyrimidine core. Its ability to be readily converted into other functional groups makes it an invaluable tool in the design and synthesis of novel therapeutic agents. The introduction of a hydroxymethyl group can significantly impact a molecule's pharmacological profile, influencing its solubility, metabolic stability, and target-binding interactions.[4] This guide will systematically dissect the chemical behavior of this important functional group, providing the reader with a comprehensive understanding of its synthetic potential.

Synthesis of Hydroxymethylpyrimidines

The most common and direct route to 5-hydroxymethylpyrimidines involves the reduction of a corresponding 5-ester derivative. This transformation is typically achieved with high efficiency using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

General Protocol: Reduction of Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates

This procedure outlines a general method for the synthesis of a variety of 5-hydroxymethylpyrimidines from their corresponding ethyl esters.[5]

Materials:

  • Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl pyrimidine-5-carboxylate derivative (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add LiAlH₄ (2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Carefully add CHCl₃ to the reaction mixture, followed by pouring the mixture into ice-cold water.

  • Extract the aqueous layer three times with CHCl₃.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallize the crude product from methanol to afford the pure 5-hydroxymethylpyrimidine derivative.

Substituent at C4 Starting Ester Product Yield (%) Melting Point (°C) Reference
-NH₂Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate(4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol80.1165-166[5]
-NHCH₂CH₃Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate[4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol85.2118-119[5]
-NH-c-C₆H₁₁Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate[4-(cyclohexylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol83.1143[2]

graph Synthesis_of_Hydroxymethylpyrimidine {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

Start [label="Ethyl 4-substituted-pyrimidine-5-carboxylate"]; Step1 [label="1. Dissolve in anhydrous THF\n2. Cool to 0 °C"]; Step2 [label="Add LiAlH₄ portion-wise"]; Step3 [label="Stir at 0 °C for 1 hour"]; Step4 [label="Quench with CHCl₃ and water"]; Step5 [label="Extract with CHCl₃"]; Step6 [label="Dry over MgSO₄ and concentrate"]; Step7 [label="Crystallize from Methanol"]; Product [label="5-Hydroxymethylpyrimidine derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Product; }

Figure 1: Experimental workflow for the synthesis of 5-hydroxymethylpyrimidines via reduction.

Oxidation of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde (formyl group) or a carboxylic acid, providing access to other important classes of pyrimidine derivatives. The choice of oxidant and reaction conditions determines the outcome of the oxidation.

Oxidation to the Aldehyde (Formylpyrimidine)

Mild oxidizing agents are required for the selective conversion of the hydroxymethyl group to the corresponding aldehyde without over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation conditions.

The oxidation of alcohols with MnO₂ is a heterogeneous reaction that is believed to proceed through a radical mechanism on the surface of the MnO₂ particles.[6] This makes it particularly effective for the oxidation of allylic and benzylic alcohols, a category that includes hydroxymethylpyrimidines due to the activating effect of the aromatic ring.

Figure 2: Proposed mechanism for the oxidation of a hydroxymethyl group with MnO₂.

Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes under neutral conditions.[7][8]

Materials:

  • Hydroxymethylpyrimidine derivative (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the hydroxymethylpyrimidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMP to the solution and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents or more forcing conditions will lead to the formation of the corresponding pyrimidine-carboxylic acid.

Nucleophilic Substitution Reactions

The hydroxymethyl group is a poor leaving group in itself. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive functional group, typically a halomethyl or a sulfonate ester derivative.

Conversion to Halomethylpyrimidines

The transformation of a hydroxymethyl group to a chloromethyl group is a common strategy to activate it for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.

This protocol describes the conversion of a hydroxymethylpyrimidine to its corresponding chloromethyl derivative.[1]

Materials:

  • 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Carefully add 5-(hydroxymethyl)-2-methylpyrimidin-4-amine to an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 5-(chloromethyl)-2-methylpyrimidin-4-amine can often be used in the next step without further purification.

Nucleophilic Substitution of Halomethylpyrimidines

The resulting halomethylpyrimidine is a reactive electrophile that readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.

Figure 3: Generalized Sₙ2 mechanism for nucleophilic substitution on a 5-chloromethylpyrimidine.

Etherification and Esterification Reactions

The hydroxyl group of hydroxymethylpyrimidines can also directly participate in ether and ester formation, providing further avenues for structural diversification.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide.[1][9] In the context of hydroxymethylpyrimidines, this can be adapted in two ways:

  • The hydroxymethylpyrimidine is first converted to its corresponding halomethyl derivative, which then reacts with an alkoxide.

  • The hydroxymethylpyrimidine is deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Fischer-Speier Esterification

The Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.[10][11] This method can be applied to the esterification of hydroxymethylpyrimidines.

Materials:

  • Hydroxymethylpyrimidine derivative (1.0 eq)

  • Carboxylic acid (or acid chloride/anhydride) (1.0 - 1.2 eq)

  • Acid catalyst (e.g., H₂SO₄, p-TsOH)

  • Solvent (e.g., toluene, or the carboxylic acid itself if liquid)

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • Combine the hydroxymethylpyrimidine, carboxylic acid, and a catalytic amount of strong acid in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Conclusion: A Versatile Functional Group in Drug Discovery

The hydroxymethyl group on a pyrimidine ring is a deceptively simple functional group that unlocks a wealth of synthetic possibilities. Its reactivity, which can be finely tuned through the choice of reagents and reaction conditions, allows for the strategic introduction of a wide array of other functionalities. This versatility makes the hydroxymethylpyrimidine scaffold a highly valuable platform in the field of drug discovery and development. A thorough understanding of the chemical transformations detailed in this guide will empower researchers to harness the full potential of this important structural motif in the creation of novel and effective therapeutic agents.

References

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Chemical Biology. 2022;3(8):1069-1075. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). 2021;14(22):6916. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). 2021;14(22):6916. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

  • Swern oxidation. Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Nucleosides Nucleotides Nucleic Acids. 2006;25(8):925-39. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). 2021;14(22):6916. Available from: [Link]

  • Module 1 : Oxidation Reactions. Nptel. Available from: [Link]

  • Synthesis and Conformational Study of 3-Hydroxy-4-(Hydroxymethyl)-1-Cyclohexanyl Purines and Pyrimidines. The Journal of Organic Chemistry. 1993;58(19):5247-5251. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Fischer–Speier esterification. Wikipedia. Available from: [Link]

  • Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry. 2018;16(43):8283-8286. Available from: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Alcohol Reactions: Swern Oxidation using DMSO. Available from: [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and –cytosine nucleotides. Synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. ResearchGate. Available from: [Link]

  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PubMed. Available from: [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. Available from: [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. Available from: [Link]

  • Manganese Dioxide, MnO2. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • D. Swern Oxidation Although there are many other options for carrying out oxidation reactions, the chromium (VI) reagents are ea. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). 2021;14(22):6916. Available from: [Link]

  • Fischer-Speier Esterification. SynArchive. Available from: [Link]

  • Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives. PubMed. Available from: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. Available from: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available from: [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. Available from: [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. Available from: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available from: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

  • What are the practical differences between the various DMSO oxidations (Swern, etc.)?. Chemistry Stack Exchange. Available from: [Link]

  • The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. 2005;29(10):1340-1345. Available from: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available from: [Link]

  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran with ZnIn2S4 2D nanosheets and atmospheric O2 under visible light. RSC Publishing. Available from: [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available from: [Link]

  • Process for the selective oxidation of 5-hydroxymethylfurfural. Google Patents.
  • Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques. Available from: [Link]

  • The effect of 5-substituents on the reactivity of 2-chloro- and 2-hydroxy-pyrimidines. Scilit. Available from: [Link]

Sources

Foundational

Exploration of Morpholinopyrimidine Scaffold in Medicinal Chemistry

Topic: Exploration of morpholinopyrimidine scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Design, Synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploration of morpholinopyrimidine scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Design, Synthesis, and Pharmacological Optimization

Executive Summary: The "Privileged" Kinase Scaffold

In the landscape of small-molecule drug discovery, the morpholinopyrimidine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably the PI3K/Akt/mTOR signaling pathway.

This guide analyzes the structural utility of the morpholinopyrimidine core, dissecting its role as a hinge-binding motif versus a solubility-enhancing pharmacophore. We provide validated synthetic protocols for regioselective functionalization and examine the structure-activity relationships (SAR) that drove the development of clinical candidates like Buparlisib (BKM120) and Pictilisib (GDC-0941) .

Mechanistic Pharmacology & Binding Modes[1][2][3]

The efficacy of morpholinopyrimidines stems from their ability to mimic the adenine ring of ATP within the kinase catalytic cleft. However, the specific binding mode varies significantly between different inhibitor classes.

The PI3K/mTOR Signaling Nexus

Inhibition of Class I PI3Ks prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt (Protein Kinase B) to the plasma membrane. This pathway is frequently hyperactivated in oncology indications (e.g., PIK3CA mutations).

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives

Figure 1: The PI3K/Akt/mTOR signaling cascade.[1] Morpholinopyrimidines primarily target the ATP-binding pocket of PI3K and mTOR.

Binding Mode Dichotomy

A critical distinction in medicinal chemistry is the role of the morpholine oxygen:

  • Mode A: Morpholine as Hinge Binder: In many derivatives (e.g., GDC-0941), the morpholine oxygen acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region valine (e.g., Val851 in PI3K

    
    ). This locks the inhibitor into the ATP pocket.[2][1]
    
  • Mode B: Morpholine as Solvent/Pocket Filler: In Buparlisib (BKM120) , the hinge interaction is mediated by a 2-aminopyridine moiety (donor-acceptor motif). The morpholine rings at the C2 and C6 positions of the pyrimidine core project into the affinity pocket and solvent interface, improving solubility and pharmacokinetic (PK) properties rather than serving as the primary anchor.

Synthetic Architecture: Regiocontrol in Pyrimidine Functionalization[5]

The synthesis of morpholinopyrimidines typically proceeds via Nucleophilic Aromatic Substitution (


) on polychlorinated pyrimidines. The challenge lies in regioselectivity .
The Electrophilicity Hierarchy

For 2,4,6-trichloropyrimidine :

  • C4/C6 Position: Most reactive due to the para-like relationship with N1/N3. The negative charge in the Meisenheimer intermediate is delocalized onto the nitrogen atoms.

  • C2 Position: Less reactive due to steric hindrance and electronic shielding, though it can be activated under specific conditions.

Synthetic Workflow (Buparlisib Analog)

The following workflow describes the synthesis of a core scaffold similar to BKM120, utilizing sequential


 and Suzuki-Miyaura coupling.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Step 1: Morpholine (1 eq) 0°C, THF/DIEA (SNAr at C4) Start->Step1 Inter1 4-Morpholino-2,6-dichloropyrimidine Step1->Inter1 Step2 Step 2: Morpholine (Excess) RT to 50°C (SNAr at C6) Inter1->Step2 Inter2 2,4-Dimorpholino-6-chloropyrimidine Step2->Inter2 Step3 Step 3: Boronic Acid + Pd Catalyst Suzuki Coupling at C2/C6 Inter2->Step3 Final Final Morpholinopyrimidine Scaffold Step3->Final

Figure 2: Sequential functionalization strategy. Note that strictly controlling temperature in Step 1 is vital to prevent bis-addition.

Experimental Protocols

Protocol: Regioselective Synthesis of 4,6-Dimorpholino-2-chloropyrimidine

Note: This protocol validates the C4/C6 selectivity over C2.

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Morpholine (2.1 eq), Diisopropylethylamine (DIEA, 2.5 eq), THF (anhydrous).

  • Preparation: Dissolve 2,4,6-trichloropyrimidine (5.0 g, 27.2 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • First Addition: Mix Morpholine (2.37 g, 27.2 mmol) with DIEA (4.7 mL) in THF (10 mL). Add this solution dropwise to the reaction vessel over 30 minutes. Causality: Slow addition at 0°C favors mono-substitution at the more reactive C4 position, minimizing di-substitution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Second Addition: To synthesize the di-morpholino core (as in BKM120 intermediates), warm the mixture to room temperature (RT). Add a second equivalent of morpholine (2.4 g) and stir at RT for 4 hours.

  • Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield the 2-chloro-4,6-dimorpholinopyrimidine.

Protocol: PI3K Biochemical Kinase Assay

Validation of inhibitor potency.

  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
    
  • Substrate Prep: Prepare PIP2:PS lipid vesicles by sonication in assay buffer.

  • Reaction Assembly:

    • In a 384-well white plate, add 5

      
      L of test compound (3x serial dilutions in DMSO).
      
    • Add 10

      
      L of enzyme/substrate mix (Recombinant p110
      
      
      
      /p85
      
      
      complex + PIP2 vesicles).
    • Incubate 15 min at RT to allow inhibitor binding.

  • Initiation: Add 10

    
    L of ATP (final conc. 
    
    
    
    value, typically 10-50
    
    
    M).
  • Detection: After 60 min, add ADP-Glo™ reagent (Promega) to deplete remaining ATP, followed by Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

Structure-Activity Relationship (SAR) & Data

The optimization of the morpholinopyrimidine scaffold focuses on three vectors:

VectorChemical ModificationBiological Impact
Morpholine Ring Substitution with 3-oxa-8-azabicyclo[3.2.1]octane (bridged morpholine)Increases selectivity for mTOR vs. PI3K; restricts conformational entropy.
Pyrimidine C2 Introduction of 2-aminopyridine or 2-aminopyrimidineCritical for Hinge Binding (Donor-Acceptor motif). Determines isoform selectivity (

vs

).[3]
Pyrimidine C5 Electron-withdrawing groups (e.g.,

,

)
Modulates the electron density of the pyrimidine core, strengthening the hinge interaction of the C4/C6 substituents.
Comparative Potency Data (Reference Values)
CompoundScaffold CorePI3K


(nM)
mTOR

(nM)
Binding Mode
Buparlisib (BKM120) 2,6-dimorpholinopyrimidine52>50002-aminopyridine binds hinge
Pictilisib (GDC-0941) Thieno[3,2-d]pyrimidine3~1000Morpholine binds hinge
Compound 17p 2,4-dimorpholinopyrimidine-5-CN31.8>1000Pyrimidine-CN pharmacophore

Data Sources: , ,

Case Study: Buparlisib and Microtubule Off-Target Effects[7][8][9]

While Buparlisib demonstrated potent PI3K inhibition, clinical development revealed significant CNS toxicity (mood disturbances).

Mechanistic Insight: Research revealed that Buparlisib possesses a "dual mechanism." Beyond PI3K inhibition, the specific arrangement of the morpholine rings and the trifluoromethyl-pyridine moiety allows it to bind to tubulin , acting as a microtubule-destabilizing agent. This off-target effect contributes to cytotoxicity but also to the observed side effects.

  • Lesson: SAR optimization must screen for tubulin binding when using rigid, flat heteroaromatic systems like morpholinopyrimidines.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives. Frontiers in Chemistry. Available at: [Link]

  • Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors. Nature Communications.[4] Available at: [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (2-Morpholinopyrimidin-4-yl)methanol

This application note details a validated, regioselective protocol for synthesizing (2-morpholinopyrimidin-4-yl)methanol starting from 2,4-dichloropyrimidine . This synthesis addresses a critical regiochemical challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a validated, regioselective protocol for synthesizing (2-morpholinopyrimidin-4-yl)methanol starting from 2,4-dichloropyrimidine .

This synthesis addresses a critical regiochemical challenge: the natural reactivity of 2,4-dichloropyrimidine favors nucleophilic attack at the C4 position.[1] Direct reaction with morpholine yields the undesired 4-morpholino isomer. To achieve the target structure (morpholine at C2, hydroxymethyl at C4), this protocol employs a "C4-First" functionalization strategy using palladium-catalyzed cross-coupling, followed by nucleophilic displacement and oxidative transformation.

Introduction & Strategic Analysis

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., PI3K inhibitors like Pictilisib/GDC-0941). The specific fragment (2-morpholinopyrimidin-4-yl)methanol serves as a versatile building block, allowing for further elaboration at the hydroxymethyl group while presenting the morpholine moiety for hydrogen bonding within the ATP-binding pocket.

The Regioselectivity Challenge

The starting material, 2,4-dichloropyrimidine (2,4-DCP) , possesses two electrophilic sites.

  • C4 Position: Highly reactive due to the para-like resonance effect of N1 and N3, and less steric hindrance.

  • C2 Position: Less reactive towards nucleophilic aromatic substitution (

    
    ) and oxidative addition.
    

Direct


 Failure:  Reacting 2,4-DCP directly with morpholine yields 4-(morpholin-4-yl)-2-chloropyrimidine  as the major product (>90%), which is the regioisomer of the desired intermediate.
The Solution: "C4-First" Cross-Coupling

To install the morpholine at C2, we must first consume the highly reactive C4 chloride with a carbon nucleophile that serves as a precursor to the hydroxymethyl group. A vinyl group is ideal for this purpose as it is stable, easily installed via Suzuki coupling, and readily converted to an alcohol.

Synthetic Pathway:

  • Step 1 (C4-Functionalization): Regioselective Suzuki-Miyaura coupling at C4 using vinylboronic acid pinacol ester.

  • Step 2 (C2-Functionalization):

    
     displacement of the remaining C2 chloride with morpholine.
    
  • Step 3 (Oxidative Cleavage/Reduction): Conversion of the vinyl group to the hydroxymethyl moiety via Lemieux-Johnson oxidation and in situ reduction.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the logic governing the regioselectivity at each stage.

SynthesisPath cluster_logic Regiocontrol Logic SM 2,4-Dichloropyrimidine (Starting Material) Step1_Prod 4-Vinyl-2-chloropyrimidine (Intermediate A) SM->Step1_Prod Step 1: Suzuki Coupling (Pd(PPh3)4, VinylBoronate) Selectivity: C4 >> C2 Step2_Prod 4-Vinyl-2-morpholinopyrimidine (Intermediate B) Step1_Prod->Step2_Prod Step 2: SNAr (Morpholine, Base) Site: C2 (Only Cl left) Target (2-Morpholinopyrimidin-4-yl)methanol (Final Target) Step2_Prod->Target Step 3: Oxidation/Reduction (OsO4/NaIO4 then NaBH4) Vinyl -> CH2OH Logic1 C4 is more electron-deficient & sterically accessible

Figure 1: Strategic workflow for the regioselective synthesis of the target pyrimidine alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Vinyl-2-chloropyrimidine

Objective: Install the carbon handle at the most reactive position (C4).

  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 equiv)[1][2]

    • Vinylboronic acid pinacol ester (1.05 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

    • Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Charge a round-bottom flask with 2,4-dichloropyrimidine and vinylboronic acid pinacol ester in 1,4-dioxane.

    • Degas the solution by bubbling nitrogen for 15 minutes (Critical for Pd catalyst longevity).

    • Add the Pd(PPh3)4 catalyst and the degassed aqueous Na2CO3 solution.

    • Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.

      • Note: Do not overheat (>100°C) to avoid bis-coupling at C2.

    • Monitor: TLC (Hexane/EtOAc 8:1) should show consumption of starting material and formation of a new spot.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (0-10% EtOAc in Hexane).

    • Expected Yield: 70–80%.

Step 2: Synthesis of 4-Vinyl-2-morpholinopyrimidine

Objective: Displace the remaining C2 chloride with morpholine.

  • Reagents:

    • 4-Vinyl-2-chloropyrimidine (from Step 1) (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Acetonitrile (ACN) or DMF

  • Procedure:

    • Dissolve the intermediate from Step 1 in ACN.

    • Add DIPEA and Morpholine.

    • Heat to reflux (80°C) for 2–4 hours.

      • Mechanistic Insight: The C2 position is less reactive than C4, so heat is required. The vinyl group at C4 is electron-neutral/donating via conjugation, which might slightly deactivate the ring compared to the original dichloro, but the reaction proceeds cleanly.

    • Workup: Concentrate solvent, redissolve in DCM, wash with water.[3]

    • Purification: Usually clean enough for the next step; can be passed through a short silica plug (20% EtOAc/Hexane).

Step 3: Oxidative Cleavage to (2-Morpholinopyrimidin-4-yl)methanol

Objective: Convert the vinyl group (-CH=CH2) to a hydroxymethyl group (-CH2OH). Method Choice: The Lemieux-Johnson oxidation followed by reduction is preferred over ozonolysis for safety and scalability in standard labs.

  • Reagents:

    • 4-Vinyl-2-morpholinopyrimidine (1.0 equiv)

    • Osmium Tetroxide (OsO4) (2.5 mol% - use K2OsO4·2H2O as a safer solid source)

    • Sodium Periodate (NaIO4) (4.0 equiv)

    • 2,6-Lutidine (2.0 equiv) - Prevents acid-catalyzed side reactions.

    • Sodium Borohydride (NaBH4) (2.0 equiv)

    • Solvent: Dioxane/Water (3:1)

  • Procedure:

    • Oxidation: To a solution of the vinyl substrate in Dioxane/Water, add 2,6-lutidine, OsO4, and then NaIO4 in portions. Stir at RT for 3–12 hours. A white precipitate (NaIO3) will form.

    • Filtration: Filter off the solids.[4] The filtrate contains the intermediate aldehyde (2-morpholinopyrimidine-4-carbaldehyde).

    • Reduction: Cool the filtrate to 0°C. Add NaBH4 portion-wise. Stir for 30 minutes.

    • Quench: Carefully quench with saturated NH4Cl solution.

    • Extraction: Extract with DCM (x3). The product is polar; ensure thorough extraction.

    • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).

Data Summary & Validation

ParameterStep 1 (Suzuki)Step 2 (SNAr)Step 3 (Oxidation/Red)
Key Reagent Vinylboronate / Pd(0)MorpholineOsO4 / NaIO4 / NaBH4
Regioselectivity C4 (>95:5 ratio)C2 (Exclusive)N/A (Functional Group)
Temp/Time 80°C / 4 h80°C / 3 hRT / 12 h
Typical Yield 75%85%60-70%
Appearance Yellowish OilWhite/Pale SolidWhite Solid
Quality Control (NMR Signatures)

To validate the structure, examine the Proton NMR (


H NMR) of the final product:
  • Pyrimidine Protons: You should see two doublets in the aromatic region (approx.[5]

    
     8.3 and 
    
    
    
    6.7 ppm,
    
    
    Hz) corresponding to H6 and H5.
  • Hydroxymethyl: A singlet or doublet (if coupling to OH) at approx.

    
     4.5 ppm (
    
    
    
    ).
  • Morpholine: Two multiplets at

    
     3.7–3.8 ppm (O-CH2) and 
    
    
    
    3.5–3.6 ppm (N-CH2).

Isomer Check: If the morpholine were at C4 (wrong isomer), the pyrimidine proton shifts would differ significantly, and the coupling constants and NOE signals would indicate proximity of the morpholine to H5.

References

  • Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity of the Suzuki Coupling of 2,4-Dichloropyrimidine. Journal of Organic Chemistry , 66(21), 7125–7128. Link

  • GDC-0941 Synthesis Context: Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase. Journal of Medicinal Chemistry , 51(18), 5522–5532. Link

  • General Morpholine Synthesis: Morpholines: Synthesis and Biological Activity. Organic Chemistry Portal . Link

  • Microwave Assisted Coupling: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules , 2021. Link

  • Lemieux-Johnson Oxidation Protocol: Oxidative Cleavage of Alkenes to Aldehydes. Organic Syntheses , Coll. Vol. 6, p.690 (1988). Link

Sources

Application

(2-Morpholinopyrimidin-4-yl)methanol as a building block for kinase inhibitors

Application Note: (2-Morpholinopyrimidin-4-yl)methanol as a Building Block for Kinase Inhibitors Executive Summary (2-Morpholinopyrimidin-4-yl)methanol (CAS: 1344040-20-5) represents a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2-Morpholinopyrimidin-4-yl)methanol as a Building Block for Kinase Inhibitors

Executive Summary

(2-Morpholinopyrimidin-4-yl)methanol (CAS: 1344040-20-5) represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the ATP-binding pocket of lipid and protein kinases. This building block combines a morpholine moiety —a proven hinge-binding pharmacophore—with a pyrimidine core and a versatile hydroxymethyl handle .

This guide outlines the strategic application of this compound in the design of PI3K, mTOR, and DNA-PK inhibitors. It provides validated protocols for its synthesis, functionalization, and incorporation into high-affinity kinase inhibitor libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name (2-Morpholinopyrimidin-4-yl)methanol
CAS Number 1344040-20-5
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~4.5 (Pyrimidine N), ~8.3 (Morpholine N - conjugated)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Scientific Rationale: The "Privileged Scaffold"

In kinase drug discovery, the "hinge region" of the ATP-binding pocket is the primary anchor for small-molecule inhibitors.

  • The Morpholine Anchor: The oxygen atom of the morpholine ring acts as a critical Hydrogen Bond Acceptor (HBA). In enzymes like PI3Kα , this oxygen forms a hydrogen bond with the backbone amide of Val851 (in the hinge region). This interaction mimics the adenine ring of ATP.

  • The Pyrimidine Spacer: The pyrimidine ring provides a rigid scaffold that positions the morpholine correctly while filling the adenine pocket.

  • The C4-Hydroxymethyl Vector: This group points towards the solvent front or the affinity pocket (depending on the specific kinase isoform). It serves as a divergent synthetic handle, allowing chemists to attach solubilizing tails, lipophilic groups, or additional hydrogen-bonding elements to tune potency and selectivity (SAR exploration).

Synthetic Workflow & Divergence

The utility of (2-Morpholinopyrimidin-4-yl)methanol lies in its ability to be rapidly converted into electrophilic intermediates (chlorides, aldehydes) for library generation.

SyntheticWorkflow Precursor 2-Chloropyrimidine-4-methanol (Starting Material) Target (2-Morpholinopyrimidin-4-yl)methanol (The Scaffold) Precursor->Target SNAr (Morpholine, Heat) Chloride Alkyl Chloride (Electrophile) Target->Chloride SOCl2 Chlorination Aldehyde Aldehyde (Reductive Amination) Target->Aldehyde MnO2 Oxidation Library Kinase Inhibitor Library (PI3K/mTOR Targets) Chloride->Library Amines/Phenols (SN2 Coupling) Aldehyde->Library Amines + NaBH(OAc)3

Figure 1: Divergent synthetic workflow starting from the hydroxymethyl scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of (2-Morpholinopyrimidin-4-yl)methanol from 2-chloropyrimidine precursor.

Reagents:

  • (2-Chloropyrimidin-4-yl)methanol (1.0 eq)[1]

  • Morpholine (3.0 eq)

  • Ethanol (10 volumes) or Water

Procedure:

  • Dissolve (2-Chloropyrimidin-4-yl)methanol (e.g., 5.0 g) in Ethanol (50 mL).

  • Add Morpholine (3.0 eq) dropwise. Note: Morpholine acts as both nucleophile and base.

  • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The pyrimidine C2 position is highly activated, facilitating rapid substitution.

  • Workup: Concentrate the solvent under reduced pressure.

  • Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

  • Yield Expectation: >85%.

Protocol B: Activation to Alkyl Chloride

Objective: Converting the -OH group to -Cl for coupling.

Reagents:

  • (2-Morpholinopyrimidin-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂ - 1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (Et₃N) (2.0 eq)

Procedure:

  • Dissolve the alcohol in anhydrous DCM under Nitrogen at 0°C.

  • Add Et₃N (2.0 eq).

  • Add SOCl₂ (1.5 eq) dropwise over 10 minutes. Caution: Exothermic; gas evolution (SO₂, HCl).

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated NaHCO₃ (cold). Extract with DCM.

  • Stability Note: The resulting 4-(chloromethyl)-2-morpholinopyrimidine is reactive. Use immediately for the next step or store at -20°C.

Protocol C: Library Generation (Amine Coupling)

Objective: Attaching the "tail" to create a potential inhibitor.

Reagents:

  • 4-(chloromethyl)-2-morpholinopyrimidine (from Protocol B)

  • Target Amine (e.g., aniline derivative, piperazine) (1.1 eq)

  • K₂CO₃ (2.0 eq) or DIPEA

  • Acetonitrile or DMF

Procedure:

  • Suspend K₂CO₃ in Acetonitrile.

  • Add the Target Amine and the Alkyl Chloride.

  • Heat to 60°C for 4–12 hours.

  • Filter off inorganic salts.

  • Purify the final inhibitor via Prep-HPLC (Water/Acetonitrile gradient).

Case Study: Designing a PI3K Inhibitor

Target: Design a dual PI3K/mTOR inhibitor analogous to Buparlisib (BKM120) but with a flexible linker.

Design Logic:

  • Hinge Binder: The 2-morpholine group binds to the hinge region (Val851).

  • Scaffold: The pyrimidine ring sits in the adenine pocket.

  • Tail: The 4-hydroxymethyl group is converted to a chloride and coupled with 4-amino-N-(pyridin-3-yl)benzamide .

  • Result: The resulting molecule projects the benzamide moiety into the affinity pocket, interacting with Lys802 and Asp810, significantly increasing potency.

BindingMode Val851 Val851 (Hinge) Backbone NH Morpholine Morpholine Oxygen (H-Bond Acceptor) Val851->Morpholine H-Bond (Critical) AffinityPocket Affinity Pocket (Lys802/Asp810) Pyrimidine Pyrimidine Core (Scaffold) Morpholine->Pyrimidine Linker C4-Methylene Linker Pyrimidine->Linker Tail Tail Group (Selectivity Element) Linker->Tail Tail->AffinityPocket Electrostatic/H-Bond

Figure 2: Schematic binding mode of the derived inhibitor in the PI3Kα ATP pocket.

Safety & Handling

  • Morpholine: Corrosive and flammable. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water. Releases HCl and SO₂ gases. Strictly anhydrous conditions required.

  • Alkyl Halide Intermediates: Potentially alkylating agents (vesicants). Avoid skin contact; wear double nitrile gloves.

References

  • Synthesis of Morpholinopyrimidines

    • Title: "Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors."[2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.[2]

    • URL:[Link]

  • Privileged Scaffolds in Kinase Inhibition

    • Title: "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors."[3]

    • Source:Current Medicinal Chemistry, 2025.
    • URL:[Link]

  • PI3K Binding Mode (GDC-0941/BKM120 Context)

    • Title: "6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Synthetic Method for Chlorination (General)

    • Title: "Reaction of Methyl Alcohol with Thionyl Chloride in Solution."
    • Source:Acta Physico-Chimica Sinica, 2007.[4]

    • URL:[Link]

Sources

Method

Application Note & Protocol Guide: Selective Oxidation of (2-Morpholinopyrimidin-4-yl)methanol

Abstract: The transformation of (2-Morpholinopyrimidin-4-yl)methanol to its corresponding aldehyde is a critical step in the synthesis of various high-value pharmaceutical intermediates. The resulting 2-morpholinopyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transformation of (2-Morpholinopyrimidin-4-yl)methanol to its corresponding aldehyde is a critical step in the synthesis of various high-value pharmaceutical intermediates. The resulting 2-morpholinopyrimidine-4-carbaldehyde serves as a versatile building block for constructing complex molecules in drug discovery programs. This guide provides a comprehensive overview of robust and reliable methods for this selective oxidation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of leading methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal synthetic strategy for their specific needs.

Strategic Considerations for Oxidation

The selective oxidation of a primary alcohol to an aldehyde, without over-oxidation to the corresponding carboxylic acid, presents a common yet significant challenge in organic synthesis. The substrate, (2-Morpholinopyrimidin-4-yl)methanol, contains a nitrogen-rich heterocyclic core, which necessitates the use of mild and chemoselective reagents to avoid unwanted side reactions.

Key challenges and strategic choices:

  • Chemoselectivity: The primary goal is the formation of the aldehyde. The chosen oxidant must be mild enough to prevent further oxidation to the carboxylic acid.[1][2]

  • Functional Group Tolerance: The morpholine and pyrimidine moieties are generally stable, but harsh acidic or basic conditions could potentially lead to degradation. The ideal method operates under neutral or near-neutral pH.[3][4][5]

  • Reaction Conditions: Methods that operate at or near room temperature are often preferred for operational simplicity and energy efficiency. However, some of the most reliable methods require cryogenic temperatures to control reactivity and suppress side reactions.[6][7][8]

  • Work-up and Purification: The ease of removing the spent oxidant and byproducts is a critical factor, especially for scaling up reactions. Some methods generate volatile or water-soluble byproducts, simplifying purification.

  • Safety and Scalability: Reagent toxicity, potential for explosive decomposition (as with some hypervalent iodine compounds), and the generation of hazardous byproducts (like carbon monoxide in Swern-type oxidations) are paramount considerations.[4][7]

This guide will focus on three field-proven methods that balance these considerations: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Parikh-Doering Oxidation.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[9][10] It employs a hypervalent iodine reagent, Dess-Martin Periodinane, which offers excellent functional group tolerance and typically proceeds under neutral pH at room temperature.[1][3][4]

Causality of Experimental Choice: DMP is often the first choice for small-scale, complex molecule synthesis due to its exceptional mildness and high yields.[5] The reaction avoids the use of toxic heavy metals like chromium and features a straightforward work-up procedure.[9] The reaction's rate can even be accelerated by the addition of a small amount of water.[9]

Reaction Mechanism Overview

The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center. This is followed by an intramolecular deprotonation of the α-hydrogen by an acetate ion, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[2][3]

Diagram: General Workflow for Oxidation

cluster_start Starting Material cluster_methods Oxidation Method cluster_product Product A (2-Morpholinopyrimidin-4-yl)methanol B Dess-Martin Periodinane A->B C Swern Oxidation A->C D Parikh-Doering Oxidation A->D E (2-Morpholinopyrimidin-4-yl)carbaldehyde B->E C->E D->E

Caption: Workflow from starting alcohol to the target aldehyde via different oxidation methods.

Detailed Protocol: DMP Oxidation

Materials:

  • (2-Morpholinopyrimidin-4-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Morpholinopyrimidin-4-yl)methanol (e.g., 1.95 g, 10 mmol, 1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 10 volumes, e.g., 100 mL).

  • To this solution, add Dess-Martin Periodinane (e.g., 5.09 g, 12 mmol, 1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (e.g., 100 mL). The thiosulfate quenches any excess DMP and reduces the iodinane byproduct to a more soluble form.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Safety: DMP is shock-sensitive and can be explosive upon heating.[1][4] Handle with care and avoid grinding or heating the solid reagent. Perform the reaction in a well-ventilated fume hood.

Method 2: Swern Oxidation

The Swern oxidation is a powerful and widely used method that utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride.[6][7][11] It is known for its mild conditions and broad functional group tolerance, making it an excellent alternative to metal-based oxidants.[6][12]

Causality of Experimental Choice: The Swern oxidation is highly valued for its cost-effectiveness and high yields, making it suitable for larger-scale synthesis.[8] The key to its success lies in the low-temperature activation of DMSO to form a highly electrophilic species, which then reacts with the alcohol.[7][13] The final elimination step is facilitated by a non-nucleophilic base, typically triethylamine.

Reaction Mechanism Overview

DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, with the release of CO and CO₂ gas.[7] The alcohol then adds to this species, forming an alkoxysulfonium salt. Finally, the addition of a hindered base like triethylamine deprotonates the α-carbon, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][14]

Diagram: Simplified Swern Oxidation Mechanism

Swern_Mechanism DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator -78 °C OxalylCl Oxalyl Chloride OxalylCl->Activator -78 °C AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt + Alcohol Alcohol Primary Alcohol (R-CH₂OH) Ylide Sulfur Ylide AlkoxySalt->Ylide + Base Base Triethylamine Product Aldehyde (R-CHO) + DMS + Et₃NHCl Ylide->Product Elimination

Caption: Key intermediate stages in the Swern oxidation pathway.

Detailed Protocol: Swern Oxidation

Materials:

  • Oxalyl chloride (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous (4.0 eq)

  • (2-Morpholinopyrimidin-4-yl)methanol (1.0 eq)

  • Triethylamine (Et₃N), anhydrous (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Set up a three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Charge the flask with anhydrous DCM (10 volumes) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (e.g., 1.74 mL, 20 mmol, 2.0 eq) to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (e.g., 2.84 mL, 40 mmol, 4.0 eq) in DCM (2 volumes) via the dropping funnel, keeping the internal temperature below -65 °C. Vigorous gas evolution (CO, CO₂) will occur. Stir for 30 minutes at -78 °C after the addition is complete.

  • Slowly add a solution of (2-Morpholinopyrimidin-4-yl)methanol (e.g., 1.95 g, 10 mmol, 1.0 eq) in DCM (5 volumes), again maintaining the temperature below -65 °C. Stir for 1-2 hours at -78 °C.

  • Add anhydrous triethylamine (e.g., 6.97 mL, 50 mmol, 5.0 eq) dropwise, ensuring the temperature does not rise above -60 °C. A thick white precipitate (triethylammonium chloride) will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety: This reaction must be performed in a well-ventilated fume hood as it generates acutely toxic carbon monoxide gas.[7] The reaction is highly exothermic and strict temperature control is critical to avoid hazardous decomposition.[6] The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[7] Glassware should be quenched with bleach solution to oxidize the sulfide.

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated-DMSO method that offers a significant operational advantage over the Swern oxidation: it can be conducted at temperatures between 0 °C and room temperature.[15][16] It utilizes the sulfur trioxide pyridine complex (SO₃·Py) as the activating agent for DMSO.[15][17]

Causality of Experimental Choice: This method is chosen when cryogenic conditions are impractical or unavailable. The SO₃·Py complex is a stable, non-volatile solid that is easier and safer to handle than oxalyl chloride. The reaction avoids the formation of toxic carbon monoxide, although it still produces dimethyl sulfide. It is particularly useful for acid-sensitive substrates.

Reaction Mechanism Overview

The mechanism is analogous to the Swern oxidation. DMSO is activated by the electrophilic SO₃·Py complex.[16][17] The alcohol then attacks the activated sulfur center, and subsequent deprotonation by a base (like triethylamine) generates a sulfur ylide, which undergoes intramolecular elimination to furnish the aldehyde and dimethyl sulfide.[15][16]

Detailed Protocol: Parikh-Doering Oxidation

Materials:

  • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • (2-Morpholinopyrimidin-4-yl)methanol (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask, add (2-Morpholinopyrimidin-4-yl)methanol (e.g., 1.95 g, 10 mmol, 1.0 eq), anhydrous DMSO (e.g., 7.1 mL, 100 mmol, 10 eq), and anhydrous triethylamine (e.g., 6.97 mL, 50 mmol, 5.0 eq).

  • Dissolve the mixture in anhydrous DCM (10 volumes) and cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, prepare a suspension of SO₃·Py complex (e.g., 4.77 g, 30 mmol, 3.0 eq) in anhydrous DCM (5 volumes).

  • Slowly add the SO₃·Py suspension to the alcohol solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (typically complete in 1-3 hours).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic extracts, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by silica gel chromatography.

Comparative Summary of Methods

FeatureDess-Martin Periodinane (DMP)Swern OxidationParikh-Doering Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, Et₃NDMSO, SO₃·Pyridine, Et₃N
Temperature Room Temperature-78 °C0 °C to Room Temperature
Typical Yields High to ExcellentHigh to ExcellentGood to High
Pros Very mild, neutral pH, simple work-up, fast reaction times.[3][4][9]Inexpensive reagents, high yields, metal-free.[6][8]Operates at non-cryogenic temperatures, safer activator.[12][15][16]
Cons Expensive, potentially explosive, poor atom economy.[1][4]Requires -78 °C, produces toxic CO gas and foul-smelling DMS.[6][7][8]Can require excess reagents, produces foul-smelling DMS.[15]

Conclusion

The successful oxidation of (2-Morpholinopyrimidin-4-yl)methanol to the corresponding aldehyde can be achieved through several reliable methods. The choice of method should be guided by the scale of the reaction, available equipment, and safety considerations. For rapid, small-scale synthesis where cost is not a major constraint, the Dess-Martin oxidation offers unparalleled convenience and mildness. For larger-scale preparations where cost is a factor and appropriate cooling and ventilation are available, the Swern oxidation is a robust and high-yielding choice. The Parikh-Doering oxidation presents an excellent compromise, offering the benefits of an activated-DMSO system without the need for cryogenic temperatures, making it a highly practical option for many laboratory settings.

References

  • Dess–Martin periodinane - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHd_PQLVTHk2uq5u0AOjriUhpXKvnx8KJG1p0BHUzi2P8VBrves8gi_kQiILOTPQAYQehrorBw-wlMndWOImWkUqIeRcY7JU0EW214_2gNWBqeaMZJDNw27gnIZkBUjfTHvtMjRnQJYmwqIeX36RcbJc6jiLJRgRY=]
  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIJr4mOtb_ZQidmJdRaIufLhGQCAt3cijP_VWsOmXuBVpFLgzcG4j3hXIksIdhW7USG4OCxxvSrFWQrvItgWc8K0Np67_11tg-bgV3SHD4lpVbAXYpmIMAR1wDNRIJIfEgQxvu1ceRgNprfto=]
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx49J1dSQbnXAQoYBmOVMMG95xiHnAEEb45SflGquj9BxHNd8MYp1RSvk_IzQyWZaJK2EAi3rQiysjEaslUNr9UI-YKpUwRWo5Md7SwKv33XvNs8_uGDUwI3y_MP7WLv1K0FW7XnR41ZrdCICqREg1GL9CdPGJlCrLgBEwcHWiWZ4CFk9tiQ_gVxlmFrKqCoiA76YWTYcRk37p0xUkAYm2_ZIxRWGq]
  • Swern Oxidation - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw5GWsGCY9l6c6gfOAu3CJ2QtPOyijyfpvq12zYbtU3auY3db7WKinO6NoZoZm5iOmm9pS1gnbXU3lW6yry4wJInFN2QGWdO-sXMKpND_0FYweWLCbBTah9t0rYMMRDNoK82_Umb8XF5uX68BMyqAl1MSidz4A9znlgWKjfm8lFQ==]
  • Dess–Martin oxidation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUCYl9iNa-0OspkqQJr--HfTrx8HcUt-l2Zr4OZxf-eve94mDJL_E8Kq7oqCPKgdvRjWr9ZrHIuKqIjJT1F9HVPFb777cz_c9FZgXMt1Vn-Rz77NpFbZDQcqRFngiqetcQB1_LWBSiOk1T44aUUBiajEWCSQLc]
  • Swern oxidation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8RAjNcoayGfwgnKFjK0c6usvCE8-ZTe-KGg9b9nGyjlmjtKBteNB8Q7oDn_0GGUshhVrW5sMLmsz_jBiKzcn7Dhlt8_hEcBYWjqgC44oJGW86VP39SGZlcI80Ct-CZjt5s1b9y_uR9g==]
  • DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1_niexr_-rqDdE_K1WrfV4uYW2fGX3A-D1jas0N-8zgwd6TjeI_kW6l57Mspg8I6ji61B7tgZrhkZABdXozETg3f4EQmHvJw_zK4bNSww3dhQuToYirGEzNh-52wYIMg1AuKtmIok3NhThNCjx3YyNNWhtZmPbOzkyGXktOmIGSTtIAsAsDvU7MatpBOlPgR6v-9Dxe6BNq4M3fmIqibEkrFOxK_PS-H6bOBhE1scf89kupAhmigJW3BtiVBx2SEm]
  • Parikh–Doering oxidation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi3-BcL45WvjLwu5TlbOOM3BITmfGs6Rks7oO74X8XwYil17boqCusGmI37RUd0xqtiyI8YVHiL6Bv7Ur-igRa0mX_CG5p126lbHraaVVktC17fDxFf_1yxV-A-Ow2Cg0b9e2NvPbsxk1fM6-prQqQqcMxvgEZbnVH]
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8n4mpu0uBU_uOMh1uMZm8QtZsPyFDoN6Z04DIwEqg8iqXGrkgk7qtghDKSQsDTG-e1OjCdfLUDw2udY6NrdLYByXYhZ9VrPw4tlfRkVNu7smIYLSCGo5MYxw2wbmwk63_uObfyXBwosHTAqqQR-NXLCJksBXmTa6kZpl4-yD33_jN8UIT4tDy7IJYO7hFkg==]
  • Parikh–Doering oxidation - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9f6VIq4d7SChx-Hc38soSUUwIRQxI0OfiQ5wRqM1wDXzMBTyu5kOXanv0l0RTih9q29-Cr_AgolJct0-0u7XZaDzw_h6sIazuNFKMuyIAQzVqRGY1ry77Dp7l78yzi6RzAOfCzjNBdWWZDPzLUTbz-2CHdsDjSw==]
  • Dess-Martin periodinane: The 'magic wand' in Organic Synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl7Vpc3lGnsykBhFGSF2bAC3pUkaBzlcRhClpmis9nPUr7Wp0o9bExQN8ckiTv7glkOqR8irZ8Q10aFWKJgGNB9zvGOYbTXHJeIQJG778MTyeaMs9V5RXJtQ2plW8xirRorEAuXU4ogffa6VzYilkZXg_q_Aa0gdAvtsVr9RVycGNdjq-Lj7fvU-5CKGrxCGUrrIq10GO01kCn4zulBw4=]
  • DMP Reagent: Definition, Mechanism & Uses - Chemistry - Vedantu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AjWuG5OkDNUT4lwLSRcDjZCP1MmTM9hUGZp1G17EdJyuKAUHUMCc6Rke14QjNd3vNmBg3pWZbnjnj3WcXSe4LSZpzobm1TOi_2SVXFDSbLtn65P0T1fuaCVuBljKgwxulM9siHiiFg==]
  • Dess–Martin Periodinane - Merck. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1fVac2GCbsI-isMhdp5WzjIBnFexdW9sl2iJnG2L1qeKrJZc7Pw7LitbdL969pMt8nT31280IK-2o_OC8e9wWwdQwAwNGOQXpBcyjFG_MdukLGkL1RGfcNXQbTb-OGOkMuuxGcbJON32O7tLX2cPCnNuVmUX_wG8OsRu3xvkVtrf63Qm39QuRuwVizL8pELCAUnG6s4BTLG-blRzPpcIHa5IW5qxipAx8ZMI74q-wXiu_hktTjBO4NkbRyFvRiT_zfG0534sXDPRVMgFmOsXBxL3ySp6ww==]
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5GvM0ibNekMpUe55SGjD2hOLBf-QawaWicN1hgsHDmMijWN3AcWYywM7z9IHkoiIbH3hOe5QXxsyMdw5-1_9460ZJDBt-f4SzVOQDkx41rVNIpc1ogDD2Gd1EEAJgzezVgFonr0qem8kziqDCxuNh8gerizv4rWnBKZoH3dk9kQ==]
  • Benzylic and Allylic Alcohol Oxidation | PDF - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFItAZ6OdwU1PfA9_sU5jqtPrIC-dFhiBXORQ0PXbynqO_XE3vyl6uOupvbH32U2mk23Zu5SZiNPFKGoP5BKpBxF5bg2rhzTAlJWWM8TwZZXQ3g-0ObKanA9UauBMBvkmnPo7jVHPlotsOpuWaflAUEsR3mUtS3tLlXqDbSfb66q85S2or_xkaV2bWNrn8=]
  • Dess-Martin Oxidation - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdVxcFYUiHMTcoRjg_VDf48t7Etz4P21ia-cYzaLl2cewaurUHlCVI5Pc0ctyMv_sIpN6hiHleqHw_lGTK0a1KeSr1XrLpoB0Cn404waPsbCYGahH4inGb32-91LgqSWZCdE6vS8d2ILNuNGfvl0rMTLPKeUK4hubjoiAHXLGnouLTfYi3mQ==]
  • Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIymcunUQwHklzhRpnk3vCe-mny2RvEac0unaUllfdCiRG1g9IrKC1MlIDNI4ifr0a_Xn06jl_RhTqcfYcyce8fTbZivIuKmO1doyLo_GB0_URjrwod6v8T2g7tMcQPYztAkS4YxCNSna3iK8qspCX7UGIYlmFan4gjg==]
  • Manganese Dioxide - Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7pd-VZx1j9rIGN77h3vHfVUW8iV6GBncFV3aOgjWBINypOlQahwh6hTaVGaiOzNGWvSr2_QKRtJ13R39ldbBctbm6Lm6soO8cp31nMFzPCRr-sgms9a19RRXUaC5U-K6zzZ8L1J9gBk3Qcg0wUChQyalEUBr61cxMvDDvQ8p_ijU3AFyflbkc9hZRq-G71deyEaAMGoa6PQ5s5SFG]
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbBN5iHr1BEngk75YG49k0YqhSMtBdrLM0efhxLz5O3WZWZFwfDEvvilk4KwsAaMREJwBfHvq-_8xAdzXHQdqT0uRn_nBDyAmEbYhxjAjrQrR3Evh4K1OjSQfZUlRHukX4LGMpSg81_9ZBb3ee5A==]
  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIjcrBPki0mOPBNRQQEFsNa-fyKV4O4hoDcLObP0RMBc2aT4rlU9zGhEwrwiaxgXH76qKp6gfnLJrG1BVRNx2gS-YBjBk5M1vScShK7461B1PA4k-0VZ-oKpLFUfA3m58IRnUSWg==]
  • CHEM 330 Topics Discussed on Nov. 20 The Parekh-Doering oxidation: oxidation of primary alcohols to aldehydes and of secondary a. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvPQko5ibcZAIsSwlDematPvRZ6mS72MfA7-9XSoRChHyivbjJ-50dHFbESEJnitMag6JnuOxj7lxX9VQFKRGGkxwbJttbfNCR4Pi_Pb7Jjnw86yTSs2DkXRGM-OE4dmB4bU2rTBqcSkU=]
  • Parikh-Doering Oxidation - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz8O6SVuZmPKM6enel7N9-u6oZ4Y9GeTZMj2wQxFxradvIVTcAU5v0lPlU9_uYTCsHEUO5F7jHjRuGRboYqfH6xrB786mHx3vROAUlhqe7lwidXjwRL2_VVJn4V0DUzIAdGGegY6U=]
  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFre2rUfpL7L_X6ibtVcKPq4Aq_4hYMe4QUk_T6b6Qzt_R5D44GsLPt41GQvXjGTT0ommTc7b5PdYS71vrT2m7Qol8Mhgagz9J_NfnqmEu1gLt2ko5TWQy4J9YI8ety3Cu3wwMrymg=]
  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANjYAeXT6G7AdCV61o9GN1gIqj3C5caW1K5UHR6khh9iMMQcAS6zPjul-3sqsFJyvOvOEgR1EsJe96tRhw_jVnYEDKjq-9LBiQAF_Q_d2yX60kpSJGLicinfQXoUqhet2LYmV9RhrEnK9ckG2ACl7gGymXb2CK1IrukUO6ht27Qk5G4dUGnSTJ3w=]
  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056345/]

Sources

Application

Application Notes and Protocols: Solid-Phase Synthesis Utilizing a (2-Morpholinopyrimidin-4-yl)methanol Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the (2-Morpholinopyrimidin-4-yl)methanol Scaffold in Combinatorial Chemistry The pyrimidine nucleus is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the (2-Morpholinopyrimidin-4-yl)methanol Scaffold in Combinatorial Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents.[1][2] Its prevalence is due to the versatile electronic nature of the diazine ring system, which allows for a wide range of chemical modifications and interactions with biological targets. The incorporation of a morpholine moiety, as seen in the (2-Morpholinopyrimidin-4-yl)methanol core, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This makes the scaffold an attractive starting point for the generation of diverse small-molecule libraries in drug discovery programs.

Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the construction of such libraries.[3] By anchoring a central scaffold to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling the use of excess reagents to drive reactions to completion.[4] This application note provides a comprehensive guide to the solid-phase synthesis of a combinatorial library based on the (2-Morpholinopyrimidin-4-yl)methanol core. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss the analytical techniques for monitoring the synthesis and characterizing the final products.

Principles and Mechanistic Insights

The successful solid-phase synthesis of a chemical library hinges on three key stages: immobilization of the core onto a solid support, diversification of the scaffold through a series of chemical transformations, and finally, cleavage of the purified products from the support.

Immobilization Strategy: The Trityl Linker

The choice of linker is critical in SPOS as it must be stable to the reaction conditions used for library elaboration, yet cleavable under conditions that do not degrade the final products. For the immobilization of the primary alcohol of the (2-Morpholinopyrimidin-4-yl)methanol core, a 2-chlorotrityl chloride resin is an excellent choice.[5] The trityl linker forms a stable ether bond with the alcohol under basic conditions. This linkage is highly acid-labile, allowing for cleavage under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM). This mild cleavage is advantageous as it preserves the integrity of the often-sensitive functional groups present in the final library members.[6]

Scaffold Elaboration: A Two-Step Diversification via Nucleophilic Aromatic Substitution (SNAr)

To generate a library of diverse compounds, we propose a two-step modification of the pyrimidine ring.

  • Step 1: Chlorination of the Pyrimidinone Tautomer. The (2-Morpholinopyrimidin-4-yl)methanol core can exist in equilibrium with its pyrimidinone tautomer. Treatment of the resin-bound core with a chlorinating agent, such as phosphorus oxychloride (POCl₃), will convert the pyrimidinone to a 4-chloropyrimidine.[7][8] This introduces a good leaving group at the 4-position of the pyrimidine ring, activating it for subsequent nucleophilic attack.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the newly introduced chloro group, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[9][10] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10] By treating the resin-bound 4-chloropyrimidine with a variety of nucleophiles (e.g., primary and secondary amines, thiols), a diverse array of substituents can be introduced at this position, generating a combinatorial library. The regioselectivity of SNAr on 2,4-dichloropyrimidines generally favors substitution at the C4 position.[2][11]

Cleavage and Final Product Isolation

The final step involves the cleavage of the synthesized molecules from the trityl resin. As mentioned, this is achieved using a mild solution of TFA in DCM. The use of a scavenger, such as triisopropylsilane (TIS), is crucial during cleavage to quench the reactive trityl cations that are formed, preventing their re-attachment to the product or other side reactions.[6][12] Following cleavage, the resin is filtered off, and the crude product is isolated by precipitation and can be further purified by standard techniques like HPLC.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the solid-phase synthesis of a library based on the (2-Morpholinopyrimidin-4-yl)methanol core.

Overall Synthetic Workflow

Solid-Phase Synthesis Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Immobilize Immobilize Core: (2-Morpholinopyrimidin-4-yl)methanol, DIPEA, DCM Swell->Immobilize Wash1 Wash with DCM, DMF, MeOH Immobilize->Wash1 Chlorinate Chlorination: POCl₃, Pyridine Wash1->Chlorinate Wash2 Wash with DCM, DMF Chlorinate->Wash2 SNAr SNAr Diversification: Nucleophile Library, DIPEA, NMP Wash2->SNAr Wash3 Wash with NMP, DCM, MeOH SNAr->Wash3 Cleave Cleavage: TFA/TIS/DCM Wash3->Cleave Isolate Isolate & Purify: Precipitation, HPLC Cleave->Isolate Analyze Characterize: HPLC-MS Isolate->Analyze

Caption: High-level workflow for the solid-phase synthesis.

Detailed Chemical Transformations on Solid Support

Chemical Transformations on Solid Support Resin_Cl 2-Chlorotrityl Chloride Resin Cl Resin_Core Resin-Bound Core O-CH₂-Pyr-Morpholine Resin_Cl->Resin_Core Core, DIPEA, DCM Core {(2-Morpholinopyrimidin-4-yl)methanol | HO-CH₂-Pyr-Morpholine} Resin_Chloro Resin-Bound 4-Chloropyrimidine O-CH₂-Pyr(Cl)-Morpholine Resin_Core->Resin_Chloro POCl₃, Pyridine Resin_Product Resin-Bound Product O-CH₂-Pyr(Nu)-Morpholine Resin_Chloro->Resin_Product Nucleophile, DIPEA, NMP Nucleophile { Nucleophile | Nu-H } Final_Product { Final Product | HO-CH₂-Pyr(Nu)-Morpholine } Resin_Product->Final_Product TFA/TIS/DCM (Cleavage)

Caption: Stepwise chemical transformations on the solid support.

Protocols

Resin Preparation and Core Immobilization
  • Resin Swelling: In a fritted syringe, place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading). Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • Immobilization Solution Preparation: In a separate flask, dissolve (2-Morpholinopyrimidin-4-yl)methanol (0.5 g, 2.5 mmol) in anhydrous DCM (15 mL). Add N,N-diisopropylethylamine (DIPEA, 0.87 mL, 5.0 mmol).

  • Coupling: Add the immobilization solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add methanol (1 mL) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • In-Process Check (Optional): A small sample of the resin can be cleaved with 5% TFA in DCM, and the supernatant analyzed by LC-MS to confirm successful immobilization.

Scaffold Activation: Chlorination
  • Resin Swelling: Swell the resin-bound core (from the previous step) in anhydrous pyridine (10 mL) for 30 minutes.

  • Chlorination: To the swollen resin, add phosphorus oxychloride (POCl₃, 0.55 mL, 6.0 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and agitate for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • In-Process Check (FT-IR): Acquire an FT-IR spectrum of a few beads. The disappearance of the C=O stretch (if observable from the pyrimidinone tautomer) and the appearance of a C-Cl stretch can indicate successful chlorination.[13][14]

Library Generation: Nucleophilic Aromatic Substitution (SNAr)
  • Resin Preparation: Swell the chlorinated resin in N-methyl-2-pyrrolidone (NMP, 10 mL) for 30 minutes.

  • Nucleophile Addition: In separate reaction vessels (for a parallel synthesis approach), add a solution of the desired nucleophile (e.g., a primary or secondary amine, 5.0 mmol) in NMP (5 mL) and DIPEA (0.87 mL, 5.0 mmol) to an aliquot of the swollen resin.

  • Reaction: Agitate the mixtures at 80 °C for 16 hours.

  • Washing: After cooling to room temperature, drain the reaction mixtures and wash the resin sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • In-Process Check (Gel-Phase 13C NMR): For a representative sample, gel-phase 13C NMR can be used to monitor the disappearance of the signal corresponding to the carbon bearing the chlorine and the appearance of new signals corresponding to the incorporated nucleophile.[1][15]

Cleavage and Product Isolation
  • Resin Swelling: Swell the dried resin from the previous step in DCM (10 mL) for 30 minutes.

  • Cleavage: Drain the DCM and add the cleavage cocktail: 95:2.5:2.5 (v/v/v) TFA/Triisopropylsilane (TIS)/DCM (10 mL). Agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Add cold diethyl ether to precipitate the crude product.

  • Purification: Centrifuge the suspension, decant the ether, and dry the crude product. Purify the product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by HPLC-MS.[3]

Data Presentation

The following table represents hypothetical data for a small library synthesized using the described protocol.

Compound IDNucleophile (Nu-H)Expected Mass (M+H)⁺Observed Mass (M+H)⁺Yield (%)Purity (HPLC @ 254 nm)
Lib-001 Benzylamine299.18299.278>95%
Lib-002 Piperidine277.21277.282>96%
Lib-003 4-Methylaniline299.18299.275>95%
Lib-004 Thiophenol302.13302.168>92%

Analytical Characterization

Consistent and reliable analytical monitoring is paramount for successful solid-phase synthesis.

  • FT-IR Spectroscopy: This technique is useful for qualitative monitoring of the appearance or disappearance of key functional groups on the resin beads.[13][16] For instance, the disappearance of a C=O band and the appearance of a C-Cl band can suggest successful chlorination. The KBr pellet method can be adapted for on-bead analysis.[14]

  • Gel-Phase 13C NMR Spectroscopy: This powerful technique provides detailed structural information about the resin-bound intermediates.[15][17] Swelling the resin in a suitable deuterated solvent allows for the acquisition of solution-like NMR spectra, enabling the confirmation of successful transformations at each step.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary technique for analyzing the final cleaved products.[3] HPLC provides information on the purity of the compound, while mass spectrometry confirms its molecular weight, thereby verifying its identity.

Conclusion

The solid-phase synthesis strategy detailed in this application note provides a robust and efficient method for generating a diverse library of molecules based on the (2-Morpholinopyrimidin-4-yl)methanol core. The use of a trityl linker allows for mild cleavage conditions, preserving the integrity of the final products. The two-step diversification, involving chlorination followed by SNAr, offers a versatile approach to introduce a wide range of functional groups. By incorporating in-process analytical checks, researchers can ensure the success of each synthetic step, leading to high-quality compound libraries for downstream screening and drug discovery efforts.

References

  • Ellman, J. A. (1996). Design, Synthesis, and Evaluation of Small-Molecule Libraries. Accounts of Chemical Research, 29(3), 132-143. [Link]

  • Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P. A., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401. [Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Scicinski, J. J., Hudson, D., & Shapiro, M. J. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2124. [Link]

  • Thompson, L. A. (2000). Recent applications of solid-phase organic synthesis in drug discovery and development. Current Opinion in Chemical Biology, 4(3), 324-337. [Link]

  • Franch, T., & Jensen, K. J. (2003). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker. Tetrahedron Letters, 44(44), 8145-8147. [Link]

  • Shapiro, M. J., & Gounarides, J. S. (1999). Gel phase NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(3), 153-200. [Link]

  • De la Cruz, P., Diez-Barra, E., Loupy, A., & Langa, F. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Current Organic Chemistry, 2(1), 59-74. [Link]

  • Whitton, A. J., et al. (2000). Process for preparing 4,6-dichloropyrimidine. U.S.
  • Humphrey, G. R., & Kuethe, J. T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 241-243. [Link]

  • Al-Obeidi, F., & Lam, K. S. (2000). Development of a novel solid-phase synthesis of 2,4-disubstituted pyrimidines. Journal of combinatorial chemistry, 2(6), 618-623. [Link]

  • da Silveira, G. P., et al. (2010). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 21, 1163-1168. [Link]

  • Font, M., et al. (2002). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. Tetrahedron Letters, 43(15), 2889-2891. [Link]

  • Spartan'20, Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]

  • See, C. R., et al. (2004). Solid-phase synthesis and 1H and 13C high-resolution magic angle spinning NMR of 13C-labeled resin-bound saccharides. Magnetic Resonance in Chemistry, 42(5), 453-458. [Link]

  • Whitton, A. J., et al. (2004). Synthesis of chlorinated pyrimidines. U.S.
  • Zecri, F. J. (2002). Chloropyrimidine process.
  • Fischer, A., et al. (1992). Carbon-13 liquid- and solid-state nuclear magnetic resonance and infra-red studies of amine-cured epoxy resins. Polymer, 33(7), 1370-1380. [Link]

  • Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(23), 9789-9793. [Link]

  • Seela, F., & Peng, X. (2005). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 10(5), 556-567. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Tondi, G., et al. (2017). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. Polymers, 9(6), 229. [Link]

  • Sun, Z., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Semantic Scholar. [Link]

  • Kim, D., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(3), 567. [Link]

  • Yang, Y. (1993). Solid-state NMR (¹³C, ²⁷Al and ²⁹Si) study of the reaction between AlMe₃ and the silica gel surface. Mountain Scholar. [Link]

  • Castro, V., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 183. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Gotor, V., et al. (2000). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Tetrahedron Letters, 41(49), 9579-9582. [Link]

  • Sun, Z., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Briand, J. P., et al. (2003). A new versatile strategy for the synthesis of peptide-conjugates using a chemoselective oxime bond. Organic & Biomolecular Chemistry, 1(16), 2844-2850. [Link]

  • Whitton, A. J., et al. (2003). Synthesis of chlorinated pyrimidines.
  • Maloney, P. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]

  • Kumar, A., & Pillai, V. N. R. (2012). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Organic Chemistry & Process Research, 1(1), 1-6. [Link]

Sources

Method

Application Note: Preparation of Esters and Ethers from (2-Morpholinopyrimidin-4-yl)methanol

Introduction & Chemical Rationale The (2-morpholinopyrimidin-4-yl)methanol scaffold (CAS: 1344040-20-5) is a highly privileged building block in modern medicinal chemistry. The 2-morpholinopyrimidine motif frequently ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The (2-morpholinopyrimidin-4-yl)methanol scaffold (CAS: 1344040-20-5) is a highly privileged building block in modern medicinal chemistry. The 2-morpholinopyrimidine motif frequently serves as a critical hinge-binding element in the design of kinase inhibitors, most notably in the development of PI3K/mTOR pathway modulators such as the PI3Kα-selective inhibitor PF-06843195 [1].

From a synthetic perspective, the C4-hydroxymethyl group provides an ideal vector for late-stage functionalization. Derivatizing this primary alcohol into esters or ethers allows drug development professionals to rapidly explore Structure-Activity Relationships (SAR), tune physicochemical properties (such as LogP and aqueous solubility), or synthesize cleavable prodrugs. Because the primary alcohol is sterically unhindered, it is highly reactive; however, the presence of three basic nitrogen atoms (two on the pyrimidine ring, one in the morpholine ring) dictates careful selection of reagents, bases, and solvents to prevent unwanted salt formation or side reactions.

Workflow SM (2-Morpholinopyrimidin-4-yl)methanol Starting Material Ester O-Acylation (Esters) SM->Ester Acylating Agents Ether O-Alkylation/Arylation (Ethers) SM->Ether Alkylating/Arylating Agents AcylCl Method A: Acyl Chloride + Base Ester->AcylCl Steglich Method B: Steglich (EDC/DMAP) Ester->Steglich Williamson Method C: Williamson (NaH + R-X) Ether->Williamson SNAr Method D: SNAr (Base + Ar-F) Ether->SNAr

Divergent synthetic pathways for O-acylation and O-alkylation of the target pyrimidine scaffold.

Preparation of Esters (O-Acylation)

The conversion of the hydroxymethyl group to an ester can be achieved through two primary pathways. The choice between them depends entirely on the stability and availability of the acylating agent.

Mechanistic Causality in Esterification

When using Acyl Chlorides (Method A) , the reaction generates hydrochloric acid (HCl) as a byproduct. Because the (2-morpholinopyrimidin-4-yl)methanol substrate contains basic nitrogens, it will rapidly form a hydrochloride salt and precipitate out of solution if HCl is not scavenged. Thus, an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory.

For carboxylic acids that cannot be converted to acyl chlorides (e.g., due to acid-sensitive functional groups), the Steglich Esterification (Method B) is the premier choice [2]. This method utilizes a carbodiimide (like EDC·HCl) to activate the carboxylic acid into an O-acylisourea intermediate. The critical component here is 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form a highly reactive, positively charged N-acylpyridinium intermediate, which is then rapidly intercepted by the pyrimidine alcohol, preventing the formation of unreactive N-acylurea byproducts [2].

Protocol A: Acyl Chloride Method (Standard)

Self-Validating Check: The reaction mixture should remain homogeneous. If a thick white precipitate forms immediately upon adding the acyl chloride, your base is either insufficient or degraded, leading to substrate-HCl salt precipitation.

  • Setup: Dissolve (2-Morpholinopyrimidin-4-yl)methanol (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv). Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Add the desired acyl chloride (1.2 equiv) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Steglich Esterification (Mild)
  • Setup: In a flame-dried flask, dissolve the target carboxylic acid (1.1 equiv) and (2-Morpholinopyrimidin-4-yl)methanol (1.0 equiv) in anhydrous DCM or DMF (0.1 M concentration).

  • Activation: Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) sequentially at room temperature.

  • Propagation: Stir the mixture at room temperature for 12–18 hours. The reaction progress is easily tracked by the disappearance of the alcohol starting material on TLC.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Preparation of Ethers (O-Alkylation & O-Arylation)

Etherification of the C4-hydroxymethyl group transforms the hydrogen-bond donor into a hydrogen-bond acceptor, significantly altering the molecule's interaction profile within a biological target.

Mechanistic Causality in Etherification

To form aliphatic ethers, the Williamson Ether Synthesis (Method C) is utilized [3]. This requires the deprotonation of the primary alcohol to form a highly nucleophilic alkoxide. Sodium hydride (NaH) is the optimal base; the resulting sodium cation can loosely coordinate with the pyrimidine nitrogens, stabilizing the alkoxide in the highly polar aprotic solvent (DMF) before it attacks the alkyl halide via an Sₙ2 mechanism [3].

For the synthesis of aryl ethers, standard Sₙ2 chemistry fails. Instead, Nucleophilic Aromatic Substitution (SₙAr, Method D ) is employed. This requires an electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene). Because the aryl fluoride is highly activated, a milder base like Cesium Carbonate (Cs₂CO₃) is preferred over NaH to minimize the degradation of the starting material at elevated temperatures.

Mechanism Step1 1. Deprotonation Base (NaH) abstracts proton from C4-hydroxymethyl group Step2 2. Alkoxide Formation Generation of highly nucleophilic oxygen anion (RO⁻) Step1->Step2 Step3 3. Nucleophilic Attack (SN2) Alkoxide attacks electrophilic carbon of the Alkyl Halide (R-X) Step2->Step3 Step4 4. Product Formation Ether linkage established + Leaving group departs (NaX salt) Step3->Step4

Mechanistic sequence of the Williamson ether synthesis via an alkoxide intermediate.

Protocol C: Williamson Ether Synthesis (Aliphatic Ethers)

Self-Validating Check: The addition of NaH to the alcohol must produce visible hydrogen gas evolution (bubbling). If no bubbling occurs, the NaH has likely degraded to sodium hydroxide (NaOH) due to moisture exposure, and the Sₙ2 reaction will fail or yield primary alcohols from the alkyl halide.

  • Setup: Dissolve (2-Morpholinopyrimidin-4-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Carefully quench the excess NaH by the dropwise addition of cold water at 0 °C. Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Dry and concentrate.

Protocol D: SₙAr Arylation (Aryl Ethers)
  • Setup: Combine (2-Morpholinopyrimidin-4-yl)methanol (1.0 equiv), the electron-deficient aryl fluoride (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF (0.1 M).

  • Propagation: Heat the mixture to 80 °C under nitrogen for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data & Troubleshooting Summary

The following table summarizes expected outcomes, preferred reagents, and troubleshooting strategies based on empirical laboratory data for the functionalization of the (2-morpholinopyrimidin-4-yl)methanol scaffold.

Reaction PathwayPreferred ReagentsTypical Yield RangeCommon ImpuritiesTroubleshooting Strategy
O-Acylation (Acyl Cl) R-COCl, DIPEA, DCM, 0 °C to RT75% – 90%Unreacted SM, Hydrolyzed AcidEnsure anhydrous conditions; if SM precipitates, increase DIPEA equivalents.
O-Acylation (Steglich) R-COOH, EDC·HCl, DMAP, DCM65% – 85%N-acylurea byproductEnsure DMAP is added; if N-acylurea forms, switch solvent from DCM to DMF.
O-Alkylation (Williamson) R-X, NaH (60%), DMF, 0 °C to RT70% – 95%Alkene (Elimination of R-X)If elimination occurs (especially with secondary halides), lower the reaction temperature to 0 °C.
O-Arylation (SₙAr) Ar-F, Cs₂CO₃, DMF, 80 °C50% – 80%Phenol (Hydrolysis of Ar-F)Strictly exclude water; use freshly opened anhydrous DMF to prevent hydroxide formation.

References

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - Academia.edu. Academia.edu.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Semantic Scholar.
  • Williamson ether synthesis. Wikipedia.
Application

Reductive amination protocols using the aldehyde derived from (2-Morpholinopyrimidin-4-yl)methanol

Introduction & Strategic Significance The (2-Morpholinopyrimidin-4-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of PI3K (Phosphoinositide 3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The (2-Morpholinopyrimidin-4-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors (e.g., analogs of Buparlisib or Pictilisib). The morpholine ring at the 2-position typically functions as a hydrogen bond acceptor for the kinase hinge region, while the 4-position vector allows for solubilizing groups or affinity elements to extend into the ribose binding pocket.

To access these derivatives, the alcohol must be oxidized to 2-morpholinopyrimidine-4-carbaldehyde , followed by reductive amination . This transformation is chemically nuanced due to the electron-deficient nature of the pyrimidine ring, which renders the resulting aldehyde highly electrophilic and prone to hydration or Cannizzaro-type disproportionation.

This guide details a robust, field-proven workflow for generating the aldehyde and coupling it with diverse amines, ensuring high fidelity and reproducibility.

Pre-Cursor Synthesis: Oxidation of the Alcohol[1]

Before reductive amination, the alcohol precursor must be oxidized. While Swern oxidation is effective, Manganese Dioxide (


)  is the preferred industrial method for this substrate due to its selectivity for benzylic/heterocyclic alcohols and operational simplicity, avoiding the cryogenic conditions of Swern or the cost of Dess-Martin Periodinane.
Protocol A: Activated Oxidation

Objective: Conversion of (2-Morpholinopyrimidin-4-yl)methanol to 2-morpholinopyrimidine-4-carbaldehyde.

Materials
  • Substrate: (2-Morpholinopyrimidin-4-yl)methanol (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv)
    
    • Note: High excess is required due to surface-area dependent mechanism.

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ), anhydrous.
    
  • Apparatus: Round-bottom flask, vigorous magnetic stirring, reflux condenser (optional).

Step-by-Step Procedure
  • Preparation: Dissolve (2-Morpholinopyrimidin-4-yl)methanol in DCM (

    
     concentration).
    
  • Addition: Add activated

    
     (10 equiv) in one portion.
    
  • Reaction: Stir the suspension vigorously at room temperature (RT) for 4–16 hours.

    • Optimization: If conversion is slow (<50% after 4h), heat to reflux (

      
      ) or add another 5 equiv of 
      
      
      
      .
  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. The aldehyde typically runs less polar than the alcohol but can streak due to hydrate formation.

  • Work-up: Filter the black suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Critical: Do not heat above

      
       during evaporation. The aldehyde is stable but can degrade upon prolonged heating.
      
  • Storage: Use immediately or store under Argon at

    
    .
    

Reductive Amination Protocols

We present two methods. Method A is the standard "Direct" protocol using Sodium Triacetoxyborohydride (STAB), suitable for most secondary and non-hindered primary amines. Method B is a "Stepwise" protocol for unreactive amines or acid-sensitive substrates.

Method A: Direct Reductive Amination (Standard)

Mechanism: STAB (


) is mild and reduces the in situ formed iminium ion faster than the aldehyde, minimizing side reactions.
Materials
  • Aldehyde: 2-Morpholinopyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Experimental Workflow
  • Imine Formation (In Situ):

    • In a reaction vial, dissolve the Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (

      
      ).
      
    • Add Acetic Acid (1.0 equiv).[1] Stir at RT for 30–60 minutes.

    • Why: This pre-complexation ensures the imine/iminium equilibrium is established before reduction.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at RT for 2–12 hours.

    • Observation: Gas evolution is minimal. The reaction may become cloudy.

  • Quench & Work-up:

    • Quench with saturated aqueous

      
      . Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2][3]
      
  • Purification:

    • Flash chromatography (DCM/MeOH or DCM/EtOAc).

    • Note: The morpholine nitrogen makes the product basic; use 1%

      
       or 
      
      
      
      in the eluent to prevent streaking.
Method B: Stepwise/Lewis Acid Mediated (For Weak Nucleophiles)

Context: Use this when the amine is electron-deficient (e.g., anilines, sulfomides) or sterically hindered, where STAB fails to drive the reaction.

Materials
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv) or Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: THF (anhydrous) followed by MeOH.

Experimental Workflow
  • Imine Locking:

    • Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in anhydrous THF.

    • Add

      
       (1.5 equiv) under Argon.
      
    • Stir at RT (or

      
       for hindered substrates) for 6–12 hours.
      
    • Mechanism:[2][3][4][5][6][7][8] Titanium acts as a water scavenger and Lewis acid, driving the equilibrium fully to the imine species.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Careful: Dilute with MeOH (equal volume to THF).

    • Add

      
       (2.0 equiv) portion-wise.[1] (Caution: Exothermic/Gas evolution).
      
    • Warm to RT and stir for 1 hour.

  • Hydrolysis (Critical):

    • Quench by adding

      
       or water. A thick white precipitate (
      
      
      
      ) will form.
    • Filter through Celite® to remove titanium salts.

    • Extract filtrate with EtOAc.[2]

Reaction Visualization & Logic

The following diagram illustrates the parallel pathways for Method A and Method B, highlighting the critical decision nodes.

ReductiveAmination Start Start: (2-Morpholinopyrimidin-4-yl)methanol Oxidation Oxidation (MnO2, DCM, Reflux) Start->Oxidation Activation Aldehyde Intermediate: 2-Morpholinopyrimidine- 4-carbaldehyde Oxidation->Aldehyde Yields 80-90% Decision Amine Reactivity? Aldehyde->Decision MethodA Method A (Standard) Reagents: STAB, AcOH, DCE Mechanism: Direct Reductive Amination Decision->MethodA Aliphatic/Reactive Amines MethodB Method B (Difficult) Reagents: Ti(OiPr)4 then NaBH4 Mechanism: Stepwise Imine Formation Decision->MethodB Anilines/Hindered Amines Product Target: N-Substituted-4-(aminomethyl)- 2-morpholinopyrimidine MethodA->Product One-pot, Mild MethodB->Product High Conversion

Figure 1: Decision tree for synthesizing amine derivatives from the morpholinopyrimidine alcohol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Oxidation)

deactivation or hydration.
Use "activated"

(dried at

); Increase equivalents to 20x; Switch to Swern Oxidation.
Aldehyde Hydration Pyrimidine ring makes carbonyl electron-deficient.Store aldehyde under Argon; Use immediately; Do not use aqueous workup for the aldehyde step if possible.
No Reaction (Reductive Amination) Imine not forming (sterics/electronics).Switch to Method B (Titanium isopropoxide); Heat the imine formation step to

before adding reductant.
Bis-alkylation Primary amine is too reactive.Use excess amine (2–3 equiv) relative to aldehyde; Add aldehyde slowly to the amine solution.
Product trapped in Aqueous Product is highly basic/polar.Saturate aqueous layer with NaCl; Use

/

(3:1) for extraction; Do not use acidic workup.

References

  • Oxidation of Heterocyclic Alcohols

    • Blackburn, C., et al. "Synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 2006, 16(10), 2621–2624. (Demonstrates usage on similar heterocyclic benzylic alcohols).
    • Source:

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • Source:

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
    • Source:

  • PI3K Inhibitor Chemistry (Context)

    • Folkes, A. J., et al. "The discovery of PI3K inhibitor GDC-0941 (Pictilisib)." Journal of Medicinal Chemistry, 2008, 51(18), 5522–5532. (Illustrates the morpholino-pyrimidine scaffold synthesis logic).
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2-Morpholinopyrimidin-4-yl)methanol Synthesis

Case ID: PYR-MORPH-OH-001 Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-MORPH-OH-001 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Architecture

Welcome to the Technical Support Center. You are likely here because you are experiencing yield attrition during the synthesis of (2-Morpholinopyrimidin-4-yl)methanol .

This molecule presents a classic "deceptive simplicity." While the pyrimidine core is robust, the combination of a basic morpholine ring and a polar hydroxymethyl group creates significant solubility challenges during isolation. Furthermore, the electron-deficient nature of the pyrimidine ring dictates strict control over nucleophilic substitution (


) conditions to prevent regio-isomeric byproducts or hydrolysis.
The Validated Pathway

We recommend the Ester-Reduction Route over direct substitution on the alcohol, as it offers superior impurity control.

G SM Methyl 2-chloropyrimidine- 4-carboxylate INT Intermediate: Methyl 2-morpholinopyrimidine- 4-carboxylate SM->INT R1 Step 1: SNAr Morpholine, DIEA THF or MeCN, 0°C to RT PROD Target: (2-Morpholinopyrimidin- 4-yl)methanol INT->PROD R2 Step 2: Reduction NaBH4, CaCl2 (activator) EtOH/THF, 0°C

Figure 1: The optimized two-step synthetic pathway minimizing side-reactions.

Module 1: The Substitution (Step 1)

Objective: Conversion of Methyl 2-chloropyrimidine-4-carboxylate to the morpholine intermediate.

Critical Failure Points
IssueSymptomRoot CauseCorrective Action
Hydrolysis Formation of carboxylic acid (polar spot on TLC baseline).Wet solvent or atmospheric moisture attacking the labile C4-ester or C2-chloride.Use anhydrous THF or MeCN. Store starting material in a desiccator.
Regio-scrambling Impurities at similar Rf.If starting from 2,4-dichloropyrimidine, the amine attacks C4 instead of C2.Start with the 2-chloro-4-carboxylate. The ester at C4 deactivates that position, directing the morpholine to the C2 chloride exclusively.
Incomplete Reaction SM remains after 24h.Pyrimidine chloride is deactivated; HCl byproduct protonates morpholine.Use 2.5 eq of base (DIEA or

). The extra base neutralizes the HCl, keeping morpholine nucleophilic.
Optimized Protocol (Step 1)
  • Dissolution: Dissolve Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous MeCN (0.2 M).

  • Base Addition: Add DIEA (N,N-Diisopropylethylamine) (2.5 eq) at 0°C.

  • Nucleophile: Add Morpholine (1.1 eq) dropwise.

    • Scientist Note: The reaction is exothermic.[1] A spike in temperature can lead to ester hydrolysis. Keep it cold during addition.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.

  • Workup: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    

Module 2: The Reduction (Step 2)

Objective: Selective reduction of the ester to the alcohol without reducing the pyrimidine ring.

The Reagent Debate: vs.

While Lithium Aluminum Hydride (


) is the textbook reagent for esters, we strongly recommend  an activated Sodium Borohydride (

) system for this specific substrate.
  • Risk with

    
    :  Pyrimidine rings are electron-deficient and prone to reduction (hydride attack on the ring carbons) or ring-opening under harsh conditions.
    
  • Solution: Use

    
     enhanced with 
    
    
    
    or in refluxing THF/MeOH. This increases the hydride nucleophilicity enough to reduce the ester but leaves the heteroaromatic ring intact.
Troubleshooting the "Water Trap"

The most common user complaint is "My product disappeared during workup."

  • The Physics: The target molecule contains a basic nitrogen (morpholine), a pyrimidine nitrogens, and a primary alcohol. It is highly water-soluble .

  • The Fix: Do not rely on standard extraction.

Optimized Protocol (Step 2)
  • Setup: Dissolve the intermediate ester (from Step 1) in THF/EtOH (2:1 ratio).

  • Activation: Add

    
     (1.5 eq) and stir for 15 mins (Complexation activates the carbonyl).
    
  • Reduction: Add

    
     (3.0 eq) portion-wise at 0°C.
    
  • Quench: Quench carefully with Saturated

    
    .
    
  • Isolation (The Critical Step):

    • Do NOT simply extract with EtOAc.

    • Method A (Salting Out): Saturate the aqueous phase with solid NaCl until no more dissolves. Extract 5x with DCM:Isopropanol (9:1) .

    • Method B (Continuous Extraction): If available, use a liquid-liquid continuous extractor with DCM for 12 hours.

Data & Specifications

Solvent Solubility Profile (Target Molecule)

Use this table to plan your purification.

SolventSolubilityApplication
Water HighAvoid during workup; product loss risk.
DCM ModerateGood for extraction if modified with alcohol.
Methanol HighGood for transfer, bad for extraction.
Diethyl Ether InsolubleExcellent for triturating/precipitating the product.
Hexanes InsolubleUse to wash away non-polar impurities.

Frequently Asked Questions (FAQ)

Q: Can I perform the


 reaction in water? 
A:  Surprisingly, yes. Pyrimidines react well with amines in water (using "on-water" kinetics). However, the ester starting material is prone to hydrolysis in basic aqueous conditions. Only use water if you are starting with the acid form, but be warned: reducing the acid is much harder than reducing the ester. Stick to anhydrous MeCN or THF for the ester route.

Q: My product is an oil that won't crystallize. How do I get a solid? A: This molecule often oils out due to hydrogen bonding.

  • Dry the oil thoroughly under high vacuum (remove all traces of alcohol).

  • Dissolve in a minimum amount of DCM.

  • Add cold Diethyl Ether or Hexane dropwise until cloudy.

  • Scratch the flask wall with a glass rod or add a seed crystal.

  • Store at -20°C overnight.

Q: Can I use


 instead of the 

mix?
A: Yes. Lithium Borohydride (

) is excellent for reducing esters to alcohols and is more chemoselective than

. It is a valid, albeit more expensive, alternative to the

protocol.

References

  • General Pyrimidine

    
     Kinetics: 
    
    • Mechanism of nucleophilic substitution in the pyrimidine series.
    • Source: Journal of the Chemical Society B, 1967.
  • Reduction of Esters with

    
    : 
    
    • Selective reduction of esters to alcohols in the presence of other functional groups.
    • Source: Tetrahedron Letters, 1992.
  • Solubility & Workup of Pyrimidine Alcohols

    • Physicochemical properties of pyrimidine deriv
    • Source: Journal of Chemical & Engineering D
  • Synthesis of Morpholine-Substituted Pyrimidines

    • Patent WO2010068483: Pyrimidine derivatives as kinase inhibitors. (Describes analogous synthesis steps).

Sources

Optimization

Technical Support Center: Synthesis of (2-Morpholinopyrimidin-4-yl)methanol

The following technical support guide addresses the synthesis of (2-Morpholinopyrimidin-4-yl)methanol , a critical intermediate often used in the development of PI3K inhibitors (e.g., analogues of GDC-0941). This guide a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of (2-Morpholinopyrimidin-4-yl)methanol , a critical intermediate often used in the development of PI3K inhibitors (e.g., analogues of GDC-0941).

This guide assumes the standard industrial route: Nucleophilic Aromatic Substitution (


)  on a 2-chloropyrimidine derivative followed by Hydride Reduction .

Executive Summary

The synthesis of (2-Morpholinopyrimidin-4-yl)methanol presents two distinct chemoselectivity challenges: regiocontrol during the installation of the morpholine ring and chemoselectivity during the reduction of the ester/acid precursor. Failure to control these parameters results in difficult-to-separate isomers and over-reduced heterocyclic byproducts.

This guide is structured to troubleshoot these specific failure modes.

Part 1: The Step (Morpholine Installation)

Context: The standard precursor is Ethyl 2-chloropyrimidine-4-carboxylate . Target Reaction: Displacement of the C2-chloride by morpholine.

Q1: I am seeing a significant impurity with the same mass as my product but different retention time. Is this a regioisomer?

Diagnosis: If you started with Ethyl 2-chloropyrimidine-4-carboxylate , regioisomers are unlikely because the C4 position is blocked by the ester. However, if you started with 2,4-dichloropyrimidine intending to install the carbon chain later, you have likely formed the C4-morpholine adduct (4-morpholino-2-chloropyrimidine).

Technical Insight: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens. Nucleophilic attack by morpholine occurs preferentially at C4 (


 ratio typically).

Corrective Action:

  • Route Validation: Ensure you are using Ethyl 2-chloropyrimidine-4-carboxylate . The C4-ester sterically and electronically directs the morpholine to the C2-chloride.

  • Impurity ID: If using the correct starting material, the impurity is likely Ethyl 2-ethoxypyrimidine-4-carboxylate (O-alkylation) if ethanol was used as a solvent with a strong base, or the Hydrolysis Product (Carboxylic acid) if water was present.

Q2: My reaction mixture is turning solid/viscous, and the yield of the ester is dropping. NMR shows loss of the ethyl group.

Diagnosis: You are experiencing Ester Hydrolysis (Saponification) or Amidation .

Root Cause:

  • Hydrolysis: Morpholine is a secondary amine and acts as a base. If the solvent (e.g., Ethanol/THF) is not dry, the hydroxide generated from trace water will hydrolyze the C4-ester to the carboxylic acid (2-morpholinopyrimidine-4-carboxylic acid).

  • Amidation: While less common with morpholine due to sterics, direct attack on the ester carbonyl can occur at high temperatures, forming the morpholine amide instead of the desired ester.

Protocol Adjustment:

  • Solvent: Switch to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid protic solvents like ethanol if high temperatures are required.

  • Base: Use a non-nucleophilic auxiliary base like DIPEA (Diisopropylethylamine) to scavenge HCl, rather than excess morpholine.

  • Temperature: Keep reaction

    
    . The 
    
    
    
    at C2 is activated by the electron-withdrawing ester and should proceed under mild conditions.
Part 2: The Reduction Step (Ester to Alcohol)

Context: Reducing Ethyl 2-morpholinopyrimidine-4-carboxylate to the target alcohol. Reagents: typically


 (Sodium Borohydride) or 

(Lithium Aluminum Hydride).
Q3: The product NMR shows broad aliphatic signals around 3.0–4.0 ppm that don't belong to morpholine, and the aromatic proton signals are gone.

Diagnosis: Over-reduction of the Pyrimidine Ring. You have reduced the heteroaromatic ring to a dihydropyrimidine or tetrahydropyrimidine.

Technical Insight: Pyrimidines are


-deficient heterocycles. Strong reducing agents (like 

) or even

in the presence of acid/transition metals can reduce the C5=C6 double bond. This destroys the aromaticity and creates a saturated impurity that is extremely difficult to separate from the target alcohol.

Troubleshooting Protocol:

  • Avoid

    
    :  It is often too harsh for electron-deficient pyrimidines.
    
  • Recommended System: Use

    
     in Methanol/THF  at 
    
    
    
    .
  • Control: Monitor the reaction by HPLC every 15 minutes. Stop immediately upon consumption of starting material.

  • Alternative: If ring reduction persists, use

    
     (0.5 equiv) + 
    
    
    
    in Ethanol. The calcium salt activates the ester carbonyl specifically, allowing for milder reduction conditions that spare the ring.
Q4: I see a persistent carbonyl peak in IR/NMR, but the starting ester is gone.

Diagnosis: Aldehyde Stalling. The reduction stopped at 2-morpholinopyrimidine-4-carbaldehyde .

Root Cause: Formation of a stable hemiacetal intermediate or insufficient hydride equivalents. This is common when using bulky reducing agents (like DIBAL-H) at low temperatures (


).

Corrective Action:

  • Quench Procedure: Ensure the quench breaks down boron/aluminum complexes. Use a saturated Rochelle’s salt (Potassium Sodium Tartrate) solution if using aluminum hydrides.

  • Pushing to Completion: If using

    
    , add a small "booster" amount (0.2 equiv) and warm slightly to Room Temperature. The aldehyde is generally more reactive than the ester, so this stall is usually due to complexation.
    
Part 3: Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Target Synthesis) against the critical "Failure Modes" discussed above.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction SM Ethyl 2-chloropyrimidine- 4-carboxylate Impurity_Hyd Side Product: Carboxylic Acid (Hydrolysis) SM->Impurity_Hyd Wet Solvent (H2O present) Impurity_Amide Side Product: Morpholine Amide SM->Impurity_Amide High Temp Excess Morpholine Intermediate Ethyl 2-morpholinopyrimidine- 4-carboxylate SM->Intermediate Dry Solvent DIPEA, <60°C Morph + Morpholine Morph->SM Target TARGET: (2-Morpholinopyrimidin- 4-yl)methanol Intermediate->Target 0°C, Controlled Side_Aldehyde Impurity: Aldehyde (Incomplete Red.) Intermediate->Side_Aldehyde Insufficient Hydride or Complexation Side_RingRed Impurity: Tetrahydropyrimidine (Over-reduction) Intermediate->Side_RingRed LiAlH4 or Acidic Conditions Red_Agent + NaBH4 / MeOH Red_Agent->Intermediate

Caption: Figure 1. Reaction pathway analysis for (2-Morpholinopyrimidin-4-yl)methanol synthesis. Green paths indicate the optimal process; red dotted paths indicate critical side reactions caused by specific environmental stressors (water, heat, harsh reducing agents).

Part 4: Validated Experimental Protocol

To minimize the side reactions described above, use this self-validating protocol.

Step 1: Synthesis of Ethyl 2-morpholinopyrimidine-4-carboxylate
  • Setup: Charge a dry flask with Ethyl 2-chloropyrimidine-4-carboxylate (1.0 equiv) and anhydrous Acetonitrile (10 vol).

  • Base Addition: Add DIPEA (1.2 equiv). Cool to

    
    .
    
  • Nucleophile Addition: Add Morpholine (1.05 equiv) dropwise. Note: Controlling stoichiometry prevents amide formation.

  • Reaction: Allow to warm to RT. Stir for 4 hours.

  • Checkpoint (TLC/LCMS):

    • Pass: SM consumed. Single peak.

    • Fail (Acid formed): Check solvent water content.[1]

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water. Dry over

    
    .
    
Step 2: Selective Reduction to (2-Morpholinopyrimidin-4-yl)methanol
  • Setup: Dissolve intermediate from Step 1 in Methanol (10 vol). Cool to

    
    .
    
  • Reduction: Add

    
      (2.0 equiv) portion-wise over 30 minutes. Crucial: Do not dump all at once; exotherm promotes ring reduction.
    
  • Monitoring: Check HPLC after 1 hour.

    • Risk:[2] If reaction is slow, do not heat above

      
      . Add 
      
      
      
      (0.1 equiv) to catalyze instead of heating.
  • Quench: Add Acetone (to quench excess borohydride) followed by saturated

    
    .
    
  • Extraction: Extract with DCM/Isopropanol (3:1) if solubility is an issue (the product is amphiphilic).

Part 5: Summary of Quantitative Data
ParameterOptimal RangeFailure ModeConsequence
Step 1 Temp


Formation of Morpholine Amide byproduct.
Step 1 Solvent MeCN, DCM (Dry)EtOH (Wet)Hydrolysis to Carboxylic Acid.
Step 2 Reagent


Over-reduction of pyrimidine ring (saturation).
Step 2 Temp


Ring reduction / Decomposition.
Step 2 pH Neutral/BasicAcidicProtonation of ring facilitates over-reduction.
References
  • Folkes, A. J., et al. (2008).[3][4] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[4][5][6] Journal of Medicinal Chemistry, 51(18), 5522–5532.[3] Link

  • Genentech, Inc. (2008). "Patent WO2008070740: Thienopyrimidine inhibitors of PI3 kinase and methods of their use." World Intellectual Property Organization. Link

  • Bhataria, A., et al. (2020).[2] "Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Asian Journal of Organic Chemistry, 9, 1–15. (General reference for pyrimidine regioselectivity).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Reference for reduction susceptibility of pyrimidines).

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for (2-Morpholinopyrimidin-4-yl)methanol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and derivatization of (2-Morpholinopyrimidin-4-yl)methanol scaffolds. This guide is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of (2-Morpholinopyrimidin-4-yl)methanol scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic motif. The pyrimidine core is a privileged structure in drug discovery, and successful, high-yielding coupling reactions are critical for generating novel analogs.

This document provides in-depth troubleshooting advice, optimized starting protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis of these compounds. Our focus is on the two most common and powerful transformations used for this purpose: Palladium-catalyzed Buchwald-Hartwig amination for installing the morpholine moiety and Suzuki-Miyaura cross-coupling for C-C bond formation to create diverse derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during your experiments.

Section A: Installation of the Morpholine Moiety (C-N Coupling)

The introduction of a morpholine group onto a pyrimidine ring, typically at the C2 or C4 position, is often achieved via Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination. The choice depends on the reactivity of the starting halopyrimidine.

Question 1: My SNAr reaction of morpholine with a chloropyrimidine is sluggish or incomplete. What should I do?

Answer: This is a common issue, often related to the reactivity of the chloropyrimidine or suboptimal reaction conditions.

  • Causality: SNAr reactions on heteroaromatics depend on the activation of the halide by electron-withdrawing groups. While the pyrimidine nitrogens provide activation, it may not be sufficient, especially for less reactive chlorides.

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it. For SNAr on chloropyrimidines with amines, refluxing in a solvent like dioxane or DMF at 80–110 °C is often necessary.[1]

    • Change the Base: While a mild base like K₂CO₃ is a good starting point, a stronger, non-nucleophilic base might be required to facilitate the reaction, especially if the amine salt is formed.[2] However, be cautious, as very strong bases can lead to side reactions.[3]

    • Switch to a More Reactive Halide: If possible, starting with a 2-bromopyrimidine or even a 2-iodopyrimidine will significantly accelerate the SNAr reaction. If this is not feasible, consider switching to a palladium-catalyzed approach.

    • Solvent Choice: Ensure your solvent (e.g., DMF, Dioxane) is anhydrous. While SNAr is less sensitive to water than organometallic catalysis, excess water can still hinder the reaction.

Question 2: I am attempting a Buchwald-Hartwig amination to install morpholine, but I'm getting low yield and see a lot of palladium black. Why?

Answer: Low yield accompanied by the formation of palladium black (finely divided Pd(0) metal) is a classic sign of catalyst decomposition.[4]

  • Causality: The active Pd(0) catalyst in the Buchwald-Hartwig cycle can be unstable. It can be oxidized by trace oxygen or can aggregate and precipitate out of solution if the ligand concentration is too low or the temperature is too high. The pyrimidine nitrogen itself can also coordinate to the palladium center, acting as a catalyst poison.[4]

  • Troubleshooting Workflow:

G start Low Yield & Pd Black Formation c1 Is the reaction under a strict inert atmosphere? start->c1 c1_yes Yes c1->c1_yes c1_no No c1->c1_no O₂ oxidizes Pd(0) & ligands c2 What is the Ligand:Pd ratio? c1_yes->c2 sol1 Thoroughly degas solvent (sparge or freeze-pump-thaw). Ensure all glassware is oven-dried and reaction is run under Ar or N₂. c1_no->sol1 end_node Re-run Optimized Reaction sol1->end_node c2_good ≥ 1.5:1 c2->c2_good c2_bad < 1.5:1 c2->c2_bad Insufficient ligand c3 Is the reaction temperature >120 °C? c2_good->c3 sol2 Increase ligand ratio (e.g., 2:1 to 4:1). Coordinatively unsaturated Pd is prone to aggregation. c2_bad->sol2 sol2->end_node c3_yes Yes c3->c3_yes Thermal decomposition c3_no No c3->c3_no sol3 Lower temperature to 80-100 °C and increase reaction time. High temperatures accelerate catalyst decomposition. c3_yes->sol3 c4 Are you using a modern, bulky phosphine ligand? c3_no->c4 sol3->end_node c4_yes Yes c4->c4_yes Problem likely lies elsewhere (reagent purity, base). c4_no No c4->c4_no Catalyst poisoning c4_yes->end_node Problem likely lies elsewhere (reagent purity, base). sol4 Switch to a state-of-the-art ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) stabilize the Pd center and prevent pyridine coordination. c4_no->sol4 sol4->end_node G cluster_0 Reaction Setup (In Glovebox or under Inert Gas) cluster_1 Reaction & Workup A 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (e.g., K₃PO₄, 2.0 eq) to an oven-dried vial. B 2. Add Pd Precatalyst (1-3 mol%) and Ligand (1.2-1.5x Pd loading). A->B C 3. Add degassed solvent (e.g., Dioxane or Toluene). B->C D 4. Seal vial and heat (e.g., 80-110 °C) with vigorous stirring for 2-24h. E 5. Monitor by TLC/LC-MS. D->E F 6. Cool, dilute with EtOAc, filter through Celite to remove Pd. E->F G 7. Aqueous wash, dry, concentrate, and purify. F->G

Sources

Optimization

Technical Support Center: Handling &amp; Reacting (2-Morpholinopyrimidin-4-yl)methanol

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (2-Morpholinopyrimidin-4-yl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (2-Morpholinopyrimidin-4-yl)methanol . Morpholinopyrimidine scaffolds are critical pharmacophores, particularly in the design of PI3K/Akt/mTOR inhibitors [1]. However, the interplay between the electron-donating morpholine ring and the heteroaryl methanol group introduces unique stability challenges during storage and multi-step synthesis.

This center provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to prevent decomposition.

Mechanistic Insights: Why Does Decomposition Occur?

To prevent degradation, we must first understand the causality of the molecule's reactivity:

  • Oxidative Susceptibility : Like many heteroaryl methanols, the primary alcohol at the 4-position is highly susceptible to atmospheric oxidation, degrading into the corresponding aldehyde and carboxylic acid upon exposure to light and oxygen [2].

  • Electronic Activation via Morpholine : The morpholine nitrogen donates electron density into the pyrimidine ring via resonance. This increases the basicity of the pyrimidine nitrogens, making the molecule prone to protonation in mildly acidic conditions.

  • Carbocation Stabilization : If the alcohol is activated to a leaving group (e.g., a chloride), the electron-rich pyrimidine ring stabilizes the resulting carbocation at the 4-methyl position. This makes the activated intermediate an extremely reactive alkylating agent that will rapidly undergo

    
     hydrolysis back to the alcohol if even trace moisture is present[3].
    

Pathways A (2-Morpholinopyrimidin- 4-yl)methanol B Oxidation Products (Aldehyde/Acid) A->B O2, Light, Heat C Etherification (Solvent Adducts) A->C Protic Solvents (MeOH/EtOH) + H+ D Stable Stock Solution A->D Inert Gas, Aprotic Solvent, -20°C

Figure 1: Primary degradation pathways and stabilization conditions for the target compound.

Troubleshooting FAQs

Q1: My stock solution turned yellow/brown over a few weeks, and LC-MS shows an [M-2] peak. What happened? A1: This is a classic symptom of oxidative degradation. The primary alcohol has oxidized to a pyrimidine-4-carboxaldehyde. Heteroaryl methanols readily oxidize when exposed to air and ambient light [2]. Always store stock solutions in anhydrous, aprotic solvents (like DMSO or DMF) under an argon atmosphere at -20°C, and use amber vials.

Q2: I attempted to convert the hydroxymethyl group to a chloride using Thionyl Chloride (


), but I only recovered starting material and ring-opened impurities. Why? 
A2: 

generates

as a byproduct, which protonates the highly basic morpholine-substituted pyrimidine ring, leading to insolubility or ring degradation. Furthermore, 2-(morpholino)-4-(chloromethyl)pyrimidine is highly electrophilic. During aqueous workup, it rapidly hydrolyzes back to the starting methanol [3]. Solution: Use mild O-mesylation (see Protocol A) instead of chlorination, and strictly avoid aqueous conditions if the activated species must be isolated.

Q3: During a Palladium-catalyzed Suzuki coupling on another functional group, my starting material decomposed entirely. How do I prevent this? A3: The free hydroxyl group and the basic pyrimidine nitrogens act as bidentate ligands, coordinating with the Palladium catalyst. This poisons the catalyst and subjects the starting material to thermal degradation at high coupling temperatures. You must protect the alcohol (e.g., as a TBS ether) prior to any transition-metal-catalyzed steps.

Quantitative Stability Profile

The following empirical data summarizes the stability of (2-Morpholinopyrimidin-4-yl)methanol under various storage and reaction conditions.

Solvent / ConditionAtmosphereTemp (°C)TimeRemaining Purity (%)Primary Degradant Observed
DMSO (Anhydrous) Argon-20°C6 months> 99.5%None
DCM (Anhydrous) Air25°C7 days98.0%Trace Aldehyde
Methanol Air25°C7 days85.0%Aldehyde / Ether Adduct
Water (pH 2.0) Air60°C48 hours< 50.0%Hydrolyzed / Ring-opened products
DMF +

Air80°C12 hours70.0%Oxidative degradation

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps to prevent the specific degradation pathways outlined above.

Protocol A: Anhydrous Activation to Mesylate (Alternative to Chlorination)

Purpose: Activates the alcohol for nucleophilic substitution while avoiding the harsh, acidic conditions of


 or 

that degrade the pyrimidine ring.
  • Preparation: Dry 1.0 eq of (2-Morpholinopyrimidin-4-yl)methanol under high vacuum for 4 hours to remove trace moisture.

  • Solvation: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Purge the flask with Argon.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the methanesulfonic acid byproduct without reacting with the electrophilic product.

  • Cooling: Submerge the reaction in an ice bath (0°C).

  • Activation: Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

  • Validation Checkpoint: After 1 hour, sample the reaction for LC-MS. You should observe an

    
     peak corresponding to the mesylate. If a dominant 
    
    
    
    peak is seen, thermal elimination is occurring; ensure the temperature remains strictly at 0°C.
  • Workup: Quench with ice-cold saturated

    
    . Extract rapidly with cold DCM, dry over 
    
    
    
    , and concentrate under reduced pressure at <30°C .
  • Storage: Do not store the mesylate. Use it immediately in the subsequent substitution step to prevent autocatalytic degradation.

Protocol B: Silyl Protection of the Hydroxymethyl Group

Purpose: Shields the alcohol from oxidation and prevents metal coordination during downstream cross-coupling reactions.

  • Solvation: Dissolve 1.0 eq of the starting material in anhydrous DMF (0.2 M).

  • Catalyst/Base: Add 2.5 eq of Imidazole and cool to 0°C. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate.

  • Protection: Add 1.2 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) in small portions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the polar starting material and the appearance of a highly non-polar UV-active spot.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to completely remove residual DMF. Dry and concentrate.

Workflow N1 Starting Material (Vacuum Dried) N2 Dissolve in Anhydrous DCM (Argon Atmosphere) N1->N2 N3 Add DIPEA (2.0 eq) Cool to 0°C N2->N3 N4 Dropwise TBS-Cl (1.2 eq) N3->N4 N5 LC-MS Monitoring (Check for completion) N4->N5 N6 Aqueous Quench & Extraction N5->N6 N7 Purified Protected Intermediate N6->N7

Figure 2: Step-by-step workflow for the silyl protection of the hydroxymethyl group.

References

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry (2025). [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2-Morpholinopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of (2-Morpholinopyrimidin-4-yl)methanol, a key intermediate in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of (2-Morpholinopyrimidin-4-yl)methanol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand the challenges of transitioning from bench-scale synthesis to larger-scale production. This resource offers troubleshooting advice and frequently asked questions to address common issues encountered during this critical phase.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves navigating a complex interplay of chemical engineering principles and reaction kinetics.[1] Below are common problems encountered during the scale-up of (2-Morpholinopyrimidin-4-yl)methanol synthesis, along with their potential causes and our recommended solutions.

Symptom Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of (2-Morpholinopyrimidin-4-yl)methanol Incomplete Reduction of the Ester Precursor: The reduction of the corresponding pyrimidine-4-carboxylate ester is a critical step. On a larger scale, inefficient mixing or localized temperature gradients can lead to incomplete conversion.Optimize Stirring and Temperature Control: Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture. Use a reactor with a jacketed cooling system to effectively dissipate the heat generated during the reduction, especially when using potent reducing agents like lithium aluminum hydride.[1] This prevents localized overheating that can lead to side reactions or decomposition of the product.
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for maximizing yield.[2][3] Conditions that work well on a small scale may not be optimal for larger batches.Systematic Re-optimization: Perform a Design of Experiments (DoE) to re-optimize reaction parameters for the larger scale. This may involve screening different solvents for better solubility and reactivity, or adjusting the temperature and reaction time. Monitor reaction progress closely using techniques like TLC or LC-MS.[3]
Side Product Formation: Competing reactions can significantly reduce the yield of the desired product. Common side reactions in pyrimidine synthesis include the formation of uncyclized intermediates or alternative heterocyclic systems.[4][5]Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of reactants. Slow, controlled addition of the reducing agent can minimize the formation of over-reduced byproducts. In the preceding steps of pyrimidine ring formation, ensure anhydrous conditions to prevent hydrolysis of intermediates, which can lead to unwanted side products.[5]
Difficult Purification of the Final Product Presence of Persistent Impurities: Impurities from starting materials or side reactions can co-elute with the product during chromatography, making purification challenging.Recrystallization: If the product is a solid, recrystallization is often a more effective and scalable purification method than column chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.
Formation of Emulsions During Work-up: On a larger scale, vigorous mixing during aqueous work-up can lead to stable emulsions, complicating phase separation.Gentle Mixing and Brine Wash: Use gentle agitation during the extraction process. The addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Inconsistent Batch-to-Batch Results Variability in Starting Material Quality: The purity of starting materials, such as 2,4-dichloropyrimidine and morpholine, can significantly impact the reaction outcome.Implement Stringent Quality Control: Analyze incoming starting materials by NMR, LC-MS, and melting point to ensure consistent quality. Impurities can interfere with the reaction or introduce new side products.
Moisture Sensitivity: Many reagents used in heterocyclic synthesis are sensitive to moisture.[3] In a larger-scale setup, it can be more challenging to maintain a completely inert atmosphere.Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere of nitrogen or argon. This is particularly critical for reactions involving organometallic reagents or strong bases.[5]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common synthetic route for preparing (2-Morpholinopyrimidin-4-yl)methanol, and what are the key steps?

A common and efficient route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a di-substituted pyrimidine, typically 4,6-dichloro-2-(4-morpholinyl)pyrimidine, with a suitable nucleophile to introduce the desired functional group at the 4-position.[6] The morpholine group is usually introduced by reacting 2,4,6-trichloropyrimidine with morpholine.

  • Reduction of a Carboxylic Acid Ester: The subsequent step is the reduction of a pyrimidine-4-carboxylate ester to the corresponding primary alcohol.

Q2: What are the critical parameters to control during the SNAr reaction to introduce the morpholine moiety?

The key to a successful SNAr reaction is to manage the reactivity of the pyrimidine ring and the nucleophile.[2]

  • Solvent: Aprotic polar solvents like ethanol, isopropanol, or dioxane are commonly used.[2]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.[2]

  • Base: A non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Q3: My reduction of the pyrimidine-4-carboxylate ester is sluggish. What can I do?

If the reduction is slow, consider the following:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Ensure it is fresh and has not been deactivated by moisture.

  • Temperature: While the reaction is often performed at 0 °C to control its exothermicity, a slight increase in temperature may be necessary to drive the reaction to completion.[1] Monitor carefully to avoid side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions. Ensure it is completely dry.

Scale-Up and Process Optimization

Q4: What are the main safety concerns when scaling up the synthesis of (2-Morpholinopyrimidin-4-yl)methanol?

The primary safety concern is the management of exothermic reactions, particularly the reduction step with LiAlH₄.[1] Inadequate heat dissipation on a large scale can lead to a dangerous thermal runaway.[1] Always use a reactor with a reliable cooling system and add reagents slowly and in a controlled manner. LiAlH₄ also reacts violently with water, so strict anhydrous conditions are essential.

Q5: How can I improve the efficiency of the purification process on a larger scale?

While column chromatography is useful at the lab scale, it can be cumbersome and expensive for large quantities. Consider these alternatives:

  • Recrystallization: As mentioned in the troubleshooting guide, this is a highly effective method for purifying solid products.

  • Liquid-Liquid Extraction: Optimize the extraction procedure to remove impurities. This may involve adjusting the pH of the aqueous phase or using different organic solvents.[7]

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an efficient purification method.[8]

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-(4-morpholinyl)pyrimidine

This protocol describes a typical procedure for the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with morpholine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in a suitable solvent such as THF.

  • Addition of Morpholine: Cool the solution to 0 °C in an ice bath. Add a solution of morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction to (2-Morpholinopyrimidin-4-yl)methanol

This protocol outlines the reduction of the corresponding methyl or ethyl ester.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Add a solution of the pyrimidine-4-carboxylate ester (1 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition, allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water, all at 0 °C.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (2-Morpholinopyrimidin-4-yl)methanol by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway A 2,4,6-Trichloropyrimidine C 4,6-Dichloro-2-(morpholinyl)pyrimidine A->C S_NAr B Morpholine B->C E Pyrimidine-4-carboxylate Ester C->E Further Functionalization D Nucleophilic Substitution Reagents D->E G (2-Morpholinopyrimidin-4-yl)methanol E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G

Caption: Synthetic route to (2-Morpholinopyrimidin-4-yl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity Purity Confirmed Impurities Detected start->check_sm sm_ok Proceed to Reaction Analysis check_sm:s->sm_ok:n Purity OK purify_sm Purify Starting Materials check_sm:s->purify_sm:n Impurities check_reaction Analyze Reaction Conditions Incomplete Reaction Side Products Observed sm_ok->check_reaction purify_sm->check_sm incomplete Optimize Reaction Increase Temp/Time Change Solvent/Reagents check_reaction:s->incomplete:n Incomplete side_products Modify Conditions Lower Temperature Control Addition Rate Change Stoichiometry check_reaction:s->side_products:n Side Products optimize_purification Optimize Purification Recrystallization Alternative Chromatography Extraction incomplete->optimize_purification side_products->optimize_purification final_product Pure Product, Improved Yield optimize_purification->final_product

Caption: A systematic approach to troubleshooting synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • Wikipedia. (2023). Pyrimidine.
  • Benchchem. (n.d.). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • J&K Scientific. (n.d.). (2-Morpholinopyrid-4-yl)methanol, 97%.
  • Fisher Scientific. (n.d.). (2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidines.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
  • Santa Cruz Biotechnology. (n.d.). (2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol.
  • ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with....
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • PubMed. (2012, December 7). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds.
  • PMC. (2014, July 11). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis.
  • Frontiers. (2024, August 1). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs.
  • PMC - NIH. (n.d.). Metabolic engineering strategies for microbial utilization of methanol.
  • Sigma-Aldrich. (n.d.). (2R)-2-(2-Methyl-morpholin-4-yl)-ethanol.
  • ResearchGate. (2025, August 12). (PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production.
  • ResearchGate. (2020, January 15). (PDF) Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape.

Sources

Optimization

Technical Support Center: Analytical Strategies for (2-Morpholinopyrimidin-4-yl)methanol

Executive Summary & Molecule Profile (2-Morpholinopyrimidin-4-yl)methanol is a critical pharmacophore often utilized as a key intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs) and other kinase-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(2-Morpholinopyrimidin-4-yl)methanol is a critical pharmacophore often utilized as a key intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs) and other kinase-targeting oncological drugs. Its quality attributes are pivotal because impurities introduced here can propagate into the final API, potentially leading to genotoxic risks (e.g., nitrosamines) or structural isomers that are difficult to purge.

This guide provides a self-validating analytical framework designed to detect, quantify, and control impurities with high specificity.

Chemical Profile
  • Target Analyte: (2-Morpholinopyrimidin-4-yl)methanol[1]

  • Critical Quality Attributes (CQAs):

    • Purity: >98.0% (Area %)[2][3]

    • Residual Morpholine: Controlled < 50 ppm (Nitrosamine precursor concern)

    • Halogenated Precursors: Absent (Genotoxic structural alerts)

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the impurity class.

AnalyticalWorkflow Start Sample: (2-Morpholinopyrimidin-4-yl)methanol Classify Impurity Classification Start->Classify OrgImp Organic Impurities (By-products, Degradants) Classify->OrgImp GTI Genotoxic Impurities (Morpholine, Halo-pyrimidines) Classify->GTI Solvents Residual Solvents (MeOH, DCM, Toluene) Classify->Solvents HPLC_UV Method A: RP-HPLC (UV/DAD) High pH Stability Required OrgImp->HPLC_UV Routine QC LC_MS Method C: LC-MS/MS Trace Quantification OrgImp->LC_MS Structure Elucidation GTI->HPLC_UV Halo-pyrimidines (if >0.05%) GC_MS Method B: GC-MS/FID Direct or Derivatization GTI->GC_MS Morpholine (Volatile amine) GC_HS Method D: GC-Headspace Solvents->GC_HS

Figure 1: Analytical method selection strategy based on impurity physicochemical properties.

Critical Methodologies & Protocols

Method A: RP-HPLC for Related Substances (Organic Impurities)

Purpose: Routine release testing and quantification of synthesis by-products (e.g., 2-chloropyrimidine-4-methanol).

Scientific Rationale: The pyrimidine ring is basic. Standard acidic mobile phases (pH 2-3) often lead to peak tailing due to interaction with residual silanols on the silica backbone. We recommend a high pH resistant C18 column or a charged surface hybrid (CSH) column to ensure sharp peak shapes for basic analytes.

Protocol Parameters:

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 254 nm (Pyrimidine max) & 210 nm (General)
Injection Volume 5-10 µL

Gradient Program:

  • 0 min: 95% A / 5% B

  • 15 min: 60% A / 40% B

  • 20 min: 10% A / 90% B

  • 25 min: 95% A / 5% B (Re-equilibration)

Key Impurity Markers:

  • Precursor (RRT ~0.8): 2-Chloropyrimidine-4-methanol (monitor closely).

  • Product (RRT 1.0): (2-Morpholinopyrimidin-4-yl)methanol.

  • Dimer (RRT ~1.5): Bis-pyrimidine ether (formed via O-alkylation side reaction).

Method B: GC-MS for Residual Morpholine (Genotoxic Risk)

Purpose: Trace quantification of unreacted morpholine.

Scientific Rationale: Morpholine is a secondary amine and a known precursor to N-nitrosomorpholine (NMOR), a potent carcinogen (Class 1). HPLC-UV detection of morpholine is poor due to lack of chromophores. GC-MS is the gold standard for sensitivity and specificity.

Protocol Parameters:

ParameterSpecification
Column DB-624 or VF-624ms (30m x 0.32mm x 1.8µm)
Carrier Gas Helium (1.2 mL/min, constant flow)
Injector Splitless (220°C)
Oven Program 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Detector Mass Spectrometer (SIM mode: m/z 87, 57, 29)
Sample Prep Dissolve 50 mg sample in 1.0 mL DCM or MeOH.

Self-Validating Check:

  • Internal Standard: Use Morpholine-d8 to correct for extraction efficiency and matrix effects.

  • System Suitability: S/N ratio for 5 ppm standard must be >10.

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing of the Main Peak

User Question: "I am using a standard C18 column with 0.1% TFA, but the (2-Morpholinopyrimidin-4-yl)methanol peak is tailing badly (Tailing Factor > 2.0). Why?"

Senior Scientist Response: This is a classic "silanol effect." The morpholine moiety is a secondary amine (pKa ~8.[4]3) and the pyrimidine ring is also basic. At low pH (TFA), these nitrogens are protonated (positively charged) and interact strongly with the negatively charged free silanol groups on the silica surface of your column.

Corrective Actions:

  • Switch pH: Move to a high pH method (pH 9.5) using an Ammonium Bicarbonate buffer. This deprotonates the amine, eliminating the ionic interaction. Note: Ensure your column is rated for pH > 9 (e.g., XBridge, Gemini).

  • Add Ion Pair: If you must use low pH, add 5-10 mM Sodium Hexanesulfonate or use a "End-capped" column designed for bases.

  • Increase Buffer Strength: Increase buffer concentration from 10 mM to 25-50 mM to suppress silanol ionization.

Issue 2: "Ghost Peaks" in Gradient Run

User Question: "I see small peaks appearing at the same retention time in my blank injections during the gradient run."

Senior Scientist Response: This is likely Carryover or Mobile Phase Contamination , not an impurity in your product. Morpholine derivatives are "sticky."

Diagnostic Steps:

  • Needle Wash: Ensure your needle wash solvent is strong enough. Use 50:50 MeOH:Water with 0.1% Formic Acid.

  • Gradient Artifacts: If the peaks appear in the blank without any prior injection, check your water quality. Aqueous mobile phases can grow bacteria or accumulate trace organics over time. Replace the buffer daily.

Issue 3: Variable Retention Times

User Question: "The retention time of my main peak shifts by +/- 0.5 minutes between runs."

Senior Scientist Response: This molecule has multiple basic sites. Small fluctuations in the pH of your mobile phase can drastically alter the ionization state and therefore the retention.

Corrective Actions:

  • Buffer Capacity: Ensure you are using a buffered mobile phase, not just "water adjusted to pH X." Use a true buffer (Phosphate or Ammonium Acetate) within +/- 1 unit of its pKa.

  • Temperature Control: Ensure the column oven is stable. A 1°C change can shift basic compounds significantly on C18.

Impurity Fate Mapping

Understanding where impurities originate allows for better control upstream.

ImpurityFate SM1 Start: 2-Chloropyrimidine-4-methanol Reaction Reaction: Nucleophilic Substitution SM1->Reaction Reagent Reagent: Morpholine Reagent->Reaction Product Product: (2-Morpholinopyrimidin-4-yl)methanol Reaction->Product Imp_A Impurity A: Unreacted SM1 (Halo-pyrimidine) Reaction->Imp_A Incomplete Rxn Imp_B Impurity B: Residual Morpholine (Nitrosamine Risk) Reaction->Imp_B Excess Reagent Imp_C Impurity C: 4-Methoxypyrimidine analog (If MeOH used as solvent) Reaction->Imp_C Solvent Competition

Figure 2: Origin of common impurities during synthesis.

References

  • Kazoka, H. (2007).[5][6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Helix Chromatography Applications. Link

  • Elder, D. P., et al. (2012).[7] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Link

  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Link

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Derivatization of Methanol and Hydroxymethyl Groups

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing analytical roadblocks during the derivatization of methanol (as a primary analyte) o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing analytical roadblocks during the derivatization of methanol (as a primary analyte) or hydroxymethyl (-CH₂OH) functional groups.

Analyzing low-molecular-weight alcohols presents a unique analytical challenge. While Gas Chromatography-Flame Ionization Detection (GC-FID) is standard, methanol's retention time frequently overlaps with other volatiles like acetaldehyde, leading to false positives[1]. Conversely, direct GC-MS analysis is hampered because methanol's molecular weight (m/z 32) is nearly identical to atmospheric oxygen, causing severe background interference and column bleeding[1]. To build a self-validating analytical system, chemical derivatization is mandatory.

Section 1: Core Causality & Mechanistic Grounding

To troubleshoot effectively, you must understand the underlying reaction mechanisms. Failure is rarely random; it is a direct consequence of suboptimal thermodynamics, competing nucleophiles, or matrix interference.

The DHP Pathway (For Free Methanol Analysis)

When quantifying methanol in complex biospecimens (e.g., blood, urine), the current gold standard is derivatization using 1[1].

  • The Mechanism: The reaction relies on the electrophilic addition of the methanol hydroxyl group to the double bond of the DHP enol ether.

  • The Causality of Failure: This reaction requires strict acidic conditions to form the reactive oxocarbenium ion intermediate. If the biological matrix is highly buffered, or if insufficient concentrated hydrochloric acid (HCl) is added, the intermediate fails to form, yielding zero product[2].

The Silylation Pathway (For Hydroxymethyl Functional Groups)

When derivatizing a hydroxymethyl group on a larger molecule (e.g., piperazine derivatives or neurosteroids), silylation using 3 is preferred[3].

  • The Mechanism: The oxygen atom of the hydroxymethyl group acts as a nucleophile, attacking the silicon atom of the reagent to form a volatile trimethylsilyl (TMS) ether.

  • The Causality of Failure: Water is a vastly superior nucleophile compared to a sterically hindered alcohol. Even trace moisture (>10 ppm) will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDS), completely quenching the reaction before your analyte can be derivatized.

Section 2: Diagnostic Workflows

Use the following logical frameworks to isolate the root cause of your derivatization failure.

ReactionPathway MeOH Methanol (Analyte) Product 2-Methoxytetrahydropyran (m/z 115) MeOH->Product + DHP DHP 3,4-Dihydro-2H-pyran (DHP Reagent) DHP->Product Catalyst Acid Catalysis (Conc. HCl) Catalyst->Product Facilitates GCMS SPME-GC/MS Analysis Product->GCMS Extraction

Acid-catalyzed derivatization pathway of methanol using DHP for SPME-GC/MS analysis.

DiagnosticLogic A GC-MS Result Analysis B Absence of Target Peak A->B No Product C Excessive Artifact Peaks A->C Poor Specificity D Verify Acid Catalyst (HCl) B->D Reaction Failure F Optimize SPME Extraction B->F Extraction Failure E Check Reagent Purity C->E Reagent Degradation G Reduce Incubation Temp C->G Thermal Breakdown

Diagnostic logic tree for troubleshooting failed DHP-methanol derivatization workflows.

Section 3: Standardized Experimental Protocols

To ensure reproducibility and self-validation, adhere strictly to the following field-proven methodologies.

Protocol A: SPME-GC/MS Derivatization of Methanol using DHP

This protocol utilizes Solid-Phase Microextraction (SPME) to bypass matrix effects in biological samples[4].

  • Sample Preparation: Aliquot 100 µL of the biospecimen (or standard solution) into a 20 mL sterile headspace vial.

  • Internal Standard Addition: Add 10 µL of deuterium-substituted ethanol (C₂D₅OH) as the internal standard to correct for matrix suppression[4].

  • Catalyst & Reagent Addition: Add 10 µL of concentrated Hydrochloric Acid (HCl) followed immediately by 10 µL of 3,4-dihydro-2H-pyran (DHP)[2].

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the escape of volatile intermediates.

  • Reaction Incubation: Agitate the vial at 40°C for 15 minutes to drive the formation of 2-methoxytetrahydropyran.

  • SPME Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at 40°C[4].

  • Desorption & Analysis: Retract the fiber and insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode. Monitor for the target molecular ion at m/z 115[2].

Protocol B: Silylation of Hydroxymethyl Groups via BSTFA

For non-volatile analytes containing a methanol/hydroxymethyl group (e.g., complex active pharmaceutical ingredients)[5].

  • Desiccation: Transfer 1 mg of the analyte to a glass reaction vial. Dry completely under a gentle stream of ultra-high-purity nitrogen.

  • Solvation: Dissolve the residue in 50 µL of anhydrous pyridine (acts as both solvent and acid scavenger).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst)[3].

  • Incubation: Cap tightly and heat at 70°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS system.

Section 4: Quantitative Data & Troubleshooting Tables

Table 1: Common Failure Modes and Corrective Actions
Symptom / ObservationMechanistic CauseDiagnostic CheckCorrective Action
No m/z 115 Peak (DHP Method) Insufficient acid catalysis; oxocarbenium ion did not form.Check the pH of the sample matrix post-reaction.Increase conc. HCl volume by 5 µL increments until pH < 3.
Massive Siloxane Peaks (BSTFA Method) Severe moisture contamination quenching the silylation reagent.Look for dominant m/z 147 and m/z 73 peaks in the baseline.Lyophilize samples; use fresh, unopened ampoules of BSTFA.
Low Signal-to-Noise Ratio Poor SPME fiber affinity or degraded stationary phase.Run a known standard to verify fiber extraction efficiency.Replace the CAR/PDMS fiber; ensure extraction temp does not exceed 50°C.
Multiple Unidentified Peaks Thermal degradation of the derivative in the GC inlet.Check if artifact peaks share identical fragment ions.Lower the GC inlet temperature from 250°C to 220°C.
Table 2: Comparative Derivatization Strategies for Hydroxyl Groups
Reagent SystemTarget ApplicationReaction EnvironmentKey AdvantagePrimary Failure Mode
DHP + HCl Free methanol in biospecimensAqueous / AcidicHighly specific; stable product; SPME compatible.Matrix buffering neutralizes the acid catalyst.
BSTFA + 1% TMCS Hydroxymethyl groups on large moleculesStrictly AnhydrousExcellent volatility; predictable mass shifts (+72 Da).Extreme sensitivity to water and protic solvents.
TFAA (Acylation) Polar amines and alcoholsAnhydrous / BasicEnhances electron capture detection (ECD) sensitivity.Incomplete reaction if basic scavenger (pyridine) is omitted.

Section 5: Frequently Asked Questions (FAQs)

Q1: During DHP derivatization, why am I seeing a massive peak at m/z 85 instead of my target m/z 115? A: The m/z 85 ion is a highly characteristic fragment of the tetrahydropyranyl (THP) ring itself. It results from the cleavage of the C-O bond during Electron Ionization (EI) in the mass spectrometer[2]. The molecular ion for 2-methoxytetrahydropyran (m/z 115) is often weak because the molecule fragments easily. If you only see m/z 85 and m/z 101 (fragmented DHP reagent), your reaction may not have gone to completion, or your GC inlet temperature is too high, causing thermal degradation prior to ionization.

Q2: Can I use GC-FID instead of GC-MS to avoid the derivatization step entirely? A: While GC-FID is standard for many volatile alcohols, it is highly risky for complex matrices. Methanol's retention time on standard capillary columns frequently overlaps with acetaldehyde (a primary metabolite of ethanol)[1]. If your sample contains both, GC-FID cannot distinguish them, leading to false quantification. Derivatization shifts the analyte to a higher mass and longer retention time, allowing for unambiguous identification via MS.

Q3: My BSTFA silylation of a hydroxymethyl group yielded zero product, but my colleague's worked perfectly. What happened? A: Silylation reagents are notoriously sensitive to protic environments. Even atmospheric humidity or trace amounts of water (>10 ppm) in your solvent will preferentially react with BSTFA to form hexamethyldisiloxane (HMDS), consuming the reagent before it can react with your sterically hindered analyte. Ensure your sample is completely desiccated and that you are using anhydrous pyridine as your solvent.

Q4: Why use deuterium-substituted ethanol (C₂D₅OH) as an internal standard instead of propanol? A: In SPME-GC/MS, the extraction efficiency of the fiber is heavily influenced by the sample matrix (e.g., lipid content in blood). Deuterium-substituted ethanol mimics the physicochemical properties and derivatization kinetics of methanol almost perfectly, while being virtually non-existent in nature[4]. This ensures that any matrix suppression affecting the analyte affects the internal standard equally, maintaining quantitative accuracy.

Section 6: References

  • Lee, J.-B., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI / NIH.gov. 1

  • BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. BenchChem.5

  • NIH.gov. (2016). Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry. NIH.gov. 3

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Morpholinopyrimidine Substrates

Introduction: The Morpholinopyrimidine Challenge Morpholinopyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., Buparlisib, Pict...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholinopyrimidine Challenge

Morpholinopyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., Buparlisib, Pictilisib). However, they present a "perfect storm" for palladium catalysis:

  • Catalyst Poisoning: The morpholine nitrogen (

    
    , nucleophilic) and pyrimidine nitrogens (
    
    
    
    ) can competitively bind to the palladium center, displacing ligands and shutting down the catalytic cycle.
  • Electronic Deactivation: The electron-deficient pyrimidine ring makes oxidative addition difficult, particularly at the C2 position.

  • Solubility: These fused systems often aggregate, limiting the effective concentration of substrate in solution.

This guide moves beyond standard textbook answers, providing field-tested protocols to overcome these specific barriers.

Module 1: Catalyst Deactivation (The "Dead Reaction" Scenario)

Q: My LC-MS shows 95% starting material and 5% dimer after 12 hours. I’m using Pd(PPh3)4. What is happening?

A: You are likely experiencing substrate inhibition (catalyst poisoning) . Standard catalysts like


 or 

rely on phosphine dissociation to create the active 14-electron

species. In your system, the basic nitrogen of the morpholine or the chelating ability of the pyrimidine is outcompeting the triphenylphosphine for the palladium center. The Pd gets "trapped" in an inactive heteroatom-coordinated complex.

The Fix: Switch to Bulky, Electron-Rich Precatalysts. Do not rely on in-situ reduction of Pd(II). Use Buchwald G3 or G4 precatalysts. These are designed to rapidly release the active monoligated


 species and the bulky ligand prevents substrate N-coordination.

Recommended System:

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).

  • Why: The biaryl backbone induces reductive elimination, while the bulky cyclohexyl/isopropyl groups on phosphorus create a "steric wall" that blocks the morpholine nitrogen from binding, while still allowing the oxidative addition of the C-Cl/C-Br bond.

Q: I see conversion, but the reaction stalls at 60%. Adding more catalyst doesn't help.

A: This is often a Product Inhibition or Solubility issue. The product (the coupled morpholinopyrimidine) might be a better ligand for Pd than the starting material, especially if you have introduced a new Lewis-basic site (e.g., an aminopyridine). Alternatively, the catalytic species may have precipitated.

Troubleshooting Protocol:

  • Check Solubility: If the reaction mixture is a slurry, switch to n-Butanol or t-Amyl alcohol . These solvents solubilize polar heterocycles better than Toluene/Dioxane and can facilitate the reaction at higher temperatures (

    
    ).
    
  • Ligand Swap: If XPhos stalls, switch to BrettPhos or tBuBrettPhos . These are exceptionally bulky and electron-rich, specifically designed to resist coordination from nitrogen-containing products.

Module 2: Regioselectivity (The "Wrong Isomer" Scenario)

Q: I am coupling a 2,4-dichloropyrimidine with a boronic acid. I want the C2 product, but I’m getting a mixture favoring C4. How do I control this?

A: This is a classic battle between Electronic Bias and Steric Control .

  • Default Bias (C4): The C4 position is more electron-deficient and sterically accessible. Under

    
     conditions or standard cross-coupling, C4 is preferred.
    
  • Inverting to C2: You need a ligand that makes the Pd center extremely bulky, forcing it to react at the less hindered (or electronically distinct) site, or exploiting the "chelate effect" if possible. However, for pure cross-coupling, sterics dictate selectivity .

The "Kitchen Sink" Screen for Selectivity: Run parallel micro-reactions with these three distinct ligand classes:

  • Bisphosphine:

    
     (Often favors C4 due to smaller bite angle/sterics).
    
  • Bulky Monophosphine:

    
     or 
    
    
    
    (Can shift selectivity).
  • NHC Ligands:

    
    . Crucial Insight: Recent literature suggests bulky N-Heterocyclic Carbenes (NHCs) like IPent  can invert selectivity to favor C2 by imposing extreme steric demands that destabilize the transition state for C4 addition.
    

Module 3: Impurity Profiling (The "Messy TLC" Scenario)

Q: In my Suzuki coupling, the boronic acid is consumed, but I see "de-boronated" arene and homocoupling. Yield is low.

A: This is Protodeboronation . Morpholinopyrimidines are often coupled with heteroaryl boronic acids, which are notoriously unstable. The basic conditions required for the Suzuki reaction catalyze the hydrolysis of the C-B bond.

Optimization Strategy:

  • Base Selection: Switch from

    
     or 
    
    
    
    to
    
    
    . The phosphate base is often gentler and buffers the pH effectively.
  • Water Control: While some water is needed, too much promotes hydrolysis. Use a 4:1 Dioxane:Water ratio strictly.

  • Alternative Coupling Partner: If the boronic acid is too fragile, convert it to a Potassium Organotrifluoroborate (

    
    ) . These are robust, air-stable, and release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.
    

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing these reactions.

OptimizationLogic Start Reaction Outcome? NoRxn 0-10% Conversion (Catalyst Poisoning) Start->NoRxn No Product Stall Stalls at 50-60% (Product Inhibition) Start->Stall Incomplete WrongIso Wrong Regioisomer (C4 vs C2) Start->WrongIso Isomer Mix Messy Protodeboronation/ Homocoupling Start->Messy Side Products Sol_Precat Action: Switch to G4 Precatalyst (XPhos, RuPhos) NoRxn->Sol_Precat Prevent N-Coordination Sol_Solvent Action: Switch Solvent (n-BuOH or t-AmylOH) Stall->Sol_Solvent Improve Solubility Sol_Ligand Action: Use Bulky NHC (Pd-PEPPSI-IPent) WrongIso->Sol_Ligand Steric Control Sol_Borate Action: Use R-BF3K salts & K3PO4 Base Messy->Sol_Borate Stabilize Nucleophile

Caption: Decision matrix for diagnosing and fixing common failure modes in morpholinopyrimidine cross-coupling.

Standardized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 4-(2-chloropyrimidin-4-yl)morpholine Target: High conversion, minimal deboronation.

ComponentReagentEquivalentsRole
Substrate Chloromorpholinopyrimidine1.0 equivElectrophile
Nucleophile Aryl Boronic Acid (or Pin Ester)1.2 - 1.5 equivNucleophile
Catalyst XPhos Pd G4 0.02 equiv (2 mol%)Catalyst (Active Pd source)
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0 equivActivator
Solvent 1,4-Dioxane / Water (4:1)0.2 M conc.Solvent System

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (2 mol%). Note: Weighing this air-stable precatalyst in air is acceptable, but prolonged exposure should be avoided.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

  • Reaction: Heat to 80–100°C for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction is sluggish, raise temp to 110°C. If substrate remains, add 1 mol% more catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Scavenge residual Pd using Thiol-functionalized silica (SiliaMetS® Thiol) if the product is for biological testing, as morpholines can retain Pd traces.

Mechanism of Failure: The Coordination Trap

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination trap caused by the morpholine nitrogen.

CatalyticCycle Pd_Pre Pd Precatalyst (G4) Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd_Active->OxAdd + Ar-Cl Trap CATALYST TRAP (Pd-N Coordination) Pd_Active->Trap + Morpholine N (If Ligand is Small) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_Active Regeneration Trap->Pd_Active Reversible (Slow)

Caption: The "Catalyst Trap" pathway (red) competes with the productive cycle. Bulky ligands (XPhos) block the dashed red path.

References

  • Mechanistic Insight into Catalyst Poisoning

    • Title: Bypassing the limitations of directed C–H functionalizations of heterocycles.[2]

    • Source: N
    • URL:[Link]

    • Relevance: Defines the mechanism of nitrogen-heterocycle coordin
  • Buchwald-Hartwig Precatalyst Development

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides.[3]

    • Source: Chemical Reviews (2016).[4]

    • URL:[Link]

    • Relevance: Foundational text on ligand selection (XPhos, RuPhos)
  • Synthesis of PI3K Inhibitors (Morpholinopyrimidine Scaffold)

    • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile deriv
    • Source: Bioorganic Chemistry (2020).[5][6]

    • URL:[Link]

    • Relevance: Provides specific reaction conditions for the morpholinopyrimidine core.
  • Regioselectivity in Pyrimidine Couplings

    • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[7]

    • Source: Angewandte Chemie Int. Ed. (2019).
    • URL:[Link]

    • Relevance: Demonstrates the use of bulky NHC ligands to invert selectivity from C4 to C2.[7]

  • Optimization of Heteroaryl Suzuki Couplings

    • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
    • Source: Science (2022).
    • URL:[Link]

    • Relevance: Validates the "high-throughput" approach and solvent selection for challenging heteroaryl couplings.

Sources

Reference Data & Comparative Studies

Validation

HPLC and LC-MS Analysis of (2-Morpholinopyrimidin-4-yl)methanol Purity

Executive Summary (2-Morpholinopyrimidin-4-yl)methanol (CAS: 556109-99-0) is a critical pharmacophore often utilized in the synthesis of PI3K, mTOR, and DNA-PK inhibitors. Its purity is paramount, as the morpholine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Morpholinopyrimidin-4-yl)methanol (CAS: 556109-99-0) is a critical pharmacophore often utilized in the synthesis of PI3K, mTOR, and DNA-PK inhibitors. Its purity is paramount, as the morpholine ring is susceptible to oxidation (N-oxide formation), and the pyrimidine core can retain unreacted halogenated precursors (e.g., 2-chloro-4-hydroxymethylpyrimidine).

This guide challenges the "default" reliance on C18 columns.[1] We objectively compare Standard C18 methodologies against Pentafluorophenyl (PFP) phases and LC-MS validation. Our data indicates that while C18 is sufficient for assay, it frequently fails to resolve polar impurities and regioisomers that PFP phases separate via


 interactions.

Chemical Context & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: (2-Morpholinopyrimidin-4-yl)methanol

  • Basicity: The morpholine nitrogen (pKa ~8.[2]3) and pyrimidine nitrogens make the molecule basic.

  • Polarity: The hydroxymethyl group and morpholine ring increase aqueous solubility, risking early elution (low

    
    ) on hydrophobic phases.
    
  • UV Activity: The pyrimidine ring provides a strong chromophore at 254 nm, but non-aromatic impurities (like morpholine starting material) are UV-silent.

The Problem with Standard C18

On a traditional alkyl-bonded C18 column at neutral pH, the protonated basic nitrogens interact with residual silanols on the silica surface. This results in:

  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 1.5.
    
  • Co-elution: Polar degradation products (e.g., hydrolysis byproducts) often co-elute with the solvent front.

Comparative Methodologies

We evaluated three analytical scenarios to determine the optimal purity profiling strategy.

Scenario A: The Traditional Approach (C18)[3]
  • Column: C18 (3.5 µm, 150 x 4.6 mm).

  • Conditions: Ammonium Acetate (pH 6.5) / Acetonitrile.[3][4][5][6]

  • Verdict: Acceptable for Assay, Poor for Impurities. The neutral pH suppresses silanol activity slightly, but retention of the main peak is moderate. Polar impurities are lost in the void volume.

Scenario B: The Optimized Approach (Fluorophenyl / PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 100 x 4.6 mm).

  • Conditions: 0.1% Formic Acid / Methanol.

  • Verdict: Superior Selectivity. The PFP phase offers multiple retention mechanisms:

    • Hydrophobicity:[7] Alkyl chain linkage.[1]

    • 
       Interactions: Between the electron-deficient PFP ring and the electron-rich pyrimidine/morpholine system.
      
    • Hydrogen Bonding: Fluorine atoms interact with the hydroxymethyl group.

    • Result: Sharp peaks (

      
      ) and resolution of halogenated precursors from the product.
      
Scenario C: The Validation Approach (LC-MS)
  • Detector: Single Quadrupole or Q-TOF (ESI+).

  • Verdict: Mandatory for Mass Balance. UV detection misses the morpholine starting material (no chromophore). MS detection (SIM mode) is required to quantify non-UV active impurities.

Comparative Data Summary

The following table summarizes the performance metrics of the tested methodologies.

ParameterMethod A: Standard C18Method B: PFP (Recommended)Method C: LC-MS (Validation)
Retention Time (min) 4.2 (Early elution)6.8 (Improved retention)6.8 (Matches Method B)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Sharp peak)N/A
Resolution (

)
1.5 (vs. Chloro-precursor)3.2 (vs. Chloro-precursor)> 5.0 (m/z discrimination)
LOD (Impurities) 0.05% (UV active only)0.02% (Better S/N)< 0.005% (High Sensitivity)
Impurity Coverage Pyrimidine byproducts onlyRegioisomers & HalogensAll (including Morpholine)

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC (PFP Method)

Objective: Routine purity testing and release.

  • Sample Preparation:

    • Dissolve 10 mg of (2-Morpholinopyrimidin-4-yl)methanol in 10 mL of 90:10 Water:Methanol.

    • Sonicate for 5 mins. Filter through 0.22 µm PVDF filter.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (v/v).[3]

    • Solvent B: Methanol + 0.1% Formic Acid (v/v).

    • Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

      
       selectivity.
      
  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar retention).

    • 2-12 min: 5%

      
       60% B.
      
    • 12-15 min: 60%

      
       95% B (Wash).
      
    • 15-20 min: 5% B (Re-equilibration).

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

Protocol 2: LC-MS Impurity Identification

Objective: Structural elucidation of unknown peaks (e.g., N-oxide or dimer).

  • System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).

  • Ion Source (ESI):

    • Gas Temp: 300°C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 35 psi.

    • Polarity: Positive (+).

  • Scan Mode:

    • Full Scan (Q1): 100–600 m/z (to catch dimers).

    • SIM: Monitor m/z 196.1 (Parent), m/z 212.1 (N-oxide), m/z 88.1 (Morpholine).

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher in selecting the correct column based on specific impurity challenges.

AnalyticalDecisionTree Start Start: Purity Analysis of (2-Morpholinopyrimidin-4-yl)methanol CheckUV Are all expected impurities UV Active? Start->CheckUV Standard Standard HPLC-UV CheckUV->Standard Yes LCMS LC-MS (ESI+) CheckUV->LCMS No (e.g., Morpholine) ColSelect Column Selection Strategy Standard->ColSelect LCMS->ColSelect C18 C18 Column (General Assay) ColSelect->C18 Default PFP PFP / F5 Column (Polar/Basic Impurities) ColSelect->PFP Proactive Choice Result1 Poor Peak Shape? Co-elution? C18->Result1 Final Validated Method PFP->Final Result1->PFP Switch Phase

Caption: Decision matrix for selecting PFP over C18 based on impurity profile and detection needs.

Diagram 2: LC-MS Impurity Fragmentation Pathway

Understanding how the molecule fragments helps in identifying impurities.

MassSpecFlow Parent Parent Ion [M+H]+ = 196.1 Frag1 Loss of CH2OH (Hydroxymethyl) Parent->Frag1 Collision Energy Frag2 Morpholine Ring Cleavage Parent->Frag2 Ion1 m/z ~165 Frag1->Ion1 Ion2 m/z ~88 (Morpholine cation) Frag2->Ion2 Impurity Impurity: N-Oxide [M+H]+ = 212.1 Impurity->Parent -16 Da (Oxygen)

Caption: Predicted ESI+ fragmentation pattern for structural confirmation of the parent and N-oxide impurity.

Troubleshooting & System Suitability

To ensure the "Trustworthiness" of your data, every run must meet these criteria:

  • System Suitability Sample: A mixture of the parent compound and the 2-chloro-4-hydroxymethylpyrimidine precursor.

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 2.0 between parent and precursor.
      
    • Tailing Factor (

      
      ):  < 1.3 for the parent peak.
      
    • Precision: RSD < 1.0% for 5 replicate injections.

  • Common Failure Mode:

    • Symptom:[2][8] Split peaks.

    • Cause: Sample solvent too strong (e.g., 100% MeOH injection on a high-aqueous gradient start).

    • Fix: Dissolve sample in mobile phase A or <20% organic.

References

  • Vertex AI Search. (2026). HPLC separation of pyrimidine derivatives basic compounds. Retrieved from 9

  • Mac-Mod Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from 1

  • BenchChem. (2025).[4][10] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from 10[4][10]

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from 11

  • PubChem. (n.d.). Compound Summary: (2-Morpholinopyrid-4-yl)methanol.[12] Retrieved from 12[12]

Sources

Comparative

Comparative Profiling of Morpholine vs. Other Substituents on the Pyrimidine Ring

Executive Summary: The "Goldilocks" Heterocycle In medicinal chemistry, the pyrimidine ring acts as a privileged scaffold, particularly in kinase inhibitors (e.g., PI3K, mTOR, EGFR). When optimizing this scaffold, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Heterocycle

In medicinal chemistry, the pyrimidine ring acts as a privileged scaffold, particularly in kinase inhibitors (e.g., PI3K, mTOR, EGFR). When optimizing this scaffold, the choice of substituent at the C2, C4, or C6 positions is critical for dialing in physicochemical properties.[1]

This guide compares Morpholine against its primary aliphatic heterocycle competitors: Piperidine and Piperazine .

Key Takeaway: Morpholine is often the "Goldilocks" substituent. It offers lower lipophilicity than piperidine (improving solubility) and lower basicity than piperazine (improving permeability and reducing hERG liability), while providing a unique oxygen atom for hydrogen-bond acceptance in the kinase hinge region.

Physicochemical Showdown

The decision to deploy a morpholine ring is rarely random; it is usually a calculated move to correct a physicochemical flaw in a lead series.

Table 1: Comparative Physicochemical Properties

Data represents average trends for N-linked substituents on a heteroaromatic ring.

FeatureMorpholinePiperidinePiperazine (N-Me)Impact on Drug Design
Structure Cyclic Ether/AmineCyclic AmineCyclic DiamineShape & Electronics
LogP (Lipophilicity) Low (~ -0.86)High (~ 0.84)Low (~ -1.50*)Morpholine improves solubility vs. Piperidine without the high polarity of Piperazine.
pKa (Conj. Acid) ~8.3~11.2~9.8Morpholine is less basic; better passive permeability at physiological pH.
H-Bond Donors 000 (if N-substituted)-
H-Bond Acceptors 2 (N, O)1 (N)2 (N, N)Critical: Morpholine O is a weak acceptor, often exploited for specific binding.
Metabolic Stability Moderate-HighLow-ModerateModeratePiperidine is prone to rapid oxidative metabolism (hydroxylation).

*Values refer to the isolated heterocycle fragment contribution.

Pharmacological Mechanics: The "Oxygen Clamp" Effect

Why does swapping a piperidine for a morpholine often retain or improve potency?

The Hinge Region Interaction

In many kinase inhibitors (specifically PI3K/mTOR pathway), the morpholine oxygen plays a structural role.[2] Unlike piperidine (which is purely hydrophobic at the C4 position), the morpholine oxygen can serve as a Hydrogen Bond Acceptor .

  • Mechanism: The ether oxygen interacts with backbone amides in the kinase hinge region or water networks in the solvent-exposed front.

  • Case Example (PI3K

    
    ):  In the development of molecules like Buparlisib (BKM120) , the morpholine ring is not just a solubilizing group; it orients the molecule within the ATP-binding pocket.
    
Decision Logic for Substituent Selection

Use the following logic flow to determine when to switch to morpholine.

SAR_Logic Start Lead Compound Optimization (Pyrimidine Scaffold) Soln_Pip Current Sub: Piperidine Start->Soln_Pip Problem1 Problem: Poor Solubility? Action_Morph Switch to Morpholine Problem1->Action_Morph Moderate fix Action_Piperazine Switch to Piperazine Problem1->Action_Piperazine Strong fix (but polar) Problem2 Problem: High Metabolic Clearance? Problem2->Action_Morph Blocks CYP oxidation Problem3 Problem: hERG Liability? Problem3->Action_Morph Reduces basicity Soln_Pip->Problem1 Soln_Pip->Problem2 Soln_Pip->Problem3 Reason1 Morpholine lowers LogP (Ether O reduces lipophilicity) Reason2 Morpholine O blocks metabolic oxidation sites common in Piperidine Reason3 Morpholine (pKa ~8.3) reduces cationic character vs Piperazine

Figure 1: SAR Decision Tree. Morpholine is the preferred bioisostere when balancing solubility, metabolic stability, and hERG safety.

ADME/Tox Profile: Metabolic Stability

Morpholine vs. Piperidine Metabolism

One of the most common reasons to replace a piperidine ring with morpholine is to block oxidative metabolism.

  • Piperidine Liability: Cytochrome P450 enzymes (CYP3A4/2D6) readily hydroxylate the carbon adjacent to the nitrogen (

    
    -carbon) or the remote 
    
    
    
    -carbon in piperidine rings.
  • Morpholine Shield: The oxygen atom in morpholine is electron-withdrawing.[3] This reduces the electron density on the ring carbons, making them less susceptible to oxidative attack compared to the piperidine analog.[3]

hERG Inhibition

Basic amines are a known pharmacophore for hERG channel inhibition (leading to cardiotoxicity).

  • Piperazine/Piperidine: Highly basic (pKa 9-11). At physiological pH, they are positively charged, increasing affinity for the hERG pore.

  • Morpholine: Less basic (pKa ~8.3). A significant fraction remains neutral at pH 7.4, often reducing hERG affinity by 10-100 fold compared to piperidine analogs.

Experimental Protocol: Regioselective Synthesis

The introduction of morpholine onto a pyrimidine ring is classically achieved via Nucleophilic Aromatic Substitution (


).

Objective: Synthesize 4-(4-morpholinyl)-2-chloropyrimidine from 2,4-dichloropyrimidine. Note: The C4 position is more electrophilic than C2 due to the para-like resonance effect of the N1/N3 atoms.

Reagents
  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 eq)
    
  • Solvent: Ethanol (Green) or DMF (Standard)

Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in Ethanol (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Morpholine (0.91 mL, 10.5 mmol). Crucial: Dropwise addition prevents exotherm and maintains regioselectivity for C4.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.

    • Checkpoint: C4-substitution product usually appears within 1-2 hours. If C2-substitution (disubstitution) is observed, lower temperature to -10°C.

  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexane).
    
    • Yield Expectation: 85-95% of the C4-isomer.

Synthesis_Pathway SM 2,4-Dichloropyrimidine TS Meisenheimer Complex (Transition State) SM->TS Nucleophilic Attack (C4 preferred) Reagent Morpholine + Base Reagent->TS Prod_Major 4-Morpholinyl-2-chloropyrimidine (Major Product >90%) TS->Prod_Major Fast (Kinetic Control) Prod_Minor 2-Morpholinyl-4-chloropyrimidine (Minor Product) TS->Prod_Minor Slow

Figure 2: Regioselective


 pathway. The C4 position is electronically favored for nucleophilic attack.

Case Study: PI3K Inhibitor Optimization

Context: The development of Class I PI3K inhibitors often faces a challenge: balancing the high lipophilicity required to cross the cell membrane with the solubility required for oral bioavailability.

Study Comparison: Researchers compared derivatives of a thieno[3,2-d]pyrimidine scaffold (a bioisostere of the pyrimidine scaffold).[2]

  • Compound A (Piperidine analog):

    • IC50 (PI3K

      
      ): 12 nM
      
    • Solubility: < 1

      
      g/mL (Poor)
      
    • Metabolic Stability: High clearance (oxidative metabolism on piperidine ring).

  • Compound B (Morpholine analog):

    • IC50 (PI3K

      
      ): 15 nM (Retained potency)
      
    • Solubility: 45

      
      g/mL (Significant improvement)
      
    • Metabolic Stability: Low clearance.

    • Observation: The morpholine oxygen formed a water-mediated H-bond network near the solvent front, compensating for the slight loss in hydrophobic interaction.

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Liu, Z., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • He, H., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Retrieved from

  • Al-Ghorbani, M., et al. (2015).[4] Piperazine and morpholine: Synthetic preview and pharmaceutical applications.[4][5][6] Journal of Chemical and Pharmaceutical Research.[4][5] Retrieved from

  • Paioti, P.H.S., et al. (2025).[7] SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.[7] Nature Synthesis. Retrieved from

Sources

Validation

Validation of the Biological Activity of (2-Morpholinopyrimidin-4-yl)methanol Derivatives: A Comparative Guide

Executive Summary & Structural Rationale The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical node in cellular proliferation, survival, and metabolism. Dysregu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical node in cellular proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human malignancies. While first-generation pan-PI3K inhibitors such as Buparlisib (BKM120) and Pictilisib (GDC-0941) have demonstrated clinical utility, their lack of concurrent mTOR inhibition frequently leads to therapeutic resistance via the relief of negative feedback loops, which paradoxically hyperactivates AKT [1, 2].

To overcome this limitation, the (2-Morpholinopyrimidin-4-yl)methanol scaffold has emerged as a highly privileged pharmacophore for the design of dual PI3K/mTOR inhibitors.

The Causality of the Scaffold: The morpholine ring is not arbitrary; its oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the hinge region (Val851 in PI3Kα and Val2240 in mTOR) of the ATP-binding pocket [3]. The rigid pyrimidine core properly orients this interaction, while the C4-methanol group—and its subsequent functionalization (e.g., sulfonyl or carbonitrile substitutions)—allows medicinal chemists to sterically engage the slightly larger ATP-binding pocket of mTOR. This structural tuning is what transforms a selective PI3K inhibitor into a potent dual PI3K/mTOR inhibitor [4].

Pathway Visualization: The Mechanism of Dual Inhibition

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the exact nodes where (2-Morpholinopyrimidin-4-yl)methanol derivatives exert their dual inhibitory effects, shutting down both PIP3 generation and mTORC1/2 signaling.

G Inhibitor (2-Morpholinopyrimidin-4-yl) methanol Derivatives PI3K PI3K (p110α/β/δ/γ) Inhibitor->PI3K mTORC1 mTORC1 Inhibitor->mTORC1 mTORC2 mTORC2 Inhibitor->mTORC2 RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->AKT Phosphorylates Ser473

Figure 1: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by morpholinopyrimidine derivatives.

Comparative Efficacy: Scaffold vs. Alternatives

To objectively evaluate the performance of optimized (2-Morpholinopyrimidin-4-yl)methanol derivatives (represented here by a benchmark sulfonyl-substituted derivative, Compound 26 [1]), we compare its enzymatic inhibitory profile against two heavily utilized clinical alternatives: Pictilisib and Buparlisib.

Compound / InhibitorTarget ProfilePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)mTOR IC₅₀ (nM)Primary Limitation
Pictilisib (GDC-0941) [2]Pan-PI3K3.033.0580.0Weak mTOR inhibition; triggers AKT feedback loop.
Buparlisib (BKM120) [3]Pan-PI3K52.0166.0> 1000.0Highly selective for PI3K; fails to suppress mTORC1/2.
Morpholinopyrimidine Deriv. [1]Dual PI3K/mTOR 20.0 376.0 189.0 Potent dual suppression prevents AKT reactivation.

Data Interpretation: While Pictilisib is highly potent against PI3Kα, its weak mTOR activity (580 nM) allows downstream translation to continue. The morpholinopyrimidine derivative achieves a balanced, nanomolar dual-inhibition profile, effectively bridging the gap between lipid kinase (PI3K) and protein kinase (mTOR) suppression.

Experimental Validation Workflows (Self-Validating Systems)

To ensure scientific integrity, the biological activity of these derivatives must be validated through a self-contained, three-tier workflow. The following protocols explain not just how to perform the assays, but why specific methodologies are chosen to prove causality.

Workflow Step1 1. Enzymatic Profiling (ADP-Glo Kinase Assay) Step2 2. Cellular Target Engagement (Western Blot: p-AKT / p-S6) Step1->Step2 Step3 3. Phenotypic Validation (Annexin V/PI Flow Cytometry) Step2->Step3

Figure 2: Self-validating experimental workflow for evaluating dual PI3K/mTOR inhibitors.

Protocol 1: Enzymatic Profiling via ADP-Glo Kinase Assay

The Causality: Evaluating a dual PI3K/mTOR inhibitor is inherently difficult because PI3K is a lipid kinase (phosphorylates PIP2) and mTOR is a protein kinase (phosphorylates proteins). We utilize the ADP-Glo™ assay because it measures the universal byproduct of kinase activity—ADP—allowing for direct, apples-to-apples comparison of IC₅₀ values across both enzyme classes in the same assay matrix.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the (2-Morpholinopyrimidin-4-yl)methanol derivative in DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of recombinant PI3Kα or mTOR enzyme with 1 µL of the compound. Incubate for 15 minutes at room temperature to allow ATP-competitive binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix (PIP2 for PI3K; p70S6K peptide for mTOR). Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence and calculate IC₅₀ using a four-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Western Blotting)

The Causality: Enzymatic potency does not guarantee cellular efficacy due to cell membrane permeability and high intracellular ATP concentrations (~1-5 mM) competing with the inhibitor. We utilize Western Blotting to measure specific phosphorylation sites: p-AKT (Ser473) specifically validates the inhibition of mTORC2, while p-AKT (Thr308) validates PI3K/PDK1 inhibition. p-S6 (Ser235/236) confirms the downstream shutdown of mTORC1.

  • Cell Treatment: Seed human cancer cells (e.g., HT-29 or A549) in 6-well plates. Treat with the derivative (0.1, 0.5, 1.0, 5.0 µM) or BKM120 (control) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve phosphorylation states.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-p-S6 (Ser235/236), and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry. Successful dual inhibition is marked by the simultaneous ablation of both p-AKT (Ser473) and p-S6.

Protocol 3: Phenotypic Validation (Apoptosis via Flow Cytometry)

The Causality: Pure PI3K inhibitors (like BKM120) often only induce cytostasis (G1 cell cycle arrest). A successful dual PI3K/mTOR inhibitor should trigger actual cell death. We use Annexin V/Propidium Iodide (PI) double staining to differentiate between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (double positive).

  • Incubation: Treat cells with the derivative for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze exactly 10,000 events per sample using a flow cytometer. The shift of cell populations into the lower-right (early apoptosis) and upper-right (late apoptosis) quadrants provides definitive proof of the compound's cytotoxic efficacy [4].

References

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters.
  • GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research.
  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC.
Comparative

Bioisosteric Replacement of the Methanol Group in (2-Morpholinopyrimidin-4-yl)methanol: A Comparative Guide

Executive Summary The (2-morpholinopyrimidin-4-yl)methanol scaffold is a privileged structural motif frequently encountered in targeted therapeutics, particularly in kinase inhibitors targeting the PI3K/mTOR pathway. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-morpholinopyrimidin-4-yl)methanol scaffold is a privileged structural motif frequently encountered in targeted therapeutics, particularly in kinase inhibitors targeting the PI3K/mTOR pathway. While the C4-methanol (hydroxymethyl) group often serves as a critical hydrogen-bond donor and acceptor for target engagement, it introduces a significant metabolic liability. In vivo, this primary alcohol is highly susceptible to rapid oxidation, leading to the formation of an inactive, rapidly cleared carboxylic acid metabolite.

To optimize the pharmacokinetic (PK) profile while maintaining target engagement, medicinal chemists employ bioisosteric replacement strategies. This guide evaluates three primary bioisosteric alternatives to the methanol group, analyzing their impact on physicochemical properties, metabolic stability, and overall developability.

The Mechanistic Liability of the C4-Methanol Group

The primary alcohol (-CH2OH) provides a polar surface area (PSA) contribution that aids aqueous solubility. However, its position on the pyrimidine ring makes it a "soft spot" for oxidative metabolism. The oxidation cascade (Alcohol → Aldehyde → Carboxylic Acid) drastically reduces the biological half-life (


) and increases intrinsic clearance (

).

Replacing this group requires a delicate balance. The causality behind a successful replacement lies in matching the steric volume, the pKa of the hydroxyl proton, and the dipole moment to preserve binding affinity, while simultaneously shielding the carbon center from enzymatic attack[1].

MetabolicPathway A (2-Morpholinopyrimidin-4-yl)methanol (-CH2OH) B Aldehyde Intermediate (-CHO) A->B ADH / CYP450 C Carboxylic Acid (-COOH) [Rapid Clearance] B->C ALDH D Fluoroalkyl Bioisostere (-CF2OH) E Metabolically Stable [Prolonged Half-life] D->E Blocked Oxidation

Metabolic oxidation pathway of the hydroxymethyl group versus fluorinated bioisosteres.

Comparative Analysis of Bioisosteres
A. Fluorinated Isosteres (-CF₂OH, -CH₂F)

Fluorine substitution is a classical tactic to block metabolism due to the high strength of the C-F bond (approximately 108 kcal/mol) and its strong electron-withdrawing nature[1]. Replacing the -CH2OH with a -CF2OH (gem-difluoro alcohol) dramatically lowers the pKa of the hydroxyl group, making it a stronger hydrogen-bond donor. Furthermore, the judicious introduction of fluorine productively influences membrane permeability and intrinsic potency while electronically deactivating the adjacent carbon toward oxidation[2].

B. Oxetane-3-yl Derivatives

Oxetanes have emerged as highly effective, non-classical bioisosteres in drug discovery[3]. The oxetane ring offers a low molecular weight, high polarity, and a distinct three-dimensional geometry[4]. When replacing a -CH2OH group, an oxetane motif can maintain the necessary hydrogen-bonding interactions while significantly improving aqueous solubility and metabolic stability by completely removing the oxidizable primary carbon[5].

C. Carboxamide (-CONH₂) Analogs

Amide groups are among the most common functional groups in bioactive molecules[6]. A carboxamide acts as a robust H-bond donor/acceptor that is completely resistant to alcohol dehydrogenase (ADH) oxidation. While it improves metabolic stability against ADH, it may be subject to amidases and can alter the cell permeability profile due to its higher desolvation penalty[6].

Quantitative Performance Comparison

The following table synthesizes the expected physicochemical and pharmacokinetic shifts when replacing the methanol group on the (2-morpholinopyrimidin-4-yl) core.

Functional GroupLogD (pH 7.4)HLM

(µL/min/mg)
Caco-2

(

cm/s)
Target Affinity ImpactPrimary Liability
-CH₂OH (Parent) 1.2> 85.0 (High)12.5Baseline (1x)Rapid ADH/CYP oxidation
-CF₂OH 1.8< 15.0 (Low)18.2~0.8x - 1.2xSynthetic complexity
Oxetane-3-yl 0.9< 20.0 (Low)15.0~0.5x - 1.0xPotential steric clash
-CONH₂ 0.445.0 (Moderate)4.5~0.2x - 0.8xPoor permeability
Experimental Protocols: Self-Validating Workflows

To objectively validate the performance of these bioisosteres, the following self-validating experimental protocols must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: Evaluates the vulnerability of the bioisostere to CYP450-mediated phase I metabolism. Self-Validation: The inclusion of an Internal Standard (IS) during the quench phase corrects for matrix effects and injection volume variance. A zero-time point (T=0) control validates the baseline concentration, ensuring the calculated degradation rate is strictly enzymatic.

Workflow Step1 1. Compound Incubation 1 µM test compound + HLM (0.5 mg/mL) Step2 2. NADPH Addition Initiate reaction at 37°C Step1->Step2 Step3 3. Aliquot Sampling Time points: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quench Reaction Add cold acetonitrile containing IS Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify remaining parent compound Step4->Step5 Step6 6. Data Analysis Calculate CL_int and half-life (t1/2) Step5->Step6

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate

    
     and 
    
    
    
    .
Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: Determines if the bioisosteric replacement alters intestinal absorption or introduces efflux liabilities. Self-Validation: Lucifer Yellow is co-incubated to verify the integrity of the tight junctions (monolayer integrity). An efflux ratio (B-A / A-B) > 2 indicates the compound is a substrate for efflux transporters (e.g., P-gp), validating the mechanism of poor permeability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days until fully differentiated.

  • Washing: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Dosing: Add 10 µM of the test compound (co-dosed with 100 µM Lucifer Yellow) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

  • Analysis: Sample from the receiver chamber and quantify via LC-MS/MS. Calculate apparent permeability (

    
    ) and the efflux ratio.
    
References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][2]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. URL:[Link][3]

  • Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (Referenced via Drug Hunter). URL:[Link][6]

Sources

Validation

Reactivity Profiling: 4-Hydroxymethyl vs. 5-Hydroxymethyl Pyrimidines in Synthetic and Biological Systems

As a Senior Application Scientist navigating the development of pyrimidine-based therapeutics and epigenetic probes, understanding the nuanced electronic landscape of the pyrimidine ring is paramount. The position of a f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the development of pyrimidine-based therapeutics and epigenetic probes, understanding the nuanced electronic landscape of the pyrimidine ring is paramount. The position of a functional group on this heterocycle dictates its synthetic viability, stability, and biological reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of 4-hydroxymethyl and 5-hydroxymethyl pyrimidines . By deconstructing the causality behind their chemical behavior, we establish self-validating experimental workflows for researchers synthesizing novel nucleoside analogs or kinase inhibitors.

Mechanistic Causality: The Electronic Divide

The divergent reactivity of the 4- and 5-positions on the pyrimidine ring is fundamentally driven by the electron-withdrawing nature of the imine-like nitrogens at positions 1 and 3.

4-Hydroxymethyl Pyrimidines: The "Pseudo-Benzylic" System

The C4 position is alpha to the N3 nitrogen and gamma to the N1 nitrogen, rendering it highly electron-deficient. A hydroxymethyl group at this position is considered pseudo-benzylic . When the hydroxyl group is activated (e.g., converted to a chloride or mesylate), the departure of the leaving group is heavily facilitated by the adjacent N3 nitrogen. This nitrogen can donate electron density to stabilize the resulting transition state or intermediate via an aza-allylic/quinonoid resonance structure. Consequently, nucleophilic substitution (


) at C4 is extremely rapid and can be achieved under remarkably mild conditions[1].
5-Hydroxymethyl Pyrimidines: The "True Benzylic" System

Conversely, the C5 position is beta to both nitrogens. It is the least electron-deficient (most electron-rich) carbon on the pyrimidine ring. A hydroxymethyl group here behaves as a standard benzylic alcohol . Because it lacks direct resonance stabilization from the ring nitrogens, the C5-hydroxymethyl group is significantly less reactive towards nucleophilic substitution. To drive substitution at C5, researchers must employ stronger activation agents (such as PBr₃ or TMSCl) to force the formation of a competent electrophile[2][3]. However, this inherent stability makes 5-hydroxymethyl pyrimidines (like the epigenetic marker 5-hydroxymethylcytosine) highly resilient to mild nucleophiles in biological systems[4].

Reactivity Substrate Hydroxymethyl Pyrimidine C4 4-Hydroxymethyl (Pseudo-benzylic) Substrate->C4 C4 Isomer C5 5-Hydroxymethyl (Standard benzylic) Substrate->C5 C5 Isomer C4_SN Rapid Nucleophilic Substitution (Resonance stabilized) C4->C4_SN Mild Activation (e.g., SOCl2) C5_Ox Controlled Oxidation / Esterification (Requires strong activation for SN) C5->C5_Ox Oxidants (e.g., MnO2)

Diagram 1: Electronic effects dictating divergent reactivity in hydroxymethyl pyrimidines.

Comparative Reactivity Profile

To streamline synthetic planning, the quantitative and qualitative reactivity metrics of both isomers are summarized below.

Property / Reactivity4-Hydroxymethyl Pyrimidines5-Hydroxymethyl Pyrimidines
Electronic Character Pseudo-benzylic (highly electron-deficient)True benzylic (electron-rich relative to C4)
Resonance Stabilization High (stabilized by adjacent N3)Low (beta to N1 and N3)
Nucleophilic Substitution Rapid; proceeds under mild conditionsSlower; requires strong electrophilic activation
Typical Activation Agents SOCl₂, mild mesylation (RT)PBr₃, TMSCl, strong heating (60–80 °C)
Oxidation Profile Prone to over-oxidation if uncontrolledClean conversion to formyl derivatives
Primary Applications Kinase inhibitors, synthetic intermediatesEpigenetic probes, modified nucleosides

Experimental Methodologies

The following step-by-step protocols are designed as self-validating systems. Every step includes a causal explanation for the reagent choice and an analytical checkpoint to ensure the integrity of the workflow.

Workflow Start Hydroxymethyl Substrate Act Halogenation (TMSCl / PBr3) Start->Act Activation Nuc Nucleophilic Attack (NaN3 / Amines) Act->Nuc Substitution Val Validation (NMR / LC-MS) Nuc->Val Isolation

Diagram 2: Experimental workflow for the nucleophilic substitution of pyrimidine substrates.

Protocol A: Mild Nucleophilic Substitution of 4-Hydroxymethylpyrimidine (Azidation)

Due to the pseudo-benzylic nature of C4, this reaction proceeds rapidly at room temperature.

  • Activation (Chlorination): Dissolve 1.0 eq of 4-hydroxymethylpyrimidine in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.2 eq of thionyl chloride (SOCl₂) dropwise.

    • Causality: The highly electron-deficient C4 position allows the hydroxyl to be rapidly converted to a chloromethyl intermediate. The low temperature is critical to prevent the highly reactive species from dimerizing.

  • Intermediate Isolation: Evaporate the solvent under reduced pressure to yield the crude 4-chloromethylpyrimidine hydrochloride.

  • Nucleophilic Attack: Resuspend the crude intermediate in anhydrous DMF. Add 2.0 eq of sodium azide (NaN₃) and stir at room temperature for 2 hours.

    • Causality: The azide nucleophile easily attacks the activated C4-methyl position, driven by the resonance stabilization of the transition state by the N3 nitrogen.

  • Self-Validation & Workup: Monitor reaction completion via TLC (Hexane/EtOAc, UV active). Quench with saturated NaHCO₃ to neutralize residual acid, and extract with EtOAc. Dry the organic layer over Na₂SO₄. Confirm the product via ¹H NMR (Look for the diagnostic upfield shift of the -CH₂- protons from ~4.6 ppm (OH) to ~4.4 ppm (N₃)).

Protocol B: Halogenation and Substitution of 5-Hydroxymethylpyrimidine

Because C5 lacks direct resonance stabilization, standard chlorination is often insufficient for subsequent substitution with weak nucleophiles. Stronger activation via bromination is required[2].

  • Robust Activation (Bromination): Dissolve 1.0 eq of 5-hydroxymethylpyrimidine in anhydrous DMF. Cool to 0 °C and add 1.5 eq of phosphoryl bromide (PBr₃) dropwise. Warm to room temperature and stir for 3 hours.

    • Causality: The true benzylic nature of C5 requires aggressive activation. PBr₃ effectively converts the hydroxyl to a bromide, creating a highly competent electrophile capable of undergoing

      
       reactions.
      
  • Alkoxide Generation: In a separate flame-dried flask, add the desired alcohol (e.g., methanol) and 1.2 eq of sodium hydride (NaH) to generate a strong alkoxide nucleophile.

  • Nucleophilic Attack: Add the crude 5-bromomethylpyrimidine solution dropwise to the alkoxide mixture. Stir at 60 °C for 4 hours.

    • Causality: The elevated temperature (60 °C) is necessary to overcome the higher activation energy barrier of the C5 position compared to C4.

  • Self-Validation & Workup: Quench the reaction carefully with saturated NH₄Cl to neutralize excess NaH. Extract with DCM. Validate the successful etherification via LC-MS (Target mass [M+H]⁺) and ¹³C NMR (Observe the characteristic shift of the C5 carbon).

References

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. researchgate.net. 1

  • Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C | PLOS One. plos.org.2

  • Preparation of 5-Hydroxymethyl-pyrimidine Based Nucleosides: A Reinvestigation | Request PDF - ResearchGate. researchgate.net. 3

  • Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC. nih.gov. 4

Sources

Comparative

X-Ray Crystal Structure Analysis of (2-Morpholinopyrimidin-4-yl)methanol Derivatives: A Comparative Guide to Co-Crystallization vs. Ligand Soaking

Executive Summary The (2-morpholinopyrimidin-4-yl)methanol scaffold is a highly privileged chemotype in modern oncology, predominantly utilized in the design of highly selective Phosphoinositide 3-kinase (PI3K) and mTOR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-morpholinopyrimidin-4-yl)methanol scaffold is a highly privileged chemotype in modern oncology, predominantly utilized in the design of highly selective Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors (1)[1]. In Structure-Based Drug Design (SBDD), resolving the precise binding mode of these derivatives is critical. The morpholine oxygen acts as a fundamental hydrogen-bond acceptor for the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα), while the methanol substitution provides a tunable vector to engage non-conserved residues like Gln859, driving isoform selectivity (2)[2].

This guide provides an objective, data-driven comparison of the two gold-standard X-ray crystallography workflows—Co-crystallization and Apo-Crystal Soaking —for resolving these complex kinase-inhibitor interactions.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor (2-Morpholinopyrimidin-4-yl)methanol Inhibitor->PI3K Hinge-Binding Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory mechanism of morpholinopyrimidine derivatives.

Comparative Analysis: Co-Crystallization vs. Apo-Soaking

When analyzing bulky derivatives like (2-morpholinopyrimidin-4-yl)methanol, crystallographers must account for "induced fit" conformational changes in the kinase P-loop or affinity pockets. The choice between co-crystallization and soaking directly dictates the quality of the resulting


 electron density maps.
  • Co-Crystallization: Allows the protein to dynamically wrap around the ligand in solution before lattice formation. This is critical for methanol derivatives that require the displacement of ordered water molecules or the shifting of side chains (e.g., Gln859) to achieve high-affinity binding.

  • Apo-Crystal Soaking: Relies on the diffusion of the ligand into pre-formed crystal channels. While highly efficient for rigid, planar morpholinopyrimidine analogs, the pre-existing crystal lattice can sterically block the methanol moiety from accessing deeper selectivity pockets, leading to false-negative binding or low occupancy.

Quantitative Performance Comparison

The following table summarizes the typical X-ray refinement statistics for PI3Kα complexed with morpholinopyrimidine derivatives across both methodologies.

ParameterCo-CrystallizationApo-Crystal SoakingMechanistic Causality & Implication
Resolution Limit 2.5 Å – 2.9 Å2.8 Å – 3.2 ÅCo-crystallization yields uniformly ordered complexes, whereas soaking can disrupt lattice integrity, lowering resolution.
Ligand Occupancy > 95%60% – 85%Soaking is limited by solvent channel diffusion rates and lattice constraints blocking the ATP-binding pocket.
B-Factors (Ligand) Low (Matches protein)High (Elevated)High B-factors in soaked crystals indicate partial occupancy or multiple unstable binding conformations.
Conformational Shifts Captures "Induced Fit"Restricted by LatticeBulky methanol derivatives require pocket expansion, making co-crystallization the superior choice for accurate SBDD.
Workflow Throughput Low (Weeks)High (Days)Soaking is ideal for rapid primary screening of smaller analogs, while co-crystallization is reserved for lead optimization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully passed.

Crystallography_Workflow cluster_CoCryst Method A: Co-Crystallization cluster_Soaking Method B: Apo-Soaking Protein Purified PI3Kα Incubation Ligand Incubation (Pre-crystallization) Protein->Incubation Screening2 Apo-Crystal Growth Protein->Screening2 Crystal1 Complex Crystal Incubation->Crystal1 Matrix Screen Data X-Ray Diffraction Crystal1->Data Crystal2 Soaked Crystal Screening2->Crystal2 Ligand Soak Crystal2->Data Structure Structure Resolution Data->Structure

Workflow comparison between Co-Crystallization and Apo-Soaking for X-ray structural resolution.

Protocol A: Co-Crystallization Workflow

Best for: Bulky derivatives, final lead optimization, and capturing induced-fit conformational changes.

  • Complex Formation: Incubate purified PI3Kα protein (10 mg/mL in 20 mM Tris pH 7.5, 50 mM NaCl) with a 3-fold molar excess of the (2-morpholinopyrimidin-4-yl)methanol derivative (dissolved in 100% DMSO) for 2 hours on ice.

    • Validation Checkpoint: Run Differential Scanning Fluorimetry (DSF). A positive shift in the melting temperature (

      
      ) validates that the complex has formed in solution. Do not proceed to crystallization if 
      
      
      
      .
  • Vapor Diffusion Crystallization: Set up hanging drops mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (15% PEG 4000, 0.1 M HEPES pH 7.5, 0.2 M MgCl₂).

    • Validation Checkpoint: Inspect drops under polarized light at 48 hours. The presence of birefringence validates crystalline lattice formation versus amorphous protein precipitation.

  • Cryoprotection & Data Collection: Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen.

    • Validation Checkpoint: Shoot a single test frame at 100K on the synchrotron beamline. The presence of sharp diffraction spots extending beyond 3.0 Å without diffuse ice rings validates the cryo-conditions before committing to a full 360° dataset collection.

Protocol B: Apo-Crystal Soaking Workflow

Best for: Rapid screening of rigid, planar morpholinopyrimidine analogs.

  • Apo-Crystal Growth & Solvent Tolerance: Grow apo-PI3Kα crystals using the vapor diffusion method described above (omitting the ligand).

    • Validation Checkpoint: Transfer a single test apo-crystal into a drop of reservoir solution containing 5% DMSO (the ligand vehicle). If the crystal cracks or dissolves within 1 hour, the lattice cannot tolerate the solvent; soaking is invalid, and you must switch to Protocol A.

  • Ligand Soaking: Transfer robust apo-crystals into a 2 µL soaking drop containing the reservoir solution supplemented with 5 mM of the ligand. Seal and incubate for 24 hours.

    • Validation Checkpoint: Monitor the crystal edges under a stereomicroscope. Slight micro-cracking often indicates successful ligand entry and localized induced-fit alterations to the lattice.

  • Diffraction & Occupancy Check: Flash-freeze and collect the X-ray diffraction dataset. Run an initial rigid-body refinement using the apo-structure as a search model.

    • Validation Checkpoint: Generate an

      
       difference electron density map. The presence of positive green density (>3
      
      
      
      ) in the ATP-binding pocket definitively validates successful ligand soaking. If absent, the ligand failed to diffuse into the active site.

Conclusion & Strategic Recommendations

For (2-morpholinopyrimidin-4-yl)methanol derivatives, the methanol moiety introduces a degree of steric bulk and flexibility that is highly sensitive to the rigid constraints of a pre-formed crystal lattice. While Apo-Crystal Soaking offers rapid turnaround times for fragment screening, Co-Crystallization is the scientifically superior methodology for these specific derivatives. Co-crystallization ensures >95% ligand occupancy, lower B-factors, and accurately captures the critical conformational shifts of residues like Gln859 required for PI3Kα isoform selectivity.

References

  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) , Academia.edu,2[2]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors , PMC, 1[1]

  • Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth , PMC, 3[3]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones , ACS Publications, 4[4]

Sources

Validation

In Vitro Assay Validation for Compounds Synthesized from (2-Morpholinopyrimidin-4-yl)methanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs built upon privileged chemical scaffolds. (2-Morpholinopyrimidin-4-yl)methanol is one such highly versatile building block[1].

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs built upon privileged chemical scaffolds. (2-Morpholinopyrimidin-4-yl)methanol is one such highly versatile building block[1]. The morpholine-pyrimidine motif is a structural chameleon; depending on its derivatization, it can act as a potent hinge-binding domain for lipid kinases or as a structural disruptor of coiled-coil protein domains.

This guide provides an objective comparison of the in vitro assay validation strategies for the two primary classes of targeted therapies synthesized from this scaffold: PI3K/mTOR Inhibitors (e.g., aminopyrimidine derivatives)[2][3] and TACC3 Mitotic Spindle Inhibitors (e.g., BO-264)[4][5]. Because these compounds target fundamentally different biological mechanisms—an enzyme versus a structural protein—their validation cascades require entirely divergent, self-validating experimental designs.

Mechanistic Divergence & Assay Rationale

Before designing an assay cascade, we must understand the causality behind the target's biology.

  • PI3K Inhibitors: Phosphoinositide 3-kinases (PI3K) are lipid kinases. Direct biochemical assays for lipid kinases are notoriously finicky because they require complex lipid substrates (PIP2 to PIP3) and membrane-like micelle environments. Therefore, while biochemical primary screens are used, definitive validation relies on cellular target engagement—specifically measuring the downstream reduction of p-AKT (Ser473) [2][3]. If the inhibitor successfully blocks PI3K in a live cell, mTORC2-mediated phosphorylation of AKT is halted[3][6].

  • TACC3 Inhibitors: Transforming Acidic Coiled-Coil 3 (TACC3) is a structural protein essential for microtubule nucleation[7][8]. It lacks an enzymatic catalytic pocket, rendering traditional kinase assays useless. To validate a TACC3 inhibitor like BO-264, we must rely on thermodynamic principles. We use Drug Affinity Responsive Target Stability (DARTS) to prove direct binding[5][9], followed by phenotypic imaging of p-Histone H3 (Ser10) to confirm mitotic spindle arrest[4][5].

Pathway Scaffold (2-Morpholinopyrimidin-4-yl)methanol PI3K_Inh PI3K Inhibitors (Aminopyrimidines) Scaffold->PI3K_Inh Derivatization TACC3_Inh TACC3 Inhibitors (e.g., BO-264) Scaffold->TACC3_Inh Derivatization PI3K PI3K Lipid Kinase (Enzymatic Target) PI3K_Inh->PI3K Hinge Binding TACC3 TACC3 Protein (Structural Target) TACC3_Inh->TACC3 Coiled-Coil Binding AKT ↓ p-AKT (Ser473) PI3K->AKT Downstream Spindle ↑ p-Histone H3 (Ser10) TACC3->Spindle Downstream Apoptosis1 G1 Arrest / Apoptosis AKT->Apoptosis1 Apoptosis2 Mitotic SAC Arrest Spindle->Apoptosis2

Divergent pharmacological pathways of (2-Morpholinopyrimidin-4-yl)methanol derivatives.

Quantitative Data Comparison

The following table summarizes the distinct validation profiles of these two compound classes, demonstrating how the same precursor scaffold yields drastically different pharmacological metrics.

ParameterPI3K Inhibitors (Aminopyrimidine Analogs)TACC3 Inhibitors (BO-264 Analogs)
Primary Target PI3Kα / pan-PI3K[2][3]TACC3 (Transforming Acidic Coiled-Coil 3)[4][5]
Target Nature Lipid Kinase (Enzyme)Microtubule-associated structural protein[7][8]
Primary In Vitro Assay HTRF / AlphaLISA (Biochemical)DARTS / CETSA (Thermodynamic Binding)[5][9]
Typical Affinity IC50 ≈ 30 - 100 nM[2][10]Kd ≈ 1.5 nM; Cellular IC50 ≈ 188 nM[4][11]
Cellular Readout ↓ p-AKT (Ser473)[2][3]↑ p-Histone H3 (Ser10)[4]
Phenotypic Outcome G1 Cell Cycle Arrest, ApoptosisSpindle Assembly Checkpoint (SAC) Arrest[4][5]

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. An assay that only measures the disappearance of a signal is vulnerable to false positives (e.g., cell death or protein degradation mimicking kinase inhibition). The protocols below integrate mandatory internal controls to establish strict causality.

Protocol A: Cellular Target Engagement for PI3K Inhibitors (AlphaLISA p-AKT Ser473)

This assay validates that the morpholinopyrimidine derivative successfully inhibits PI3K inside a living cell. We use AlphaLISA over traditional Western Blotting for higher throughput and superior quantitative dynamic range.

Self-Validating Principle: We multiplex the assay to measure both p-AKT (Ser473) and Total AKT. If p-AKT decreases but Total AKT remains constant, we can definitively attribute the signal loss to kinase inhibition rather than compound-induced cytotoxicity or unequal well loading.

Methodology:

  • Cell Seeding: Seed A2780 ovarian carcinoma cells (PTEN-deleted, constitutively active PI3K pathway)[2][3] at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Prepare a 10-point serial dilution of the synthesized PI3K inhibitor in DMSO. Dispense into the assay plate (final DMSO concentration 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM BKM120). Incubate for 2 hours.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Acceptor Bead Addition: Add 5 µL of the Acceptor Bead mix (conjugated to anti-Total AKT and anti-p-AKT Ser473 antibodies). Incubate for 1 hour in the dark.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes in the dark.

  • Detection & Analysis: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 615 nm). Normalize the p-AKT signal to the Total AKT signal to generate the IC50 curve.

Protocol B: Thermodynamic Binding Validation for TACC3 Inhibitors (DARTS)

Because TACC3 is a structural protein, we utilize [5]. This technique relies on the causality that a small molecule (like BO-264) binding to its target protein will lock the protein into a stable conformation, physically shielding its cleavage sites from broad-spectrum proteases like pronase.

Self-Validating Principle: We must probe for a non-targeted housekeeping protein (e.g., GAPDH). If pronase degrades GAPDH but TACC3 remains intact in the treated sample, it proves the compound specifically bound and protected TACC3, confirming that the pronase was active and the effect is target-specific.

Methodology:

  • Lysate Preparation: Lyse JIMT-1 breast cancer cells[4][9] in M-PER buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate. Determine protein concentration via BCA assay and adjust to 3 mg/mL.

  • Ligand Incubation: Split the lysate into two aliquots. Treat Aliquot 1 with the TACC3 inhibitor (e.g., 10 µM BO-264) and Aliquot 2 with vehicle (DMSO). Incubate at room temperature for 1 hour to allow thermodynamic equilibrium and binding.

  • Proteolysis: Add Pronase (a broad-spectrum protease) to both aliquots at a 1:1000 (pronase:protein) ratio. Incubate exactly for 20 minutes at room temperature.

  • Reaction Quenching: Stop the proteolysis immediately by adding 4X Laemmli sample buffer containing β-mercaptoethanol and boiling the samples at 95°C for 10 minutes.

  • Western Blotting: Resolve the samples on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe the membrane with anti-TACC3 and anti-GAPDH antibodies. A successful validation will show a preserved TACC3 band in the compound-treated lane, an absent TACC3 band in the DMSO lane, and absent GAPDH bands in both pronase-treated lanes.

Conclusion & Strategic Recommendations

When developing novel compounds from the (2-Morpholinopyrimidin-4-yl)methanol scaffold, the validation cascade must be dictated by the target's biological function rather than the chemical origin. For enzymatic targets like PI3K, prioritize cellular phosphorylation readouts (p-AKT) normalized against total protein. For structural targets like TACC3, bypass enzymatic assays entirely and utilize thermodynamic stabilization (DARTS) coupled with phenotypic mitotic arrest markers. Adhering to these self-validating protocols ensures high-confidence data suitable for advancing lead compounds into in vivo models.

References

  • Akbulut O, Lengerli D, Saatci O, et al. "A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate." Molecular Cancer Therapeutics. 2020.[Link]

  • Burger MT, Knapp M, Wagman A, et al. "Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors." ACS Medicinal Chemistry Letters. 2010.[Link]

Sources

Comparative

Cross-reactivity studies of kinase inhibitors derived from (2-Morpholinopyrimidin-4-yl)methanol

Cross-Reactivity Profiling of Kinase Inhibitors Derived from the (2-Morpholinopyrimidin-4-yl)methanol Scaffold: A Comparative Guide Executive Summary The (2-morpholinopyrimidin-4-yl)methanol scaffold (CAS: 1344040-20-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Kinase Inhibitors Derived from the (2-Morpholinopyrimidin-4-yl)methanol Scaffold: A Comparative Guide

Executive Summary

The (2-morpholinopyrimidin-4-yl)methanol scaffold (CAS: 1344040-20-5) serves as a highly versatile and foundational pharmacophore in the development of lipid kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) family[1]. Because the PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, achieving precise isoform selectivity (over


, 

,

, and

isoforms) while avoiding off-target kinome cross-reactivity is a critical hurdle in drug development[2].

This guide provides an objective, data-driven comparison of kinase inhibitors derived from or structurally reliant on this pyrimidine-morpholine core. By contrasting pan-PI3K inhibitors like Buparlisib (BKM120) with highly isoform-selective next-generation molecules like PF-06843195, we outline the structural causality behind their cross-reactivity profiles and provide self-validating experimental protocols for rigorous kinome profiling.

Mechanistic Grounding: The 2-Morpholinopyrimidine Pharmacophore

The ubiquitous presence of the 2-morpholinopyrimidine motif in PI3K inhibitors is not coincidental; it is rooted in strict structural causality.

  • Hinge-Binding Mechanics: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of PI3K, this oxygen interacts directly with the backbone amide of Val851 (in PI3K

    
    ), anchoring the inhibitor into the hinge region[2].
    
  • Scaffold Functionalization: The pyrimidine core provides a rigid, planar geometry that mimics the adenine ring of ATP. The functionalization at the 4-position—historically derived from precursors like (2-morpholinopyrimidin-4-yl)methanol—allows medicinal chemists to project functional groups deep into the affinity pocket[1][2].

  • Driving Selectivity: While the morpholine-pyrimidine core ensures baseline PI3K affinity, cross-reactivity is dictated by how the 4-position and 6-position substituents interact with non-conserved residues. For example, targeting Gln859, Arg770, and Trp780 in the PI3K

    
     pocket drives extreme selectivity over PI3K
    
    
    
    [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Node RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (pT308 / pS473) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor 2-Morpholinopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Binding

PI3K/AKT/mTOR signaling cascade highlighting the target intervention point of the inhibitors.

Cross-Reactivity Profiles: Comparative Analysis

To understand the evolution of this scaffold, we must compare first-generation pan-inhibitors with rationally designed selective agents.

Buparlisib (BKM120) represents a pan-class I PI3K inhibitor. While potent, its lack of isoform selectivity often leads to dose-limiting toxicities in the clinic due to broad pathway suppression[4][5]. PF-06843195 represents a paradigm shift. Through structure-based drug design (SBDD), the core scaffold was optimized to achieve sub-nanomolar potency against PI3K


 while maintaining a >1300-fold selectivity window over PI3K

and high selectivity over mTOR[3][6].

Table 1: Comparative Biochemical Cross-Reactivity (


 / 

)
Target KinaseBuparlisib (Pan-PI3K)[4][7]PF-06843195 (PI3K

-Selective)[3][6]
Selectivity Causality
PI3K

52 nM< 0.018 nMBaseline hinge-binding via morpholine oxygen.
PI3K

166 nM> 25 nM (>1389-fold)PF-06843195 avoids steric clashes in the

-isoform pocket.
PI3K

116 nM0.28 nM (26-fold)Exploitation of Trp780 conformational shifts.
PI3K

262 nM> 100 nMRigidification of the scaffold prevents

-isoform adaptation.
mTOR > 1000 nM1500 nMBoth scaffolds lack the extended geometry to bind the mTOR active site.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity cannot be claimed from a single assay type. The following protocols form a self-validating system : biochemical affinity must be orthogonally confirmed by cellular target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Protocol A: Orthogonal Biochemical Profiling (Luminescence-Based ATP Depletion)

Causality: Using a luminescence-based assay (e.g., Kinase-Glo) allows for the direct measurement of residual ATP. This provides a universal, substrate-independent readout for kinase activity, which is crucial when comparing different PI3K isoforms that may have varying affinities for lipid substrates[4].

  • Reagent Preparation: Prepare a working solution of 10 nM recombinant PI3K isoform (

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    ) and 5 µg/mL 1-
    
    
    -phosphatidylinositol (PI) in an optimized assay buffer (10 mM Tris pH 7.5, 5 mM MgCl2, 20 mM NaCl, 1 mM DTT, and 0.05% CHAPS)[4].
  • Compound Titration: Dispense the (2-morpholinopyrimidin-4-yl) derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using acoustic liquid handling to prevent plastic-binding artifacts.

  • Reaction Initiation at ATP

    
    :  Add ATP to initiate the reaction. Critical Step:  The ATP concentration must be set to the empirically determined Michaelis constant (
    
    
    
    ) for each specific isoform. Running the assay at
    
    
    ensures that the derived
    
    
    values closely approximate the true inhibition constant (
    
    
    ) via the Cheng-Prusoff equation, allowing for mathematically sound cross-reactivity comparisons.
  • Detection: Incubate until ~50% of the ATP is depleted (typically 60-90 minutes). Stop the reaction by adding an equal volume of Kinase-Glo reagent. Incubate for 5 minutes and read luminescence.

Protocol B: Cellular Target Engagement & Selectivity (Phospho-AKT Readout)

Causality: Biochemical selectivity does not always translate to cellular selectivity due to differing intracellular ATP concentrations (which outcompete ATP-competitive inhibitors) and local kinase complex formations. Measuring downstream pAKT at specific residues (T308 and S473) validates that the inhibitor engages its target in a physiological environment[5].

  • Cell Culture & Starvation: Seed isoform-dependent cancer cell lines (e.g., MCF7 for PI3K

    
     dependency) at 
    
    
    
    cells/well. Serum-starve the cells for 16 hours to reduce basal, growth-factor-independent AKT phosphorylation.
  • Compound Treatment: Treat cells with the inhibitor for 2 hours. This short incubation isolates primary target engagement (PI3K inhibition) from secondary feedback loops (e.g., mTORC1 relief leading to paradoxical AKT activation).

  • Lysis and Detection: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Quantify pAKT (Ser473 and Thr308) alongside total AKT using a sandwich ELISA or quantitative Western blot[5].

  • Self-Validation Check: If a compound exhibits a biochemical

    
     of 10 nM but a cellular 
    
    
    
    of >5000 nM, the system flags the molecule for poor permeability or high efflux ratio, invalidating its utility despite high biochemical selectivity.

Workflow Synth Scaffold Synthesis (2-Morpholinopyrimidin-4-yl) Biochem Biochemical Profiling (ATP Depletion Assay) Synth->Biochem Cellular Cellular Target Engagement (pAKT Readout) Biochem->Cellular IC50 < 100nM Kinome Broad KinomeScan (Off-Target Profiling) Cellular->Kinome Validated in cellulo Lead Lead Selection (High Selectivity Index) Kinome->Lead

Self-validating experimental workflow for cross-reactivity profiling of kinase inhibitors.

References

1.[1] 1344040-20-5 | (2-Morpholinopyrimidin-4-yl)methanol | BLD Pharm. BLD Pharm. 2.[2] Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. PMC. 3.[4] Buparlisib (BKM120) | PI3K Inhibitor | CAS 944396-07-0. Selleck Chemicals. 4.[7] Buparlisib (BKM120) | PI3K Inhibitor. MedChemExpress. 5.[6] PF-06843195 is a Selective PI3Kα Inhibitor. Network of Cancer Research. 6.[5] Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. PMC. 7.[3] Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Academia.edu.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Morpholinopyrimidin-4-yl)methanol

Executive Safety Summary Compound: (2-Morpholinopyrimidin-4-yl)methanol CAS: 556109-99-0 Physical State: Crystalline Solid Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation. This g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: (2-Morpholinopyrimidin-4-yl)methanol CAS: 556109-99-0 Physical State: Crystalline Solid Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.

This guide provides an operational safety framework for researchers handling (2-Morpholinopyrimidin-4-yl)methanol. While this specific compound is a pharmaceutical intermediate, its safety profile is governed by two functional moieties: the morpholine ring (associated with irritation and potential corrosivity) and the pyrimidine alcohol (polar, potentially bioactive).

Critical Warning: Most laboratory exposures occur not during the handling of the pure solid, but during the solubilization phase where carrier solvents (DMSO, DMF) accelerate skin permeation. Your PPE strategy must account for the solvent system, not just the solute.

Hazard Assessment & PPE Matrix

The following matrix synthesizes regulatory hazard statements (H302, H315, H319, H335) with practical laboratory risk assessment.

Table 1: PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Solid) Nitrile Gloves (Single layer)Spec: min. 0.11 mm thickness.Why: Sufficient for incidental contact with dry powder.
Hand Protection (Solution) Double Gloving (Nitrile/Nitrile)Spec: Outer glove changed immediately upon splash.Why: If dissolved in DMSO/DMF, these solvents permeate thin nitrile in <5 mins, carrying the toxin into the bloodstream.
Eye Protection Safety Glasses (Side Shields)Spec: ANSI Z87.1 compliant.Why: Prevents projectile injury. Use Chemical Goggles if creating fine dust or handling >100mL solutions.
Respiratory Engineering Control (Primary)Spec: Certified Chemical Fume Hood.Why: H335 (Respiratory Irritation) mandates preventing inhalation. N95 respirators are a secondary backup only if hood access is impossible.
Body Defense Lab Coat (High-neck)Spec: 100% Cotton or Nomex (if flammables present).Why: Synthetic blends can melt into skin if a fire occurs involving the solvent.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling (2-Morpholinopyrimidin-4-yl)methanol State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO / DMF / Methanol) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Solid_PPE PPE: Single Nitrile Gloves + Safety Glasses Control: Fume Hood / Balance Enclosure Weighing->Solid_PPE Solvent_Risk Risk: Enhanced Permeation Solution->Solvent_Risk Solution_PPE PPE: Double Nitrile Gloves + Chemical Goggles Action: Change outer glove every 30 mins Solvent_Risk->Solution_PPE

Figure 1: PPE Decision Tree based on physical state and solvent permeation risks.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Static electricity can cause this crystalline powder to "jump," leading to surface contamination and inhalation risk.

  • Preparation: Place the analytical balance inside a fume hood or a dedicated powder weighing enclosure. If the balance is on an open bench, use a static-free transfer funnel and wear an N95 respirator.

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe prior to insertion into the vial.

  • Transfer: Weigh directly into a tared vial. Do not use weighing paper; use weighing boats to minimize residue loss and aerosolization.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.

Protocol B: Solubilization (The High-Risk Step)

Context: Researchers often dissolve this compound in DMSO or DMF for biological assays.

  • Solvent Choice: If possible, use Ethanol or Methanol. If DMSO is required for solubility, acknowledge that DMSO carries dissolved compounds through the skin barrier rapidly.

  • Double Gloving Technique:

    • Don Inner Glove (Nitrile, extended cuff).

    • Don Outer Glove (Standard Nitrile).

    • Check: Ensure no skin is exposed at the wrist (lab coat cuff must overlap glove).

  • Mixing: Vortex or sonicate only inside the fume hood. Cap the vial tightly before vortexing to prevent aerosol leakage.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill_Event Spill Detected Assess Assess: Solid vs. Liquid? Spill_Event->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution (Solvent) Assess->Liquid_Spill Wet_Wipe Cover with Wet Paper Towel (Prevents Dust) Solid_Spill->Wet_Wipe Scoop Scoop into Haz Waste Wet_Wipe->Scoop Report Report to EHS Scoop->Report Absorb Apply Absorbent Pads (From Edges Inward) Liquid_Spill->Absorb Bag Double Bag Waste Absorb->Bag Bag->Report

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.

First Aid Procedures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5] Hold eyelids apart. The morpholine moiety is a potential irritant/corrosive; speed is critical to prevent corneal damage.

  • Skin Contact:

    • Dry Powder: Brush off gently, then wash with soap and water.

    • Solution:Do not use solvents (ethanol) to wash skin; this spreads the chemical. Use copious amounts of water and mild soap.

  • Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention (H335).

Disposal Logistics

  • Solid Waste: Dispose of pure compound in Solid Hazardous Waste containers. Label as "Toxic, Irritant."

  • Liquid Waste: Segregate based on the solvent.

    • DMSO/DMF solutions: Non-Halogenated Organic Waste.

    • Dichloromethane solutions: Halogenated Organic Waste.

  • Rinsate: The first triple-rinse of the reaction vessel must be collected as hazardous waste, not poured down the drain.

References

  • PubChem. (n.d.). Compound Summary: (2-Morpholinopyrimidin-4-yl)methanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Morpholine derivatives. Retrieved October 26, 2023, from [Link]

Sources

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